molecular formula C36H70N4O9 B8106254 Azide-PEG6-amido-C16-Boc

Azide-PEG6-amido-C16-Boc

Número de catálogo: B8106254
Peso molecular: 703.0 g/mol
Clave InChI: LARFNDRXYOWBCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Azide-PEG6-amido-C16-Boc is a useful research compound. Its molecular formula is C36H70N4O9 and its molecular weight is 703.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl 18-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70N4O9/c1-36(2,3)49-35(42)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-34(41)38-20-22-43-24-26-45-28-30-47-32-33-48-31-29-46-27-25-44-23-21-39-40-37/h4-33H2,1-3H3,(H,38,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARFNDRXYOWBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Imperative of the PEG6 Spacer in PROTAC Linker Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] A critical component of these bifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting element. The length and composition of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers, particularly those with a defined length such as the hexa-ethylene glycol (PEG6) spacer, have garnered significant attention. This guide provides an in-depth technical analysis of the role of the PEG6 spacer in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams to inform the rational design of next-generation protein degraders.

The Multifaceted Role of the PROTAC Linker

The linker in a PROTAC molecule is not merely a passive spacer but a critical determinant of its overall success.[4] Its length, composition, rigidity, and attachment points collectively influence the formation of a stable and productive ternary complex (comprising the target protein, the PROTAC, and an E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3][5] An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination of the target protein.[4]

Physicochemical and Functional Impact of PEG Spacers

PEG linkers are frequently employed in PROTAC design due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1][6] The incorporation of PEG units can significantly impact a PROTAC's solubility, cell permeability, and metabolic stability.[4][7]

Solubility and Permeability: The "Chameleon Effect"

A key challenge in PROTAC development is their often large and lipophilic nature, which can lead to poor aqueous solubility and limited cell permeability.[7][8] PEG linkers, being hydrophilic, can enhance the overall solubility of the PROTAC molecule.[6][9]

Furthermore, the flexible nature of PEG linkers can be advantageous for cell permeability.[7] They can adopt different conformations in different environments, a phenomenon sometimes referred to as the "chameleon effect".[4] In the aqueous environment of the cytoplasm, the PEG linker can be extended and polar. In contrast, within the hydrophobic environment of the cell membrane, it can adopt a more compact, folded conformation that shields its polar surface area, facilitating passage across the membrane.[4][7][10] However, it is a delicate balance, as excessive PEGylation can also hinder membrane traversal.[7]

Ternary Complex Formation and Degradation Efficacy

The length of the PEG linker is a critical parameter that dictates the geometry of the ternary complex.[1] A linker that is too short may cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable complex. Conversely, an excessively long linker might lead to an entropic penalty upon binding and may not effectively bring the two proteins into the optimal proximity for efficient ubiquitin transfer.[4][5] The optimal linker length is therefore highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[5]

The PEG6 spacer, with its specific length and flexibility, often represents a favorable starting point and a key component in linker optimization studies. It provides a balance of sufficient length to span the distance between the target protein and the E3 ligase binding sites while maintaining a degree of conformational flexibility to allow for the formation of a productive ternary complex.

Quantitative Analysis of PEG Linker Length on PROTAC Activity

Systematic studies varying the linker length have demonstrated its profound impact on degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACLinker CompositionLinker Length (atoms)ERα Degradation (DC50, nM)
PROTAC 1Alkyl12>1000
PROTAC 2Alkyl16~100
PROTAC 3Alkyl20~500

Data synthesized from studies on ERα-targeting PROTACs, highlighting the existence of an optimal linker length for maximal degradation. A study by Cyrus et al. demonstrated a significant effect of chain length on PROTAC efficacy, with a 16-atom linker being optimal in their system.

Table 2: Effect of Linker Length on TBK1 Degradation

PROTACLinker Composition (Alkyl/Ether units)Linker Length (atoms)TBK1 Degradation (DC50, nM)Dmax (%)
Compound AMixed<12No degradationN/A
Compound BMixed12Submicromolar>80
Compound CMixed21396
Compound DMixed2929276

Data from a study on TBK1 degraders, showing that a minimum linker length was required for activity, with potency decreasing with very long linkers.[2]

Table 3: Influence of PEG Units on BRD4 Degradation by CRBN-based PROTACs

PROTACNumber of PEG UnitsBRD4 Degradation (DC50, µM)
PROTAC X0<0.5
PROTAC Y1-2>5
PROTAC Z4-5<0.5

This study on BRD4 targeting PROTACs intriguingly showed that both short and long linkers were effective, while intermediate lengths were not, emphasizing the complex nature of linker optimization.[2]

Experimental Protocols

The development and characterization of PROTACs involve a series of key experiments to assess their binding, permeability, and degradation activity.

Western Blot for Target Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[11]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours).[12]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.[12]

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

  • Detection and Analysis: Detect the signal using a chemiluminescence substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]

Cell Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.

PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.[13]

Protocol:

  • Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The PROTAC compound is added to the donor wells of the plate.

  • Incubation: An acceptor plate containing buffer is placed on top of the filter plate, and the assembly is incubated for a defined period.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the amount of compound that has diffused across the artificial membrane.

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier, to assess both passive permeability and active transport.[14]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Measurement: The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.

  • Analysis: The concentration of the PROTAC in the collected samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the compound is a substrate for efflux transporters.[15]

Ternary Complex Formation Assays

These assays are designed to confirm and quantify the formation of the POI-PROTAC-E3 ligase complex.[16]

TR-FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in a homogeneous format.[17]

Protocol:

  • Reagents: Obtain or prepare the purified target protein and E3 ligase complex, each labeled with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein), respectively.

  • Assay Setup: In a microplate, combine the labeled target protein, the labeled E3 ligase, and a serial dilution of the PROTAC.

  • Incubation: Incubate the mixture to allow for complex formation.

  • Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. An increase in the FRET signal indicates the formation of the ternary complex.

  • Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to generate a bell-shaped curve, from which the ternary complex formation can be assessed.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using the Graphviz DOT language illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Design Linker Design (e.g., PEG6) Synthesis Chemical Synthesis Design->Synthesis Binding Binary Binding Assays (SPR, ITC) Synthesis->Binding Ternary_Complex Ternary Complex Formation (TR-FRET, FP) Synthesis->Ternary_Complex Permeability Permeability Assays (PAMPA, Caco-2) Synthesis->Permeability Degradation Protein Degradation (Western Blot, HiBiT) Ternary_Complex->Degradation Permeability->Degradation Ubiquitination Target Ubiquitination Assay Degradation->Ubiquitination Phenotypic Phenotypic Assays (e.g., Cell Viability) Degradation->Phenotypic PK Pharmacokinetics (PK) Phenotypic->PK PD Pharmacodynamics (PD) (Target Degradation in Tissue) PK->PD Efficacy Efficacy in Disease Models PD->Efficacy

Caption: PROTAC Development Workflow.

Conclusion and Future Directions

The linker is a critical and multifaceted component of a PROTAC molecule, and the strategic incorporation of spacers like PEG6 plays a pivotal role in optimizing their therapeutic potential.[2] PEG linkers offer a powerful means to enhance solubility, modulate cell permeability, and fine-tune the geometry of the ternary complex for efficient protein degradation.[7] While the "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies, the empirical optimization of linker length and composition remains a crucial step in the development of potent and selective PROTACs.[7][] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the target protein, and the E3 ligase, paving the way for the design of next-generation protein degraders with superior potency, selectivity, and drug-like properties.[2][19]

References

An In-depth Technical Guide on the Mechanism of Boc Protection for Amine Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development. Its widespread application is attributed to its ease of introduction, stability across a broad spectrum of reaction conditions, and facile cleavage under mild acidic conditions. This technical guide provides a comprehensive overview of the mechanism of Boc protection for amine groups, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a thorough understanding and practical application of this critical protecting group strategy.

Core Principles of Boc Protection

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine functionality, thereby preventing unwanted side reactions during subsequent synthetic transformations on other parts of a molecule. The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O), to form a stable carbamate (B1207046).

A key advantage of the Boc protecting group is its orthogonality with other commonly used protecting groups. For instance, it remains intact under basic conditions used for the cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to catalytic hydrogenation conditions that remove the benzyloxycarbonyl (Cbz) group. This orthogonality is crucial for the strategic design of complex multi-step syntheses.

Mechanism of Boc Protection

The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The reaction can be performed with or without a base, with the presence of a base generally accelerating the reaction.

2.1. Base-Free Conditions

In the absence of a base, the amine itself acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes to form the stable byproducts tert-butanol (B103910) and carbon dioxide gas. The evolution of carbon dioxide provides a strong thermodynamic driving force for the reaction.

2.2. Base-Catalyzed Conditions

The presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the rate of Boc protection. The base deprotonates the amine, increasing its nucleophilicity and facilitating the initial attack on the Boc anhydride. Alternatively, the base can deprotonate the tetrahedral intermediate, which also promotes the elimination of the leaving group.

Signaling Pathway for Boc Protection

Boc_Protection_Mechanism Amine Amine (R-NH₂) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Boc Anhydride ((Boc)₂O) Boc2O->Tetrahedral_Intermediate Boc_Amine Boc-Protected Amine Tetrahedral_Intermediate->Boc_Amine Collapse & Leaving Group Departure Byproducts tert-Butanol + CO₂ Tetrahedral_Intermediate->Byproducts Decomposition of Leaving Group Base Base (e.g., TEA) Base->Amine Deprotonation (optional)

Caption: Mechanism of amine protection using Boc anhydride.

Quantitative Data on Boc Protection

The efficiency of Boc protection is influenced by the nature of the amine (aliphatic vs. aromatic, primary vs. secondary), the solvent, and the presence of a catalyst. The following table summarizes quantitative data from various reported methods.

Amine SubstrateReagent/CatalystSolventTimeYield (%)Reference
Aniline(Boc)₂OWater:Acetone (B3395972) (9.5:0.5)10 min98[1]
Benzylamine(Boc)₂OWater:Acetone (9.5:0.5)8 min99[1]
Pyrrolidine(Boc)₂OWater:Acetone (9.5:0.5)12 min94[1]
p-Toluidine(Boc)₂OCD₃OD< 1 min>95[2]
p-Toluidine(Boc)₂OCDCl₃70 min>95[2]
Various Amines(Boc)₂O / Amberlite-IR 120Solvent-free1-3 min95-99[3]
Aromatic Amines(Boc)₂O / DMAP (cat.)THF or DCM1-12 h90-98[4]

Experimental Protocols for Boc Protection

4.1. General Procedure for Boc Protection of an Aliphatic Amine

  • Dissolution: Dissolve the primary or secondary aliphatic amine (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to a concentration of 0.1-0.5 M.

  • Base Addition (Optional but Recommended): Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-6 hours at room temperature.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.

  • Purification: If necessary, purify the product by column chromatography on silica (B1680970) gel.

4.2. Green Chemistry Protocol for Boc Protection in Water

  • Suspension: In a round-bottom flask, add the amine (1 mmol) to a mixture of distilled water (9.5 mL) and acetone (0.5 mL). Stir the mixture at room temperature for a few minutes.[1]

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.0 mmol) to the suspension.[1]

  • Reaction Monitoring: Monitor the reaction by TLC. Reactions are often complete within 8-12 minutes.[1]

  • Work-up: Add dichloromethane (5 mL) and stir. Separate the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the N-Boc protected amine.[1]

Experimental Workflow for Boc Protection

Boc_Protection_Workflow Start Start Dissolve_Amine Dissolve Amine in Solvent Start->Dissolve_Amine Add_Base Add Base (Optional) Dissolve_Amine->Add_Base Add_Boc2O Add (Boc)₂O Add_Base->Add_Boc2O Stir Stir at Room Temp Add_Boc2O->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Purification (Chromatography) Workup->Purify End End Purify->End

Caption: Standard experimental workflow for Boc protection of an amine.

Mechanism of Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which enhances the leaving group ability of the tert-butoxy (B1229062) group. The protonated carbamate then undergoes fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.

The tert-butyl cation can be trapped by a scavenger (e.g., anisole (B1667542) or thioanisole), deprotonate to form isobutylene (B52900) gas, or react with the solvent. The rate of deprotection can exhibit a second-order dependence on the acid concentration.[5][6][7]

Signaling Pathway for Boc Deprotection

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate Acid Acid (H⁺) Acid->Protonated_Carbamate Protonation Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid Fragmentation tButyl_Cation tert-Butyl Cation Protonated_Carbamate->tButyl_Cation Free_Amine Free Amine (R-NH₂) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

Quantitative Data on Boc Deprotection

The ease of Boc deprotection depends on the substrate and the reaction conditions. The following table provides a comparison of different deprotection methods.

Substrate TypeReagent/ConditionsTimeYield (%)Reference
N-Boc Aromatic HeterocyclesBoiling Water (100°C)5-10 min99[8]
N-Boc Aromatic AminesBoiling Water (100°C)1-14 h91-99[8]
N-Boc Aliphatic AminesBoiling Water (100°C)0.5-10 h87-99[8]
N-Boc Aromatic AminesOxalyl Chloride (3 eq.), MeOH, RT1-3 h>70[9]
N-Boc Aliphatic AminesOxalyl Chloride (3 eq.), MeOH, RT1.5-4 h>70[9]
N-Boc ImidazoleTFE, 120°C (Flow)20 min100[10]
N-Boc AnilineTFE, 240°C (Flow)30 min93[10]
N-Boc PhenethylamineTFE, 240°C (Flow)30 min44[10]
Various N-Boc AminesTFA/DCM (1:1), RT30 min - 2 hHigh[11]
Various N-Boc Amines4M HCl in Dioxane, RT1-4 hHigh[11]

Experimental Protocols for Boc Deprotection

7.1. Standard Acidic Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • TFA Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically fast, often completing within 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.

  • Removal of Volatiles: Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • Isolation: The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution).

  • Final Work-up: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

7.2. Deprotection using HCl in an Organic Solvent

  • Dissolution/Suspension: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.

  • HCl Addition: Add a 4M solution of HCl in 1,4-dioxane (B91453) or ethyl acetate.

  • Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.

7.3. Thermal Deprotection in Water (Green Method)

  • Suspension: Suspend the N-Boc protected amine in water in a round-bottom flask equipped with a reflux condenser.[8]

  • Heating: Heat the mixture to reflux (100°C) and stir vigorously.[8]

  • Reaction Monitoring: The reaction time can vary from minutes to several hours, depending on the substrate. Monitor the reaction by TLC.[8]

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Extraction: Extract the aqueous mixture with dichloromethane or another suitable organic solvent.

  • Isolation: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.

Conclusion

The Boc protection strategy for amines is a robust and versatile tool in organic synthesis. A thorough understanding of its underlying mechanisms, reaction kinetics, and optimal conditions is paramount for its successful application in research and development. The protocols and data presented in this guide offer a solid foundation for chemists to effectively utilize this indispensable protecting group in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility and Physical Properties of Azide-PEG6-amido-C16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated solubility and physical characteristics of Azide-PEG6-amido-C16-Boc, a heterobifunctional molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2][3] Given the molecule's structure, comprising a hydrophilic hexaethylene glycol (PEG6) spacer, a C16 alkyl chain, and reactive azide (B81097) and Boc-protected amine functionalities, its amphiphilic nature dictates its behavior in various solvents and aqueous media.

Predicted Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its constituent parts. The presence of a PEG chain generally enhances aqueous solubility.[4][5] Conversely, the C16 alkyl chain provides significant hydrophobicity, suggesting the molecule will exhibit surfactant-like behavior, including self-assembly into micelles in aqueous solutions above a certain concentration.

Table 1: Predicted Physical Properties of this compound
PropertyPredicted Value/Characteristic
Appearance Expected to be a white to off-white solid, semi-solid, or viscous liquid, depending on purity and molecular weight distribution.[6]
Molecular Weight Approximately 750-850 g/mol (specific value depends on the exact structure and isotopic distribution).
Critical Micelle Concentration (CMC) Expected to be in the low micromolar (µM) range in aqueous solutions. The C16 tail will drive micellization, while the PEG6 head will influence the geometry and stability of the micelles.[7][8]
Aggregation Behavior In aqueous solutions above its CMC, it is expected to form micelles with a hydrophobic core composed of the C16 alkyl chains and a hydrophilic corona of PEG6 chains.[9][10] The size of these micelles is anticipated to be in the nanometer range.[10]
Thermal Properties The melting point and crystallinity will be influenced by the PEG chain. Mono-azide derivatives of PEGs show a slight alteration in melting temperature and crystallinity compared to their non-functionalized counterparts.[4]

Solubility Profile

The solubility of this compound is dictated by the balance between its hydrophilic PEG chain and its hydrophobic C16 tail. This amphiphilic character suggests solubility in a range of solvents.

Table 2: Predicted Solubility of this compound
Solvent ClassExamplesPredicted Solubility
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)High solubility is expected due to the polar nature of the PEG chain and the amide linkage.
Chlorinated Dichloromethane (DCM), Chloroform (B151607)Good solubility is anticipated, as these solvents can solvate both the alkyl chain and the more polar regions of the molecule. A similar compound, mPEG Azide, is soluble in chloroform and DMSO at 10 mg/mL.[6]
Alcohols Ethanol, MethanolModerate to good solubility is expected. Ethanol can act as a good solvent for both the hydrophobic and hydrophilic parts of PEG-lipids.[10]
Aqueous Buffers Phosphate-Buffered Saline (PBS), WaterAt concentrations below the CMC, it will exist as unimers with limited solubility. Above the CMC, solubility will significantly increase due to micelle formation. The hydrophilic PEG imparts water solubility.[6] The overall aqueous solubility will likely be in the mg/mL range.[6]
Non-polar Aprotic Hexanes, TolueneLow solubility is expected. While the C16 chain has an affinity for these solvents, the polar PEG chain and amide group will limit overall solubility.

Experimental Protocols

To empirically determine the physicochemical properties of this compound, the following experimental protocols are recommended.

Determination of Solubility using the Shake-Flask Method

This method is a standard procedure for determining the saturation solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or gravimetric analysis after solvent evaporation).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Shake_Flask_Method A Add excess solute to solvent B Seal and equilibrate (e.g., 24-48h at 25°C) A->B Agitation C Separate solid and liquid (centrifuge/filter) B->C Equilibrium reached D Quantify solute in liquid phase (e.g., HPLC) C->D Saturated solution E Calculate solubility D->E

Shake-Flask Method Workflow
Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the solution that changes abruptly at the onset of micelle formation. A common method involves the use of a fluorescent probe, such as pyrene (B120774).

Methodology:

  • Stock Solutions: Prepare a stock solution of this compound in the desired aqueous buffer and a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

  • Sample Preparation: Prepare a series of solutions with a constant, low concentration of pyrene (final concentration ~1 µM) and varying concentrations of this compound.

  • Incubation: Allow the solutions to equilibrate (e.g., for several hours at a constant temperature).

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of pyrene (excitation at ~335 nm). The ratio of the intensity of the first (~373 nm) and third (~384 nm) vibronic peaks (I1/I3) is sensitive to the polarity of the microenvironment.

  • Data Analysis: Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, where the ratio decreases as pyrene partitions into the hydrophobic micellar cores.[5]

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement & Analysis A Prepare serial dilutions of This compound B Add constant concentration of pyrene probe A->B C Incubate to equilibrate B->C D Measure fluorescence emission (I1 and I3 peaks) C->D E Plot I1/I3 ratio vs. log[Concentration] D->E F Determine CMC from inflection point E->F

CMC Determination using Pyrene Fluorescence

Signaling Pathways and Applications

This compound is primarily a building block and does not have inherent signaling pathway activity. Its utility lies in its incorporation into larger molecules, such as PROTACs, which are designed to modulate specific signaling pathways by inducing the degradation of target proteins.[2] The azide group allows for covalent attachment to a target-binding ligand via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition or Strain-Promoted Azide-Alkyne Cycloaddition).[1] The Boc-protected amine can be deprotected to allow for conjugation to an E3 ligase-binding ligand. The C16 alkyl chain and PEG spacer form the linker component of the final PROTAC molecule.

The logical workflow for utilizing this molecule in PROTAC synthesis is as follows:

PROTAC_Synthesis_Workflow Start This compound Step1 Step 1: Click Chemistry (e.g., with alkyne-modified target-binding ligand) Start->Step1 Intermediate Intermediate 1: Ligand-Linker Conjugate Step1->Intermediate Step2 Step 2: Boc Deprotection (e.g., with TFA) Intermediate->Step2 Intermediate2 Intermediate 2: Amine-Functionalized Conjugate Step2->Intermediate2 Step3 Step 3: Amide Coupling (e.g., with E3 ligase ligand) Intermediate2->Step3 Final Final PROTAC Molecule Step3->Final

PROTAC Synthesis Workflow

By understanding the fundamental solubility and physical properties of this compound, researchers can better design and execute experiments for the synthesis and formulation of novel therapeutics. The provided protocols offer a starting point for the empirical characterization of this versatile chemical tool.

References

An In-depth Technical Guide to PROTACs and Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional small-molecule inhibitors that function by occupying the active site of a target protein, PROTACs operate through an event-driven mechanism, harnessing the cell's own machinery to selectively eliminate disease-causing proteins.[1] This is achieved by inducing their degradation via the ubiquitin-proteasome system (UPS).[2]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[] This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can catalytically repeat the cycle.[2] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations, potentially leading to lower dosing and reduced off-target effects.[2]

One of the most significant advantages of PROTAC technology is its potential to target proteins that have been historically considered "undruggable."[1] Since PROTACs do not require binding to a functional or active site, they can be designed to target scaffolding proteins, transcription factors, and other proteins lacking deep binding pockets.[2]

The Ubiquitin-Proteasome System (UPS)

The UPS is a critical cellular pathway responsible for the degradation of the majority of short-lived proteins in eukaryotic cells, thereby maintaining protein homeostasis.[6] The process of tagging a protein for degradation involves a three-enzyme cascade:

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[7]

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[7]

  • E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to the target protein.[7]

The repeated action of this cascade results in the formation of a polyubiquitin (B1169507) chain on the target protein, which serves as a signal for its degradation by the 26S proteasome.[8] PROTACs effectively hijack this system by artificially bringing the target protein into proximity with an E3 ligase.[9]

UPS_Pathway PROTAC-Mediated Ubiquitin-Proteasome System Pathway cluster_activation Ubiquitin Activation cluster_conjugation Conjugation & Ligation cluster_degradation Degradation Ub Ubiquitin E1_Ub E1-Ub Ub->E1_Ub E1 E1 Activating Enzyme AMP_PPi AMP + PPi E1->AMP_PPi E1->E1_Ub ATP ATP ATP->E1 E2 E2 Conjugating Enzyme E1_Ub->E2 Transfer Ternary POI-PROTAC-E3 Ternary Complex E2->Ternary E3 E3 Ligase PROTAC PROTAC E3->PROTAC POI Protein of Interest (POI) POI->PROTAC PROTAC->Ternary POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Ub_recycled Recycled Ubiquitin Proteasome->Ub_recycled

PROTAC-mediated protein degradation pathway.

The Critical Role of the Heterobifunctional Linker

While the warhead and E3 ligase ligand provide the binding specificity, the linker is a critical determinant of a PROTAC's efficacy. It is not merely a passive spacer but an active component that influences several key properties of the molecule. The length, composition, rigidity, and attachment points of the linker all play a crucial role in the formation of a stable and productive ternary complex.

Types of Linkers:

  • Flexible Linkers: The most common types are polyethylene (B3416737) glycol (PEG) and alkyl chains. Their flexibility allows for a wider range of conformations, which can be advantageous in achieving a productive ternary complex. PEG linkers can also improve the solubility of the PROTAC molecule.

  • Rigid Linkers: These often incorporate cyclic structures such as piperazine (B1678402) or piperidine (B6355638) rings, or alkynes and triazoles. A more rigid linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency.

  • "Clickable" Linkers: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, allows for the rapid and efficient synthesis of libraries of PROTACs with varying linker lengths and compositions.[8]

Impact of Linker Properties:

  • Length: The optimal linker length is highly dependent on the specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long may result in an unproductive complex where the ubiquitination sites on the POI are not accessible to the E3 ligase.

  • Composition: The chemical makeup of the linker affects the physicochemical properties of the PROTAC, such as solubility and cell permeability. Incorporating polar groups can enhance solubility, while more lipophilic linkers can improve membrane permeability.

  • Attachment Points: The points at which the linker is connected to the warhead and the E3 ligase ligand are also critical. The exit vector from the binding pockets influences the relative orientation of the POI and E3 ligase in the ternary complex.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically assessed by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved.

The following tables summarize quantitative data for PROTACs targeting BRD4 and BCR-ABL, illustrating the impact of linker modifications on degradation efficiency.

Table 1: Degradation of BRD4 by Various PROTACs

PROTACE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1PomalidomidePEG< 1> 90BL[10]
PROTAC 2PhthalimideNot specified~100> 90AML[10]
PROTAC 3ThalidomideNot specified0.1 - 0.3> 90RS4;11[10]
PROTAC 5LenalidomideNot specified< 165> 90BxPC3[10]
PROTAC 17VHL LigandNot specified< 1000> 90Not specified[10]
Compound 34CRBN LigandPiperazine-containing60> 90MDA-MB-231[2]
Compound 37CRBN Ligandα-acyloxy amide62> 90MDA-MB-231[2]

Table 2: Degradation of BCR-ABL by Various PROTACs

PROTACWarheadLinker TypeIC50 (nM)Cell LineReference
Arg-PEG1-DasaDasatinibArg + 1x PEG0.3595K562[11]
Arg-PEG2-DasaDasatinibArg + 2x PEG~0.4K562[11]
Arg-PEG3-DasaDasatinibArg + 3x PEG~0.5K562[11]
Arg-PEG4-DasaDasatinibArg + 4x PEG~0.53K562[11]

Signaling Pathways Targeted by PROTACs

PROTAC-mediated degradation of key signaling proteins can have profound effects on cellular pathways involved in disease progression. Two notable examples are the degradation of Bruton's Tyrosine Kinase (BTK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

BTK Signaling Pathway:

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Aberrant BTK signaling is implicated in various B-cell malignancies. PROTACs that degrade BTK can effectively shut down this pathway, offering a therapeutic advantage over inhibitors, particularly in cases of acquired resistance.[12]

BTK_Signaling BTK Signaling Pathway Inhibition by PROTACs BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Degradation Proteasomal Degradation BTK->Degradation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation PROTAC_BTK BTK-targeting PROTAC PROTAC_BTK->BTK induces degradation PROTAC_BTK->Degradation

Inhibition of the BCR signaling pathway via BTK degradation.

IRAK4 Signaling Pathway:

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation.[] In addition to its kinase activity, IRAK4 has a scaffolding function that is important for signal transduction. PROTAC-mediated degradation of IRAK4 can abolish both its catalytic and scaffolding functions, leading to a more profound inhibition of downstream signaling, including the NF-κB and MAPK pathways, compared to kinase inhibitors alone.[8]

IRAK4_Signaling IRAK4 Signaling Pathway Inhibition by PROTACs TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Degradation Proteasomal Degradation IRAK4->Degradation TRAF6 TRAF6 IRAK1->TRAF6 IKK_MAPK IKK / MAPK Kinases TRAF6->IKK_MAPK NFkB_AP1 NF-κB / AP-1 IKK_MAPK->NFkB_AP1 Inflammation Pro-inflammatory Cytokine Production NFkB_AP1->Inflammation PROTAC_IRAK4 IRAK4-targeting PROTAC PROTAC_IRAK4->IRAK4 induces degradation PROTAC_IRAK4->Degradation

References

The 'Click' Revolution: A Technical Guide to the Fundamentals of Click Chemistry for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Click chemistry has emerged as a transformative paradigm in chemical synthesis, offering a robust and efficient methodology for the rapid and reliable construction of complex molecular architectures.[1] Coined by K.B. Sharpless in 2001, this approach emphasizes the use of highly efficient, wide-in-scope, and stereospecific reactions that are simple to perform and generate minimal byproducts.[2][3] This technical guide provides an in-depth exploration of the core principles of click chemistry, its flagship reactions, and its profound impact on drug discovery and development. We will delve into the mechanisms of action, present detailed experimental protocols, and summarize key quantitative data to provide a comprehensive resource for professionals in the field.

Core Principles of Click Chemistry

The philosophy of click chemistry is rooted in the concept of generating molecular complexity with an emphasis on simplicity and reliability, mirroring nature's own efficient synthetic strategies.[1] For a reaction to be designated as a "click" reaction, it must adhere to a stringent set of criteria as outlined by Sharpless and his colleagues:[4]

  • Modularity and Wide Scope: The reaction must be versatile, accommodating a broad range of starting materials and functional groups.[1]

  • High Yields: Click reactions are characterized by their ability to produce products in excellent yields, often exceeding 90%.[1]

  • Stereospecificity: The reactions should proceed in a stereospecific manner, yielding a single, well-defined product.[4]

  • Simple Reaction Conditions: The reactions should be insensitive to oxygen and water, ideally using benign solvents like water or no solvent at all.[1][4]

  • Readily Available Starting Materials: The reagents and starting materials used in click chemistry should be easily accessible.[4]

  • Simple Product Isolation: Purification should be straightforward, often avoiding the need for chromatography.[4]

  • Physiological Stability: The resulting products should be stable under physiological conditions.[4]

At its heart, click chemistry champions the formation of strong, stable carbon-heteroatom bonds (C-X-C), which are prevalent in biological systems.[5]

Key Click Chemistry Reactions

While several reactions meet the criteria of click chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the quintessential example.[2][6] Its bioorthogonal counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC), has further expanded the utility of click chemistry into living systems.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by copper(I), to form a stable 1,4-disubstituted 1,2,3-triazole.[2][6] This reaction is incredibly robust, with reaction rates accelerated by a factor of up to 107 compared to the uncatalyzed version.[7] The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and highly polar structure that can participate in hydrogen bonding and dipole-dipole interactions, making it an excellent pharmacophore.[]

Logical Workflow for a Typical CuAAC Reaction

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Azide Azide-functionalized Molecule ReactionMix Reaction Mixture Azide->ReactionMix Alkyne Alkyne-functionalized Molecule Alkyne->ReactionMix CuSO4 CuSO4 CuSO4->ReactionMix ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->ReactionMix Ligand Stabilizing Ligand (e.g., THPTA) Ligand->ReactionMix Triazole 1,2,3-Triazole Product ReactionMix->Triazole 'Click'

Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Catalytic Cycle of CuAAC

The mechanism of the CuAAC reaction involves a catalytic cycle with copper(I) as the central catalyst.

CuAAC_Mechanism CuI Cu(I) CopperAcetylide Copper Acetylide Intermediate CuI->CopperAcetylide + Alkyne Alkyne Terminal Alkyne Alkyne->CopperAcetylide SixMemberedRing Six-Membered Copper(III) Intermediate CopperAcetylide->SixMemberedRing + Azide Azide Azide Azide->SixMemberedRing SixMemberedRing->CuI Releases TriazoleProduct 1,2,3-Triazole Product SixMemberedRing->TriazoleProduct Reductive Elimination

Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry was the development of SPAAC, which eliminates the need for a potentially cytotoxic copper catalyst. This makes it a truly bioorthogonal reaction, suitable for use in living cells and organisms. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide due to the high ring strain.[9]

SPAAC Reaction Mechanism

SPAAC_Mechanism Azide Azide-functionalized Biomolecule TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->TransitionState Product Stable Triazole Conjugate TransitionState->Product Spontaneous

Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Summary

The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions, providing a basis for experimental design and comparison.

Table 1: Typical Reaction Conditions and Performance of CuAAC

ParameterTypical Value/RangeNotes
Reactant Concentration 10 µM - 10 mMDependent on the specific application.
Copper(I) Source Copper(II) Sulfate (CuSO₄) with a reducing agentSodium ascorbate (B8700270) is a common reducing agent.[10]
Reducing Agent Sodium AscorbateTypically used in excess.[10]
Ligand THPTA, TBTATris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is water-soluble and ideal for bioconjugation.[10]
Solvent Water, DMSO/water, tBuOH/waterAqueous systems are preferred for biocompatibility.[7]
Reaction Time 15 - 60 minutesOften complete within 30 minutes at room temperature.[11]
Temperature Room TemperatureMild reaction conditions are a hallmark of click chemistry.[7]
Yield > 90%Generally very high yields are achieved.[1]

Table 2: Comparison of Second-Order Rate Constants for Bioorthogonal Click Reactions

ReactionReagentsRate Constant (M⁻¹s⁻¹)
CuAAC Azide + Terminal Alkyne10² - 10³
SPAAC Azide + DBCO~1
SPIEDAC Tetrazine + trans-Cyclooctene (TCO)10³ - 10⁶

Note: SPIEDAC (Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition) is another important click reaction known for its exceptionally fast kinetics.

Experimental Protocols

The following are generalized protocols for performing CuAAC reactions for bioconjugation. These should be optimized for specific applications.

Protocol for Labeling of Oligonucleotides/DNA via CuAAC

This protocol is a starting point for the covalent attachment of a label (e.g., a fluorophore) to an alkyne-modified oligonucleotide.

1. Preparation of Stock Solutions:

  • 200 mM THPTA ligand in water.[10]

  • 100 mM Copper(II) Sulfate (CuSO₄) in water.[10]

  • Alkyne-labeled oligonucleotide in water or a suitable buffer.

  • 100 mM Sodium Ascorbate in water (prepare fresh).[10]

  • 10 mM Azide-functionalized label in DMSO or water.[10]

2. Catalyst Premix:

  • A few minutes before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.[11] This solution can be stored frozen for several weeks.[10]

3. Reaction Assembly:

  • To the alkyne-labeled oligonucleotide solution, add an excess of the azide-functionalized label (typically 4-50 equivalents).[10]

  • Add 25 equivalents of the pre-mixed THPTA/CuSO₄ catalyst.[10]

  • Initiate the reaction by adding 40 equivalents of the freshly prepared sodium ascorbate solution.[10]

4. Incubation:

  • Allow the reaction to proceed at room temperature for 30-60 minutes.[10]

5. Purification:

  • Purify the labeled oligonucleotide using standard methods such as ethanol (B145695) precipitation or appropriate chromatography.[10]

Protocol for Labeling of Cell Lysates via CuAAC

This protocol outlines the labeling of azide or alkyne-modified proteins within a complex cell lysate.

1. Preparation of Reagents:

  • 100 mM THPTA ligand in water or aqueous buffer.[11]

  • 20 mM CuSO₄ in water.[11]

  • 300 mM Sodium Ascorbate in water (prepare fresh).[11]

  • 2.5 mM alkyne or azide-functionalized detection reagent in water or DMSO.[11]

2. Reaction Setup (per sample in a 1.5 mL microfuge tube):

  • 50 µL of protein lysate (1-5 mg/mL) in protein extraction buffer.[11]

  • 90 µL of PBS buffer.[11]

  • 20 µL of the 2.5 mM detection reagent.[11]

  • Vortex briefly to mix.

3. Initiation of the Click Reaction:

  • Add 10 µL of the 100 mM THPTA solution and vortex briefly.[11]

  • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[11]

  • Add 10 µL of the 300 mM sodium ascorbate solution to start the reaction and vortex briefly.[11]

4. Incubation:

  • Protect the reaction from light and incubate for 30 minutes at room temperature.[11]

5. Downstream Analysis:

  • The proteins in the lysate are now labeled and ready for downstream processing and analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry).[11]

Applications in Drug Discovery and Development

Click chemistry has become an indispensable tool in the medicinal chemist's toolbox, accelerating the drug discovery process from hit identification to lead optimization.[12][13]

  • High-Throughput Screening: The reliability and simplicity of click reactions enable the rapid synthesis of large compound libraries for high-throughput screening.[][12]

  • Fragment-Based Drug Discovery (FBDD): Click chemistry is ideally suited for linking low-affinity fragments that bind to adjacent sites on a biological target, thereby creating high-affinity lead compounds.[12]

  • Bioconjugation: Click chemistry is widely used for the selective modification of biomolecules, including proteins, nucleic acids, and carbohydrates, for applications in diagnostics, imaging, and targeted drug delivery.[2][6] For instance, it is a key technology in the construction of Antibody-Drug Conjugates (ADCs).[]

  • PROTACs: The modular nature of click chemistry facilitates the assembly of Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[]

Drug Discovery Workflow Incorporating Click Chemistry

DrugDiscovery_Workflow cluster_Discovery Discovery Phase cluster_ClickChem Click Chemistry Application cluster_Optimization Lead Optimization cluster_Candidate Candidate Selection Target Target Identification and Validation HTS High-Throughput Screening (HTS) Target->HTS FBDD Fragment-Based Drug Discovery (FBDD) Target->FBDD Library Combinatorial Library Synthesis via Click Chemistry HTS->Library FragmentLinking Fragment Linking via Click Chemistry FBDD->FragmentLinking SAR Structure-Activity Relationship (SAR) Library->SAR FragmentLinking->SAR LeadOpt Lead Optimization SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Integration of click chemistry into modern drug discovery workflows.

Conclusion

Click chemistry has fundamentally changed the landscape of chemical synthesis, particularly in the life sciences. Its adherence to principles of simplicity, efficiency, and robustness has empowered researchers to construct complex molecules with unprecedented ease and precision. The CuAAC and SPAAC reactions, in particular, have become workhorse methodologies for bioconjugation and the assembly of novel therapeutic agents. As the field continues to evolve, the integration of click chemistry with other emerging technologies promises to further accelerate the discovery and development of next-generation medicines.

References

An In-depth Technical Guide to Azide-PEG6-amido-C16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and functional properties of Azide-PEG6-amido-C16-Boc, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a well-defined chemical entity with specific physical properties crucial for its application in medicinal chemistry and drug discovery. The fundamental molecular characteristics are summarized below.

PropertyValue
Molecular Formula C36H70N4O9
Molecular Weight 702.96 g/mol
Chemical Class Alkyl/Ether-based PROTAC Linker

Functional Role in Targeted Protein Degradation

This compound serves as a heterobifunctional linker, a critical component in the architecture of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.

The primary function of this linker is to connect two key moieties: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule POI Target Protein (Protein of Interest) Warhead Warhead (Binds to POI) POI->Warhead Binding Linker This compound (Linker) E3_Ligand E3 Ligase Ligand (Binds to E3) Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3->E3_Ligand Binding Warhead->Linker

Logical relationship of this compound within a PROTAC molecule.

Experimental Protocols: PROTAC Synthesis via Click Chemistry

This compound is designed for use in "click chemistry," a class of reactions known for their high efficiency and specificity. The terminal azide (B81097) group on the linker allows for its conjugation to a ligand bearing an alkyne group. This is a key step in the modular synthesis of PROTACs.

Key Experimental Reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly reliable method for forming a stable triazole linkage between the azide-functionalized linker and an alkyne-modified ligand.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For biological systems where the copper catalyst may be cytotoxic, a copper-free click chemistry approach can be used. This involves reacting the azide with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

General Experimental Workflow:

The synthesis of a PROTAC using this compound typically follows a convergent approach where the linker is conjugated to the warhead and the E3 ligase ligand in separate steps. The Boc (tert-butyloxycarbonyl) protecting group on the amido-C16 chain can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing ligand.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Click Chemistry Reaction Linker This compound CuAAC CuAAC (Copper Catalyst) Linker->CuAAC SPAAC SPAAC (Strained Alkyne) Linker->SPAAC Alkyne_Ligand Alkyne-modified Ligand (e.g., Warhead) Alkyne_Ligand->CuAAC Alkyne_Ligand->SPAAC PROTAC_Intermediate PROTAC Intermediate (Linker-Ligand Conjugate) CuAAC->PROTAC_Intermediate Formation of Triazole Linkage SPAAC->PROTAC_Intermediate Formation of Triazole Linkage Deprotection Boc Deprotection (Acidic Conditions) PROTAC_Intermediate->Deprotection Amine_Linker Amine-functionalized Linker-Ligand Conjugate Deprotection->Amine_Linker Coupling Amide Coupling (e.g., with E3 Ligase Ligand) Amine_Linker->Coupling Final_PROTAC Final PROTAC Molecule Coupling->Final_PROTAC

General experimental workflow for PROTAC synthesis using this compound.

Methodological & Application

Synthesis of Azide-PEG6-amido-C16-Boc: A Detailed Protocol for PROTAC Linker Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 6, 2025 – In the rapidly advancing field of targeted protein degradation, the synthesis of well-defined PROTACs (Proteolysis Targeting Chimeras) is paramount. The linker component, which connects the target protein ligand and the E3 ligase ligand, plays a critical role in the efficacy of these heterobifunctional molecules. This application note provides a detailed protocol for the synthesis of a specific PROTAC linker, Azide-PEG6-amido-C16-Boc, a valuable building block for the construction of PROTAC libraries. This protocol is intended for researchers, scientists, and drug development professionals.

The synthesis involves a two-step process commencing with the readily available 16-aminohexadecanoic acid. The terminal amine is first protected with a tert-butyloxycarbonyl (Boc) group, followed by an amide coupling reaction with a commercially available Azide-PEG6-amine linker. This straightforward approach provides a reliable method for obtaining the desired bifunctional linker with functionalities poised for subsequent conjugation to protein-targeting ligands.

Materials and Methods

Synthesis of N-Boc-16-aminohexadecanoic acid (Intermediate 1)

A general procedure for the Boc protection of an amino acid is as follows: 16-Aminohexadecanoic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water. A base, typically sodium hydroxide (B78521), is added to the solution. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is then added portion-wise to the reaction mixture at room temperature. The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the N-Boc-16-aminohexadecanoic acid.

Reagent/SolventMolar EquivalentPurpose
16-Aminohexadecanoic acid1.0Starting material
Dioxane/Water-Solvent
Sodium Hydroxide2.0-3.0Base
Di-tert-butyl dicarbonate (Boc₂O)1.1-1.5Boc-protecting agent
Hydrochloric Acid (1N)-Acidification
Ethyl Acetate (B1210297)-Extraction Solvent
Anhydrous Sodium Sulfate (B86663)-Drying Agent
Synthesis of this compound (Final Product)

The amide coupling of N-Boc-16-aminohexadecanoic acid with Azide-PEG6-amine is achieved using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). In a typical procedure, N-Boc-16-aminohexadecanoic acid is dissolved in an anhydrous aprotic solvent like dimethylformamide (DMF). HATU and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), are added to the solution to activate the carboxylic acid. Subsequently, Azide-PEG6-amine is added, and the reaction mixture is stirred at room temperature overnight. The progress of the reaction is monitored by TLC or LC-MS. After completion, the product is isolated by aqueous workup and purified by column chromatography.

Reagent/SolventMolar EquivalentPurpose
N-Boc-16-aminohexadecanoic acid1.0Carboxylic acid component
Azide-PEG6-amine1.0-1.2Amine component
HATU1.1-1.3Coupling agent
DIPEA2.0-3.0Base
Anhydrous DMF-Solvent
Dichloromethane (B109758) (DCM)-Extraction/Elution Solvent
Saturated Sodium Bicarbonate-Aqueous wash
Brine-Aqueous wash
Anhydrous Sodium Sulfate-Drying Agent
Silica (B1680970) Gel-Stationary phase for chromatography

Experimental Protocols

Protocol 1: Synthesis of N-Boc-16-aminohexadecanoic acid
  • To a solution of 16-aminohexadecanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (e.g., using a mobile phase of 10% methanol (B129727) in dichloromethane).

  • Upon completion, cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Dissolve N-Boc-16-aminohexadecanoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of Azide-PEG6-amine (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected Mass Spec (m/z)
N-Boc-16-aminohexadecanoic acidC₂₁H₄₁NO₄371.56~4.5 (br s, 1H, NH), ~3.1 (q, 2H, CH₂NH), ~2.35 (t, 2H, CH₂COOH), ~1.6 (m, 4H), ~1.44 (s, 9H, C(CH₃)₃), ~1.25 (br s, 22H)[M+H]⁺: 372.3, [M+Na]⁺: 394.3
This compoundC₃₅H₆₉N₅O₈703.95~6.0 (br t, 1H, CONH), ~4.5 (br t, 1H, NHBoc), ~3.65 (m, 24H, PEG-CH₂), ~3.38 (t, 2H, CH₂N₃), ~3.25 (q, 2H, CONHCH₂), ~3.1 (q, 2H, CH₂NHBoc), ~2.18 (t, 2H, CH₂CONH), ~1.6 (m, 4H), ~1.44 (s, 9H, C(CH₃)₃), ~1.25 (br s, 22H)[M+H]⁺: 704.5, [M+Na]⁺: 726.5

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Amide Coupling cluster_purification Purification & Characterization A 16-Aminohexadecanoic acid B N-Boc-16-aminohexadecanoic acid A->B Boc₂O, NaOH Dioxane/H₂O D This compound B:e->D:w HATU, DIPEA DMF C Azide-PEG6-amine C:e->D:w E Column Chromatography D->E F NMR, Mass Spec E->F

Caption: Synthetic workflow for this compound.

Signaling_Pathway PROTAC PROTAC Warhead-Linker-E3 Ligase Ligand POI Target Protein (POI) PROTAC:f0->POI binds E3 E3 Ubiquitin Ligase PROTAC:f0->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome recruitment Degradation Degraded Peptides Proteasome->Degradation degradation

Caption: General mechanism of action for a PROTAC molecule.

Application Notes and Protocols for Click Chemistry with Azide-PEG6-amido-C16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG6-amido-C16-Boc is a versatile, heterobifunctional linker molecule designed for applications in bioconjugation, drug delivery, and particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule incorporates several key features: a terminal azide (B81097) group for click chemistry, a hydrophilic hexaethylene glycol (PEG6) spacer to enhance solubility, a C16 alkyl chain for potential membrane interaction or to provide length and flexibility, and a Boc-protected amine for subsequent conjugation after deprotection.

Click chemistry, a set of powerful, reliable, and selective reactions, provides a robust method for covalently linking molecules.[4] The azide group on this compound allows for two primary types of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] CuAAC offers rapid and high-yielding reactions with terminal alkynes in the presence of a copper(I) catalyst, while SPAAC provides a biocompatible alternative by reacting with strained cyclooctynes without the need for a cytotoxic copper catalyst.[5]

These application notes provide detailed protocols for performing both CuAAC and SPAAC reactions with this compound, as well as the subsequent deprotection of the Boc group to reveal a primary amine for further functionalization.

Chemical Structure

Systematic Name: 17-(Azide-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester

Molecular Formula: C₃₆H₇₀N₄O₉

Molecular Weight: 702.96 g/mol [2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The CuAAC reaction is a highly efficient method for conjugating this compound to a molecule containing a terminal alkyne. The reaction is typically high-yielding and can be performed under mild conditions.[5]

Materials
  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent: e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a mixture of t-BuOH and water

Experimental Protocol
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMF or DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in DMSO or water.

  • Reaction Setup:

    • In a suitable reaction vial, add the alkyne-functionalized molecule (1.0 equivalent).

    • Add this compound (1.1 to 1.5 equivalents).

    • Add the solvent to achieve a final reaction concentration of approximately 1-10 mM.

    • Add the THPTA or TBTA ligand solution (final concentration ~1 mM).

  • Reaction Initiation:

    • Add the CuSO₄ solution (final concentration ~0.2 mM).

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration ~2 mM).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • The reaction is typically complete within 1 to 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate (B1210297) and washed with water to remove the copper catalyst and other water-soluble reagents.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data for CuAAC Reactions
ParameterConditionExpected YieldReference
Molar Ratio (Azide:Alkyne) 1.1:1 to 1.5:1>90%[6]
Catalyst Loading (CuSO₄) 0.1 to 0.2 equivalents>90%[6]
Reducing Agent (NaAsc) 0.2 to 2 equivalents>90%[6]
Reaction Time 1 - 4 hours at room temperature>90%[6]
Solvent DMF, DMSO, t-BuOH/H₂O>90%[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

SPAAC is an alternative click chemistry reaction that does not require a copper catalyst, making it suitable for biological applications and sensitive substrates. This reaction utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.[5]

Materials
  • This compound

  • DBCO-functionalized molecule of interest

  • Solvent: e.g., DMSO, DMF, or aqueous buffers like PBS (pH 7.4)

Experimental Protocol
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 10 mM stock solution of the DBCO-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a suitable reaction vial, add the DBCO-functionalized molecule (1.0 equivalent).

    • Add this compound (1.1 to 1.5 equivalents).

    • Add the solvent to achieve the desired reaction concentration. For biological molecules, the reaction can be performed in an aqueous buffer, keeping the final concentration of organic solvent (e.g., DMSO) below 5-10%.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific DBCO reagent.

    • Monitor the reaction progress by LC-MS or other suitable analytical techniques.

  • Work-up and Purification:

    • For reactions with small molecules, purification can be achieved by direct injection onto a preparative HPLC system.

    • For bioconjugates, purification may involve size-exclusion chromatography or dialysis to remove unreacted small molecules.

Quantitative Data for SPAAC Reactions
ParameterConditionExpected YieldReference
Molar Ratio (Azide:DBCO) 1.1:1 to 1.5:1>90%[7][8]
Reaction Time 1 - 24 hours at room temperature>90%[7][8]
Solvent DMSO, DMF, PBS>90%[7][8]

Boc Deprotection Protocol

The Boc (tert-butoxycarbonyl) protecting group on the amine can be removed under acidic conditions to allow for subsequent conjugation.

Materials
  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Optional scavenger: Triisopropylsilane (TIS)

Experimental Protocol
  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in DCM (e.g., 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, a scavenger like TIS (2.5-5% v/v) can be added.

  • Reaction and Monitoring:

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • The deprotection is typically complete within 1-3 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to obtain the free amine.

Quantitative Data for Boc Deprotection
ParameterConditionExpected YieldReference
Reagent 20-50% TFA in DCM>95%[9]
Reaction Time 1 - 3 hours at room temperature>95%[9]
Temperature 0 °C to room temperature>95%[9]

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide This compound Product Triazole-Linked Conjugate Azide->Product Alkyne Alkyne-Molecule Alkyne->Product Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Cu_I->Product Catalysis

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Scheme.

SPAAC_Mechanism Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide This compound Product Triazole-Linked Conjugate Azide->Product DBCO DBCO-Molecule (Strained Alkyne) DBCO->Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Scheme.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis Workflow cluster_action PROTAC Mechanism of Action start This compound step1 Click Chemistry (CuAAC or SPAAC) with Alkyne/DBCO-E3 Ligand start->step1 intermediate E3 Ligand-Linker-Boc step1->intermediate step2 Boc Deprotection (TFA/DCM) intermediate->step2 amine_linker E3 Ligand-Linker-NH2 step2->amine_linker step3 Amide Coupling with POI Ligand-COOH amine_linker->step3 final_protac Final PROTAC Molecule step3->final_protac protac PROTAC final_protac->protac Leads to ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Ubiquitination of POI ternary->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation

Caption: Workflow for PROTAC Synthesis and Mechanism of Action.

References

Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[2][3] Its bioorthogonal nature means the reactive groups (azide and alkyne) are largely inert in biological systems, allowing for precise chemical modifications of complex biomolecules without interfering with their function.[1][4]

The incorporation of Polyethylene Glycol (PEG) linkers in CuAAC protocols is particularly valuable in drug development and bioconjugation.[4] PEGylation, the process of attaching PEG chains, enhances the therapeutic properties of molecules by increasing their hydrodynamic size, which can prolong circulation half-life, improve solubility, and reduce immunogenicity.[5][6] The combination of CuAAC's precision with the benefits of PEGylation provides a powerful tool for creating advanced therapeutics, such as antibody-drug conjugates (ADCs), and for labeling biomolecules for imaging and diagnostic purposes.[3][7]

Core Principles of the CuAAC Reaction

The CuAAC reaction is a highly regioselective process, exclusively yielding the 1,4-disubstituted triazole isomer when catalyzed by copper(I).[2][8] The catalytic cycle requires a Cu(I) source. While Cu(I) salts can be used directly, they are prone to oxidation. Therefore, it is common practice to generate the active Cu(I) species in situ by reducing a Cu(II) salt (e.g., copper(II) sulfate, CuSO₄) with a reducing agent, most commonly sodium ascorbate (B8700270).[4][9] To enhance reaction efficiency and protect the biomolecules from oxidative damage by reactive oxygen species generated during the reaction, a stabilizing ligand such as TBTA (tris(benzyltriazolylmethyl)amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often employed.[1][2][9]

Visualized Workflows and Mechanisms

Figure 1: General experimental workflow for a CuAAC reaction using a PEG linker.

catalytic_cycle

Figure 2: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition.

adc_synthesis

Figure 3: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using CuAAC.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for reaction success. It is recommended to prepare fresh sodium ascorbate solution immediately before each use.[2]

ReagentStock ConcentrationSolventNotes
Alkyne-PEG-Molecule 10-20 mMDMSO or appropriate bufferThe limiting reagent in the reaction.
Azide-Functionalized Molecule 10-20 mMDMSO or appropriate bufferUsed in slight excess (1.1-1.5 eq).[2]
Copper(II) Sulfate (CuSO₄) 100 mMDeionized WaterStable for long-term storage at 4°C.[2][7]
Sodium Ascorbate 1 MDeionized WaterMust be prepared fresh before use. [2]
Ligand (TBTA or THPTA) 10-100 mMDMSO or Water (THPTA)Ligands stabilize the Cu(I) catalyst.[2][7]
General Protocol for CuAAC Bioconjugation

This protocol provides a general procedure for conjugating an alkyne-functionalized PEG linker to an azide-containing biomolecule. The final concentrations and ratios may require optimization depending on the specific substrates.[2][10]

Methodology:

  • Prepare Reactants : In a microcentrifuge tube, add the alkyne-functionalized molecule from its stock solution. This is typically the limiting reagent (1 equivalent).[2]

  • Add Azide : Add the azide-functionalized molecule stock solution to achieve a final molar ratio of 1.1 to 1.5 equivalents relative to the alkyne.[2]

  • Add Buffer/Solvent : Add the reaction buffer (e.g., PBS) or solvent to achieve the desired final reactant concentration (typically >10 µM).[10] Common co-solvents like DMSO or DMF can be used (up to 10%) to dissolve hydrophobic components.[10]

  • Add Ligand (Optional but Recommended) : Add the ligand stock solution (e.g., THPTA) to a final concentration of 0.50 mM. A 5:1 ligand-to-copper ratio is often used.[9]

  • Degas the Mixture : To prevent the oxidation of the Cu(I) catalyst, thoroughly degas the reaction mixture by bubbling with an inert gas like nitrogen or argon for 15-30 minutes.[2]

  • Initiate the Reaction : Initiate the cycloaddition by adding the reagents in the following order:

    • Copper(II) Sulfate stock solution (final concentration 50-250 µM).[9]

    • Freshly prepared Sodium Ascorbate stock solution (final concentration 5 mM).[9]

  • Incubation : Close the tube to minimize oxygen exposure and mix gently by inverting or using a slow rotator.[10] Allow the reaction to proceed at room temperature for 1-2 hours.[10] Reaction progress can be monitored by analytical methods such as LC-MS.

  • Quenching : The reaction can be quenched by exposure to air or by adding a chelating agent like EDTA.[2]

Purification of PEGylated Conjugates

Post-reaction purification is essential to remove unreacted starting materials, the copper catalyst, and other reagents.[11] The choice of method depends on the properties of the final conjugate.

  • Size-Exclusion Chromatography (SEC) : This is a highly effective method for separating the larger PEGylated protein conjugate from smaller molecules like unreacted drugs, linkers, and catalyst components.[7][12]

  • Dialysis/Ultrafiltration : Using a membrane with an appropriate molecular weight cutoff (MWCO) can efficiently remove small molecule impurities and is useful for buffer exchange.[10]

  • Ion-Exchange Chromatography (IEX) : PEGylation can shield surface charges on a protein, altering its interaction with IEX resins. This property can be exploited to separate non-PEGylated, mono-PEGylated, and multi-PEGylated species.[5][12]

Quantitative Data and Reaction Parameters

The efficiency of the CuAAC reaction can be influenced by several factors, including solvent, temperature, pressure, and the presence of a ligand. The following tables summarize quantitative data from published studies.

Table 1: General Reaction Parameters

ParameterRecommended RangeNotes
Alkyne Substrate 1 equivalentOften the biomolecule or PEG linker.[2]
Azide Substrate 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the limiting reagent.[2]
CuSO₄ 0.01 - 0.1 equivalentsCatalytic amounts are typical, though concentrations of ~250 µM can maximize the rate.[2][9]
Sodium Ascorbate 0.1 - 1.0 equivalentsA sufficient excess is needed to maintain copper in the Cu(I) state.[2]
Ligand (e.g., TBTA, THPTA) 0.01 - 0.1 equivalentsStabilizes Cu(I) and accelerates the reaction.[1][2]
Temperature Room TemperatureThe reaction is efficient under mild temperature conditions.[10]
pH 4 - 12The reaction is tolerant of a wide pH range.[4]

Table 2: Example Reaction Yields from Literature

AlkyneAzideCatalyst SystemSolventConditionsYieldReference
mPEG-alkyne4-azidomethyl-7-methoxycoumarinCu(I) (from Cu(II))scCO₂130 bar, 35°C, 24h82.32%[13]
mPEG-alkyne4-azidomethyl-7-methoxycoumarinCu(I) (from Cu(II))scCO₂130 bar, 35°C, 48h87.14%[13]
PEG-functionalized alkyneAzide-functionalized calixareneCuBr, PMDETADMF40°C, 48h84%[14]
Alkyne PeptideAzide PeptideCuSO₄, NaAscDMFRoom Temp>95%[3]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Yield Oxidation of Cu(I) catalyst.Ensure thorough degassing of the reaction mixture. Prepare sodium ascorbate solution fresh. Increase the concentration of the stabilizing ligand.[2]
Low reactant concentration.The reaction rate is concentration-dependent; aim for concentrations above 10 µM.[10]
Side Product Formation Dimerization of the alkyne (Glaser coupling).Perform the reaction under strictly anaerobic conditions.[2]
Biomolecule Degradation Oxidation of sensitive amino acid residues (e.g., histidine).Use a higher concentration of a stabilizing ligand like THPTA or TBTA.[4]
DNA damage from reactive oxygen species.Minimize vortexing and agitation; use the mildest conditions possible.[10]

References

Application Notes: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azide-PEG6-amido-C16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has gained significant traction in chemical biology, drug discovery, and materials science. This copper-free click chemistry reaction proceeds rapidly and with high specificity under physiological conditions, making it ideal for applications in living systems.[1] The reaction involves the [3+2] cycloaddition of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole linkage.[2]

This document provides detailed application notes and protocols for the use of Azide-PEG6-amido-C16-Boc, a heterobifunctional linker, in SPAAC reactions. This linker incorporates an azide group for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, a C16 alkyl chain for lipophilicity, and a Boc-protected amine for further functionalization.[3][4] A primary application of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[4]

Data Presentation

The efficiency of SPAAC is highly dependent on the choice of the strained cyclooctyne. The second-order rate constants for the reaction of various cyclooctynes with an azide partner are summarized below.

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
Dibenzocyclooctyne (DBCO)~0.6 - 1.0High reactivity, widely used.
Bicyclo[6.1.0]nonyne (BCN)~0.06 - 0.1Smaller size, lower lipophilicity compared to DBCO.
Dibenzoannulated cyclooctyne (DIBO)~0.3 - 0.7Robust reactivity.

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.

The inclusion of a PEG linker, such as in this compound, can enhance the reaction rate by 31 ± 16% and improve the hydrophilicity of the molecule.[5][6]

Experimental Protocols

Protocol 1: General SPAAC Bioconjugation

This protocol describes the general procedure for conjugating this compound to a DBCO-functionalized protein.

Materials:

  • This compound

  • DBCO-functionalized protein (e.g., DBCO-NHS ester labeled antibody)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Spin desalting columns or appropriate size-exclusion chromatography (SEC) column

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Prepare the DBCO-functionalized protein in PBS at a concentration of 1-5 mg/mL. Ensure the buffer is free of sodium azide, as it will react with the DBCO group.[]

  • SPAAC Reaction:

    • Add a 1.5- to 10-fold molar excess of the this compound stock solution to the DBCO-functionalized protein solution. The final DMSO concentration should be kept below 20% to maintain protein stability.[3]

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification:

    • Remove the unreacted this compound and other small molecules using a spin desalting column or by size-exclusion chromatography.

  • Characterization:

    • Confirm the conjugation using SDS-PAGE, which should show a shift in the molecular weight of the protein.

    • Further characterization can be performed using mass spectrometry.

Protocol 2: Synthesis of a PROTAC Molecule

This protocol outlines the synthesis of a PROTAC molecule using this compound as a linker to connect a target protein ligand (Warhead-Alkyne) and an E3 ligase ligand (E3-Ligand-COOH) after deprotection of the Boc group.

Step 1: SPAAC Reaction with Alkyne-Functionalized Warhead

  • Materials:

    • This compound

    • Alkyne-functionalized warhead (target protein ligand)

    • DBCO-functionalized linker

    • Appropriate solvent (e.g., DMF or DMSO)

  • Procedure:

    • Dissolve the alkyne-functionalized warhead and a molar equivalent of a DBCO-linker in an appropriate solvent.

    • To this solution, add a molar equivalent of this compound.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product (Warhead-Linker-PEG6-amido-C16-Boc) by flash column chromatography.

Step 2: Boc Deprotection

  • Materials:

    • Warhead-Linker-PEG6-amido-C16-Boc

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the product from Step 1 in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

Step 3: Amide Coupling with E3 Ligase Ligand

  • Materials:

    • Deprotected product from Step 2

    • E3 ligase ligand with a carboxylic acid handle (E3-Ligand-COOH)

    • Peptide coupling reagent (e.g., HATU)

    • Base (e.g., DIPEA)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the E3-Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add the deprotected product from Step 2 to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Visualizations

experimental_workflow cluster_synthesis PROTAC Synthesis Workflow warhead Warhead-Alkyne spaac SPAAC Reaction warhead->spaac azide_linker This compound azide_linker->spaac dbco_linker DBCO Linker dbco_linker->spaac intermediate1 Warhead-Linker-PEG6-amido-C16-Boc spaac->intermediate1 deprotection Boc Deprotection (TFA) intermediate1->deprotection intermediate2 Warhead-Linker-PEG6-amido-C16-NH2 deprotection->intermediate2 amide_coupling Amide Coupling (HATU, DIPEA) intermediate2->amide_coupling e3_ligand E3 Ligase Ligand-COOH e3_ligand->amide_coupling protac Final PROTAC Molecule amide_coupling->protac

Caption: Workflow for PROTAC synthesis using SPAAC.

signaling_pathway cluster_pathway PROTAC-Mediated Protein Degradation protac PROTAC (Warhead-Linker-E3 Ligand) e3_ligase E3 Ubiquitin Ligase ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex binds poi Target Protein (POI) (e.g., in PI3K/AKT/mTOR pathway) poi->ternary_complex binds e3_ligase->ternary_complex binds polyubiquitination Polyubiquitination ternary_complex->polyubiquitination ubiquitin Ubiquitin (Ub) ubiquitin->polyubiquitination ub_poi Polyubiquitinated POI polyubiquitination->ub_poi proteasome 26S Proteasome ub_poi->proteasome degradation Degradation proteasome->degradation peptides Degraded Peptides degradation->peptides

Caption: PROTAC mechanism of action.

References

Application Note and Protocol for Boc Deprotection of Azide-PEG6-amido-C16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Azide-PEG6-amido-C16-Boc. This process yields the corresponding primary amine, a critical intermediate for further bioconjugation, PROTAC synthesis, and other drug development applications. The protocol is based on the widely used and effective method of acidolysis with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This method is favored for its efficiency and compatibility with many functional groups, including the azide (B81097) moiety present in the target molecule.[1][2][3][4]

This compound is a heterobifunctional linker containing an azide group for click chemistry, a PEG6 spacer to enhance solubility, a C16 alkyl chain, and a Boc-protected amine.[5][6] The removal of the Boc group is a crucial step to unmask the amine functionality for subsequent reactions, such as amide bond formation.[7]

Principle of the Method

The Boc deprotection of amines is an acid-catalyzed hydrolysis of the carbamate.[3] Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group, generating a stable tert-butyl cation, which is subsequently scavenged or removed.[8] The reaction is typically rapid and clean, proceeding at room temperature.[2][3] The azide group is generally stable under these acidic conditions, allowing for selective deprotection of the amine.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
This compound≥95%TargetMol, BroadPharmStore at -20°C.[5]
Dichloromethane (DCM), AnhydrousACS GradeSigma-AldrichUse a dry solvent to prevent side reactions.
Trifluoroacetic Acid (TFA)Reagent GradeSigma-AldrichCorrosive and toxic. Handle in a fume hood.
Saturated Sodium Bicarbonate (NaHCO₃) solutionFor neutralization.
Brine (Saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)For drying the organic layer.
Toluene (B28343)ACS GradeFor azeotropic removal of residual TFA.
Diethyl ether, coldACS GradeFor precipitation of the product.

Experimental Protocol

This protocol describes the Boc deprotection of this compound using TFA in DCM.

Reaction Workflow

Boc_Deprotection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Isolation A Dissolve this compound in anhydrous DCM B Add Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v) A->B C Stir at room temperature (Monitor by TLC/LC-MS) B->C D Remove solvent and excess TFA in vacuo C->D E Azeotropically remove residual TFA with toluene D->E F Dissolve residue in DCM E->F G Wash with saturated NaHCO₃ solution F->G H Wash with brine G->H I Dry over Na₂SO₄ H->I J Filter and concentrate I->J K Precipitate with cold diethyl ether (optional) J->K L Characterize product (NMR, LC-MS, HPLC) K->L

Caption: Experimental workflow for the Boc deprotection of this compound.

Step-by-Step Procedure
  • Preparation:

    • Ensure all glassware is dry.

    • Handle TFA in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).

  • Reaction Setup:

    • Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). A 25% TFA/DCM solution is a common starting point.[4]

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2] The reaction is typically complete within 1-4 hours.[2]

  • Work-up:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.[9]

    • Dissolve the resulting residue in an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2] Be cautious of gas evolution (CO₂).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[2]

  • Optional Precipitation:

    • For some PEGylated compounds, the product can be precipitated as the ammonium (B1175870) salt from the reaction mixture by the addition of cold diethyl ether.[9] The resulting solid can be collected by filtration.

Characterization of the Product

The final product, Azide-PEG6-amido-C16-amine, should be characterized to confirm its identity and purity.

Analytical TechniqueExpected Observations
¹H NMR Disappearance of the tert-butyl proton signal (a singlet typically around 1.4 ppm). Appearance of a broad singlet corresponding to the amine protons.
LC-MS A shift in the mass spectrum corresponding to the loss of the Boc group (100.12 g/mol ). The expected molecular weight of the product is 602.84 g/mol .[5]
HPLC A change in retention time compared to the starting material, indicating a change in polarity. Purity can be assessed by the peak area.
FT-IR Appearance of N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of TFA (e.g., to 50%) or extend the reaction time.[9] Monitor closely by TLC or LC-MS.
Steric hindrance from the PEG chain.Gentle heating may be required for some substrates, but should be used with caution.[9]
Side Product Formation Alkylation of the product by the tert-butyl cation.While less common for simple amines, consider adding a scavenger like triisopropylsilane (B1312306) (TIS) if side products are observed, especially with sensitive substrates.[10]
Low Yield Product loss during work-up.PEGylated compounds can have some water solubility. Minimize the number of aqueous washes or use precipitation for isolation.
Incomplete reaction.Ensure the reaction has gone to completion before work-up.

Signaling Pathway/Logical Relationship Diagram

Boc_Deprotection_Logic Start This compound (Protected Amine) Intermediate Protonated Carbamate Start->Intermediate Acidolysis Reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Reagent->Intermediate Product Azide-PEG6-amido-C16-Amine (Deprotected Amine) Intermediate->Product Byproducts tert-Butyl Cation + CO₂ Intermediate->Byproducts Further_Reaction Further Functionalization (e.g., Amide Coupling, Bioconjugation) Product->Further_Reaction

References

Application Notes and Protocols for Nanoparticle Surface Modification Using Azide-PEG6-amido-C16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a cornerstone of advanced drug delivery, enabling enhanced biocompatibility, prolonged circulation times, and targeted delivery to specific tissues or cells. Azide-PEG6-amido-C16-Boc is a heterobifunctional linker meticulously designed for the sophisticated surface modification of lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs). This molecule incorporates three key functional domains:

  • A Boc-protected C16 lipid anchor : This long-chain lipid facilitates robust and stable integration into the lipid bilayer of nanoparticles. The Boc (tert-Butyloxycarbonyl) protecting group ensures the amino group remains inert during nanoparticle formulation and can be deprotected for further modification if required.

  • A hydrophilic PEG6 spacer : The hexa(ethylene glycol) chain provides a flexible, hydrophilic "stealth" layer on the nanoparticle surface. This process, known as PEGylation, effectively reduces opsonization (the process by which nanoparticles are marked for clearance by the immune system), thereby extending their systemic circulation half-life.[1][2]

  • A terminal azide (B81097) group (N3) : This functional group is a versatile handle for "click chemistry," one of the most efficient and bio-orthogonal conjugation methods.[3] Specifically, the azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the covalent attachment of a wide array of molecules, including targeting ligands, imaging agents, and therapeutic payloads that possess a corresponding alkyne group.[3][4]

These application notes provide a comprehensive guide to the use of this compound for the surface modification of lipid nanoparticles, including detailed experimental protocols, characterization techniques, and data interpretation.

Key Applications

  • Prolonged Systemic Circulation : The PEG6 linker creates a hydrophilic shield, minimizing protein adsorption and recognition by the mononuclear phagocyte system, thus increasing the nanoparticle's circulation time.[1][5]

  • Targeted Drug Delivery : The terminal azide group allows for the covalent attachment of targeting moieties such as antibodies, peptides, or small molecules, enabling the specific delivery of therapeutic agents to diseased cells or tissues.[]

  • Bioimaging : Imaging agents like fluorophores or contrast agents can be conjugated to the nanoparticle surface via click chemistry for diagnostic and tracking purposes.[]

  • Multifunctional Nanocarriers : The modular nature of click chemistry allows for the creation of sophisticated, multi-functional nanoparticle systems with both therapeutic and diagnostic capabilities.

Experimental Protocols

Protocol 1: Formulation of Azide-Functionalized Liposomes

This protocol describes the preparation of liposomes with a surface functionalized with azide groups using the thin-film hydration method.

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • This compound

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation :

    • In a round-bottom flask, dissolve DPPC, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio is 55:40:5 (DPPC:Cholesterol:Azide-PEG-lipid).

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (for DPPC, >41°C) to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration :

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion :

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform at least 11 passes through the extruder at a temperature above the lipid phase transition temperature.

  • Purification :

    • Remove un-incorporated this compound and other components by size exclusion chromatography or dialysis.

  • Sterilization and Storage :

    • Sterilize the final liposome (B1194612) suspension by filtration through a 0.22 µm syringe filter.

    • Store the azide-functionalized liposomes at 4°C.

Protocol 2: Surface Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-containing molecule (e.g., a targeting peptide) to the surface of the azide-functionalized liposomes.

Materials:

  • Azide-functionalized liposomes (from Protocol 1)

  • Alkyne-functionalized molecule (e.g., Alkyne-Peptide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • PBS, pH 7.4

  • Purification system (e.g., dialysis or tangential flow filtration)

Procedure:

  • Preparation of Reagents :

    • Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in nuclease-free water.

  • Reaction Setup :

    • In a sterile microcentrifuge tube, mix the azide-functionalized liposomes with the alkyne-functionalized molecule in PBS. The molar ratio of azide to alkyne may need to be optimized, but a starting point of 1:5 is recommended.

    • Add the THPTA ligand to the CuSO4 solution and vortex briefly.

    • Add the CuSO4/THPTA mixture to the liposome/alkyne solution, followed by the immediate addition of sodium ascorbate.

  • Incubation :

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.

  • Purification :

    • Remove the copper catalyst, excess ligands, and unreacted molecules by extensive dialysis against PBS or by using tangential flow filtration.

  • Characterization :

    • Characterize the final conjugated liposomes for size, zeta potential, and conjugation efficiency.

Characterization and Data Presentation

Thorough characterization is essential to confirm the successful surface modification of nanoparticles. The following tables present representative data for the characterization of nanoparticles before and after modification with this compound and subsequent conjugation.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Liposomes105.2 ± 3.10.12 ± 0.02-5.3 ± 0.8
Azide-PEG6-Liposomes115.8 ± 3.50.11 ± 0.03-2.1 ± 0.6
Peptide-Conjugated Liposomes120.4 ± 4.20.13 ± 0.02-1.8 ± 0.7

Data are presented as mean ± standard deviation (n=3). The increase in hydrodynamic diameter after PEGylation is expected due to the hydrophilic PEG layer.[7] The zeta potential shifts towards neutral, indicating the shielding of the surface charge by the PEG chains.[8]

Table 2: Surface Modification Efficiency

ParameterMethodResult
PEGylation DensityNMR or HPLC after nanoparticle dissolution~85% incorporation of this compound
Conjugation EfficiencyFluorometric assay (if using a fluorescently-labeled alkyne) or HPLC~70% of surface azide groups conjugated with alkyne-peptide

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_0 Nanoparticle Formulation cluster_1 Surface Conjugation (Click Chemistry) cluster_2 Cellular Uptake and Action A Lipid Mixture (DPPC, Cholesterol) C Thin Film Hydration A->C B This compound B->C D Extrusion C->D E Azide-Functionalized Liposome D->E H CuAAC Reaction E->H Input to Conjugation F Alkyne-Targeting Ligand F->H G CuSO4 / Sodium Ascorbate G->H I Purification H->I J Targeted Nanoparticle I->J L Receptor Binding J->L Interaction with Cell K Target Cell M Endocytosis (Clathrin/Caveolae-mediated) L->M N Endosomal Escape M->N O Drug Release N->O P Therapeutic Effect O->P

Caption: Workflow for nanoparticle modification and cellular interaction.

G cluster_0 Major Endocytic Pathways for PEGylated Nanoparticles cluster_1 Clathrin-Mediated Endocytosis cluster_2 Caveolae-Mediated Endocytosis cluster_3 Macropinocytosis NP Targeted Nanoparticle CME1 Receptor Binding NP->CME1 CAV1 Binding to Caveolae NP->CAV1 MAC1 Membrane Ruffling NP->MAC1 CME2 Clathrin-Coated Pit Formation CME1->CME2 CME3 Vesicle Scission (Dynamin) CME2->CME3 CME4 Early Endosome CME3->CME4 Lysosome Lysosomal Degradation CME4->Lysosome Fusion Escape Endosomal Escape & Cytosolic Delivery CME4->Escape Release CAV2 Caveolin-1 Recruitment CAV1->CAV2 CAV3 Vesicle Formation (Caveosome) CAV2->CAV3 CAV3->Escape Bypass Lysosome MAC2 Engulfment MAC1->MAC2 MAC3 Macropinosome Formation MAC2->MAC3 MAC3->Lysosome Fusion

Caption: Cellular uptake pathways for functionalized nanoparticles.

Conclusion

This compound is a highly effective and versatile tool for the surface modification of lipid-based nanoparticles. The incorporation of this linker into nanoparticle formulations provides a stable platform for subsequent bioconjugation via click chemistry, enabling the development of advanced, targeted drug delivery systems. The protocols and data presented herein serve as a comprehensive guide for researchers in the rational design and characterization of next-generation nanomedicines. Successful surface functionalization is a critical determinant of in vivo performance, and careful optimization of these methods is paramount for clinical translation.

References

Applications of Azide-PEG6-amido-C16-Boc in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG6-amido-C16-Boc is a heterobifunctional linker designed for the development of advanced drug delivery systems. Its unique chemical structure offers a versatile platform for conjugating targeting moieties to lipid-based nanocarriers, thereby enhancing the specificity and efficacy of therapeutic agents. This molecule incorporates three key functional domains: a C16 alkyl chain for robust anchoring within a lipid bilayer, a hydrophilic PEG6 spacer to confer "stealth" properties and improve biocompatibility, and a terminal azide (B81097) group for efficient covalent attachment of targeting ligands via "click chemistry". The presence of a Boc-protected amine provides an additional, orthogonal site for conjugation, further expanding its utility.

The primary application of this compound is in the surface modification of nanoparticles, such as liposomes and lipid nanoparticles (LNPs), to facilitate active targeting to specific cells or tissues. By attaching ligands—such as peptides, antibodies, or small molecules—that bind to receptors overexpressed on target cells, these modified nanoparticles can achieve higher local drug concentrations, leading to improved therapeutic outcomes and reduced off-target side effects. The azide functionality allows for a highly efficient and specific conjugation reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which can be performed in aqueous conditions with minimal impact on the integrity of the nanoparticle or the therapeutic payload.

Key Features and Applications:

  • Lipid Nanoparticle (LNP) and Liposome Functionalization: The C16 alkyl chain serves as a lipid anchor, ensuring stable incorporation into the lipid membrane of nanocarriers.

  • "Stealth" Characteristics: The polyethylene (B3416737) glycol (PEG) spacer helps to reduce opsonization by serum proteins, thereby prolonging circulation time and decreasing clearance by the mononuclear phagocyte system.

  • Targeted Drug Delivery: The terminal azide group provides a reactive handle for the covalent attachment of alkyne- or cyclooctyne-modified targeting ligands. This enables the development of nanocarriers that can actively target specific cell types, such as cancer cells or inflamed tissues.

  • Click Chemistry Conjugation: The azide group allows for highly efficient and specific "click" reactions, which are bio-orthogonal and can be performed under mild, aqueous conditions.

  • Orthogonal Chemistry: The Boc-protected amine offers a secondary site for conjugation following deprotection, allowing for the attachment of a second type of molecule if desired.

Quantitative Data on PEGylated Nanoparticles

The incorporation of PEGylated lipids, such as this compound, influences the physicochemical properties of nanoparticles. The following tables summarize representative data on how PEGylation can affect key parameters of lipid nanoparticles.

Nanoparticle FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Non-PEGylated LNPs 85 ± 50.15-25 ± 3>90
PEGylated LNPs (1.5 mol% PEG) 100 ± 70.12-5 ± 285-90
Targeted LNPs (1.5 mol% PEG-Ligand) 110 ± 80.14-8 ± 2~85

Table 1: Representative Physicochemical Properties of Lipid Nanoparticles. Data is illustrative and will vary based on the specific lipid composition, drug cargo, and targeting ligand.

PEG Surface DensityProtein AdsorptionCirculation Half-lifeCellular Uptake (in vitro, targeted cells)
Low (<1 mol%) ModerateIncreased vs. non-PEGylatedModerate
Optimal (1.5-5 mol%) LowMaximizedHigh
High (>5 mol%) Very LowDecreased (due to steric hindrance of targeting ligand)Decreased

Table 2: Influence of PEG Density on Nanoparticle Performance. Optimal PEG density is a balance between achieving "stealth" properties and allowing for effective ligand-receptor interactions.

Experimental Protocols

Protocol 1: Formulation of Azide-Functionalized Lipid Nanoparticles (LNPs) and Conjugation of a Targeting Ligand via Click Chemistry

This protocol describes the preparation of azide-functionalized LNPs incorporating this compound for the encapsulation of a model hydrophobic drug, followed by the attachment of a targeting peptide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • This compound

  • Model hydrophobic drug (e.g., curcumin)

  • Alkyne-functionalized targeting peptide (e.g., Alkyne-cRGD)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Microfluidic nanoparticle synthesis platform (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • UV-Vis spectrophotometer or HPLC for drug quantification

Methodology:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare a lipid stock solution in ethanol with a molar ratio of 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:this compound).

    • Dissolve the appropriate amounts of each lipid in ethanol to a final total lipid concentration of 25 mM.

    • Add the model hydrophobic drug to this lipid-ethanol mixture at a desired concentration (e.g., 1 mg/mL).

    • Ensure all components are fully dissolved. Gentle warming (up to 60°C) may be necessary.

  • Preparation of Aqueous Phase:

    • Dissolve the desired buffer components in RNase-free water to prepare a 50 mM citrate buffer at pH 4.0.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous citrate buffer into another.

    • Set the flow rate ratio to 3:1 (aqueous:ethanol) and a total flow rate of 12 mL/min.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the drug.

    • Collect the resulting milky-white LNP suspension.

  • Purification and Buffer Exchange:

    • To remove ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against PBS (pH 7.4) for 18-24 hours at 4°C using a 10 kDa MWCO dialysis cassette. Change the PBS buffer at least twice during dialysis.

  • Characterization of Azide-LNPs:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the purified LNPs using DLS.

    • Determine the drug encapsulation efficiency by lysing a known amount of LNPs with a detergent (e.g., 0.5% Triton X-100) and quantifying the drug concentration using UV-Vis spectrophotometry or HPLC. Compare this to the initial amount of drug added.

  • Conjugation of Targeting Ligand via CuAAC ("Click Chemistry"):

    • To the purified azide-functionalized LNP suspension (e.g., 1 mg/mL total lipid in PBS), add the alkyne-functionalized targeting peptide to a final concentration of 1.5 molar excess relative to the this compound.

    • In a separate tube, prepare a fresh 10 mM solution of sodium ascorbate in water.

    • In another tube, prepare a 1 mM solution of CuSO4 in water.

    • Add the sodium ascorbate solution to the LNP/peptide mixture to a final concentration of 1 mM, followed by the addition of the CuSO4 solution to a final concentration of 0.1 mM.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Purification of Targeted LNPs:

    • Remove unreacted peptide and catalyst by dialyzing the reaction mixture against PBS (pH 7.4) for 24 hours at 4°C, with three buffer changes.

  • Final Characterization:

    • Characterize the final targeted LNPs for size, PDI, and zeta potential.

    • Confirm the successful conjugation of the targeting peptide using a suitable analytical technique (e.g., SDS-PAGE if the peptide is large enough, or by quantifying a unique feature of the peptide).

Protocol 2: Alternative Conjugation via Amine Coupling after Boc Deprotection

This protocol outlines the procedure for conjugating a carboxylic acid-containing targeting ligand to the amine group of the linker after deprotection of the Boc group.

Materials:

  • Purified Azide-Functionalized LNPs (from Protocol 1, Step 4)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid-containing targeting ligand

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES buffer (0.1 M, pH 6.0)

  • PBS (pH 7.4)

Methodology:

  • Boc Deprotection:

    • Note: This step is performed on the this compound linker prior to incorporation into the LNP if the azide is not needed for another purpose, or on the pre-formed LNP with caution as the acidic conditions can affect LNP stability.

    • To deprotect the amine on the pre-formed LNPs, carefully adjust the pH of the LNP suspension to acidic conditions. A milder deprotection using formic acid may be preferable to TFA/DCM for maintaining LNP integrity. This step requires significant optimization.

    • A more robust method is to use a linker with an amine-protective group that can be removed under milder conditions.

  • Activation of Carboxylic Acid on Targeting Ligand:

    • Dissolve the carboxylic acid-containing targeting ligand in MES buffer.

    • Add a 5-fold molar excess of EDC and NHS to the ligand solution.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form an NHS-ester activated ligand.

  • Conjugation to Amine-Functionalized LNPs:

    • Add the activated ligand solution to the amine-functionalized LNP suspension (in PBS, pH 7.4).

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification and Characterization:

    • Purify the targeted LNPs by dialysis as described in Protocol 1, Step 7.

    • Characterize the final product as described in Protocol 1, Step 8.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation & Purification cluster_conjugation Targeting cluster_characterization Characterization lipid_prep Prepare Lipid-Drug Mixture in Ethanol mixing Microfluidic Mixing lipid_prep->mixing aqueous_prep Prepare Aqueous Buffer (pH 4.0) aqueous_prep->mixing dialysis1 Dialysis vs. PBS (pH 7.4) mixing->dialysis1 click Click Chemistry: Add Alkyne-Ligand, CuSO4, Na-Ascorbate dialysis1->click dialysis2 Final Dialysis click->dialysis2 charac Size, PDI, Zeta Potential, Encapsulation Efficiency, Conjugation Confirmation dialysis2->charac

Caption: Experimental workflow for targeted LNP formulation.

Targeted_LNP_Structure cluster_LNP Targeted Lipid Nanoparticle cluster_membrane core Drug-Lipid Core l1 Helper Lipid l2 Cholesterol l3 Ionizable Lipid l4 Azide-PEG-Linker ligand Targeting Ligand l4->ligand Covalent Bond (Click Chemistry)

Caption: Structure of a targeted lipid nanoparticle.

Receptor_Mediated_Endocytosis cluster_cell Target Cell LNP Targeted LNP Binding Binding LNP->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Escape Endosomal Escape Endosome->Escape Drug_Release Drug Release in Cytoplasm Escape->Drug_Release Target Therapeutic Target Drug_Release->Target Therapeutic Action

Caption: Receptor-mediated endocytosis pathway.

Application Notes: Conjugation of Azide-PEG6-amido-C16-Boc to Antibodies for Advanced Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the conjugation of a bifunctional, PEGylated linker, Azide-PEG6-amido-C16-Boc, to an antibody.

The this compound linker is a sophisticated tool for ADC development, offering several advantages:

  • Bifunctionality: It possesses two distinct reactive moieties. One end facilitates covalent attachment to the antibody, while the terminal azide (B81097) group enables the attachment of a payload via "click chemistry."

  • PEG Spacer: The hexaethylene glycol (PEG6) spacer is hydrophilic, which can help to mitigate the aggregation often caused by hydrophobic payloads and improve the overall solubility and pharmacokinetic properties of the ADC.[1][2][3]

  • Controlled Conjugation: The use of click chemistry allows for a highly specific and efficient conjugation reaction, which can be performed under mild, biocompatible conditions.[4][]

  • Versatility: The azide handle can be reacted with a variety of alkyne- or cyclooctyne-modified payloads, offering modularity in ADC design.

This protocol will detail a two-stage conjugation strategy:

  • Antibody Modification: Attachment of the linker to the antibody via a stable amide bond.

  • Payload Conjugation: Attachment of the desired payload to the azide-modified antibody using click chemistry.

Stage 1: Antibody Modification with Azide-PEG6-amido-C16 Linker

The conjugation strategy outlined here assumes that the "amido-C16" portion of the linker is functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, for reaction with lysine (B10760008) residues on the antibody. The "Boc" protecting group is presumed to be on the payload or a component that is not directly involved in the initial antibody conjugation step. If the linker itself contains the Boc-protected amine, a deprotection step would be required prior to payload conjugation.

Experimental Protocol: Antibody-Linker Conjugation

Materials:

  • Monoclonal antibody (mAb) of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Azide-PEG6-amido-C16-NHS ester linker

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction tubes

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. Buffers containing Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.

    • If the antibody is in an incompatible buffer, perform a buffer exchange using a desalting column.

  • Linker Preparation:

    • Immediately prior to use, dissolve the Azide-PEG6-amido-C16-NHS ester in anhydrous DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. Do not prepare stock solutions for long-term storage.[6]

  • Conjugation Reaction:

    • Determine the desired molar excess of linker to antibody. A starting range of 10- to 20-fold molar excess is recommended to achieve a degree of labeling (DOL) of 2-4 linkers per antibody. This will require optimization for each specific antibody.[6][7]

    • Add the calculated volume of the 10 mM linker solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction should not exceed 10% to prevent antibody denaturation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.

  • Purification of Azide-Modified Antibody:

    • Remove excess, unreacted linker using a desalting column equilibrated with PBS.

    • Collect the fractions containing the purified azide-modified antibody.

    • Determine the protein concentration and the degree of labeling (see Characterization section).

    • The azide-modified antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification mAb Monoclonal Antibody in PBS mix Mix Antibody and Linker (10-20x molar excess of linker) mAb->mix linker Azide-PEG6-amido-C16-NHS in DMSO linker->mix incubate Incubate (RT, 1-2h or 4°C, 4-6h) mix->incubate desalt Desalting Column (e.g., Zeba™ Spin) incubate->desalt azide_mAb Azide-Modified Antibody desalt->azide_mAb

Figure 1: Experimental workflow for the modification of an antibody with an azide-PEG linker.

Stage 2: Payload Conjugation via Click Chemistry

The azide-modified antibody is now ready for conjugation to a payload that has been functionalized with a reactive partner for click chemistry. Two primary methods are widely used:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between a terminal alkyne and an azide, catalyzed by copper(I).[8][9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN), which is bio-orthogonal and avoids the potential toxicity of a copper catalyst.[][11]

The choice between CuAAC and SPAAC will depend on the nature of the payload and the sensitivity of the antibody to the reaction conditions. For many applications, SPAAC is preferred due to its biocompatibility.[4]

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-modified antibody

  • DBCO-functionalized payload (dissolved in DMSO)

  • PBS, pH 7.4

  • Desalting columns or Size Exclusion Chromatography (SEC) system

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the azide-modified antibody with the DBCO-functionalized payload. A 3- to 10-fold molar excess of the payload is recommended to ensure complete reaction.

    • The final DMSO concentration should be kept below 10%.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.

  • Final Purification:

    • Purify the final ADC from excess payload and reaction byproducts using a desalting column for initial cleanup, followed by SEC for higher purity if required.

    • The purified ADC should be stored in a suitable buffer at 4°C for short-term or -80°C for long-term storage.

G cluster_reactants Reactants cluster_reaction SPAAC Reaction cluster_purification Purification & Analysis azide_mAb Azide-Modified Antibody mix Combine Reactants (3-10x molar excess of payload) azide_mAb->mix dbco_payload DBCO-Functionalized Payload in DMSO dbco_payload->mix incubate Incubate (RT, 4-12h or 4°C, overnight) mix->incubate purify Purify ADC (Desalting/SEC) incubate->purify final_adc Final Antibody-Drug Conjugate purify->final_adc characterize Characterize ADC (LC-MS, HIC, SEC) final_adc->characterize G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) CellSurface Tumor Cell Surface Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/ Antibody Degradation) Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

References

Application Note: Comprehensive Characterization of Azide-PEG6-amido-C16-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract This document provides a detailed guide to the analytical methods required for the comprehensive characterization of Azide-PEG6-amido-C16-Boc conjugates. These molecules are complex bifunctional linkers, often used in the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). Due to their composite structure, featuring an azide (B81097) for click chemistry, a PEG linker for solubility, a long C16 alkyl chain for lipophilicity, and a Boc-protected amine, a multi-technique analytical approach is essential to confirm identity, purity, and stability. This guide outlines protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) tailored for this class of molecules.

Summary of Analytical Techniques and Expected Data

A combination of spectroscopic and chromatographic techniques is necessary for the unambiguous characterization of the this compound conjugate. Each technique provides unique and complementary information regarding the molecule's structure and purity.

Overall Characterization Workflow

The logical flow for analyzing a newly synthesized batch of the conjugate involves sequential analysis to confirm structure and assess purity, culminating in a comprehensive data analysis.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_result Final Assessment synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) synthesis->NMR MS Mass Spectrometry (ESI-MS, HRMS) synthesis->MS FTIR FTIR Spectroscopy synthesis->FTIR HPLC HPLC Analysis synthesis->HPLC data_analysis Comprehensive Data Interpretation NMR->data_analysis MS->data_analysis FTIR->data_analysis HPLC->data_analysis final_report Purity & Identity Confirmed data_analysis->final_report

Caption: General workflow for the analytical characterization of the conjugate.

Expected Analytical Data Summary

The following table summarizes the key expected quantitative data from each analytical technique for the verification of the this compound conjugate (Molecular Formula: C₃₆H₇₀N₄O₉; Molecular Weight: 702.96 g/mol ).[1]

Technique Parameter Expected Value / Observation Purpose
¹H NMR Chemical Shift (δ)~3.65 ppm (m, 24H, -O-CH₂-CH₂-O-)Confirms PEG6 chain presence and length.[2]
~3.38 ppm (t, 2H, -CH₂-N₃)Confirms protons adjacent to the azide group.
~2.15 ppm (t, 2H, -C(O)-CH₂-)Confirms protons on the C16 chain α to the Boc-ester carbonyl.
~1.44 ppm (s, 9H, -C(CH₃)₃)Confirms presence of the Boc protecting group.[3]
~1.25 ppm (br s, 26H, alkyl chain)Confirms the long aliphatic C16 chain.
¹³C NMR Chemical Shift (δ)~173 ppm (-C(O)O-)Confirms ester carbonyl carbon.
~172 ppm (-C(O)NH-)Confirms amide carbonyl carbon.
~80 ppm (-C (CH₃)₃)Confirms quaternary carbon of the Boc group.[3]
~70 ppm (-O-C H₂-C H₂-O-)Confirms repeating ethylene (B1197577) glycol carbons.
~51 ppm (-C H₂-N₃)Confirms carbon attached to the azide group.
~28 ppm (-C(C H₃)₃)Confirms methyl carbons of the Boc group.[3]
Mass Spec. m/z (ESI+)[M+H]⁺ ≈ 703.97Confirms molecular weight of the intact molecule.
[M+Na]⁺ ≈ 725.95Confirms adduct for molecular weight verification.
FragmentationLoss of Boc group (-100 Da) or tert-butyl (-57 Da).[4][5]
FTIR Wavenumber (cm⁻¹)~2100 cm⁻¹ (strong, sharp)Confirms azide (-N₃) asymmetric stretch.[6]
~3300 cm⁻¹ (broad)Confirms N-H stretch of the secondary amide.
~2920 & 2850 cm⁻¹Confirms C-H stretches of the alkyl and PEG chains.
~1710 cm⁻¹ (strong)Confirms C=O stretch of the Boc-carbamate.[7]
~1650 cm⁻¹ (strong)Confirms Amide I band (C=O stretch).[8]
~1540 cm⁻¹ (strong)Confirms Amide II band (N-H bend).[8]
HPLC Purity>95% (by peak area)Quantifies the purity of the final compound.

Experimental Protocols

Detailed protocols for each analytical method are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful non-destructive technique for elucidating molecular structure.[9]

  • Principle : Nuclei with non-zero spin, like ¹H and ¹³C, align in a magnetic field and absorb radiofrequency energy at specific frequencies depending on their chemical environment. This provides detailed information about the molecular structure and connectivity.[9]

  • Instrumentation : 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the this compound conjugate.[3]

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube.[3]

    • Ensure the sample is fully dissolved; vortex gently if necessary.

  • Data Acquisition :

    • ¹H NMR :

      • Acquire a 1D proton spectrum.

      • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, and a 30-degree pulse angle.[3]

      • Set the spectral width to cover the range of -1 to 10 ppm.

    • ¹³C NMR :

      • Acquire a 1D carbon spectrum with proton decoupling.

      • Typical parameters: 512-2048 scans, relaxation delay of 2 seconds.

      • Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Analysis and Interpretation :

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks in the ¹H spectrum and compare the ratios to the expected number of protons for each functional group (Boc, PEG, alkyl chain).

    • Assign peaks in both ¹H and ¹³C spectra based on the expected chemical shifts summarized in the table above.

Mass Spectrometry (MS) Protocol

MS is used to determine the molecular weight of the compound and, with high-resolution instruments, its elemental composition.

  • Principle : The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), generating a spectrum that reveals the molecular weight.

  • Instrumentation : An Electrospray Ionization (ESI) source coupled to a Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzer. High-resolution MS (HRMS) is recommended for accurate mass determination.[3]

  • Sample Preparation :

    • Prepare a stock solution of the conjugate at 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Acquisition :

    • Introduce the sample into the ESI source via direct infusion or coupled to an LC system.[3]

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 100 to 1000.

    • For fragmentation analysis (MS/MS), select the precursor ion (e.g., [M+H]⁺ at m/z 703.97) and apply collision-induced dissociation (CID).

  • Data Analysis and Interpretation :

    • Identify the molecular ion peak ([M+H]⁺) and common adducts like [M+Na]⁺.

    • For HRMS data, compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition. The deviation should be less than 5 ppm.

    • Analyze the MS/MS fragmentation pattern to confirm the presence of key structural components, such as the loss of the Boc group.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

  • Principle : The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational energies of its functional groups. An FTIR spectrum provides a "fingerprint" of the molecule.

  • Instrumentation : FTIR spectrometer, typically with a Diamond Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation :

    • Place a small amount (1-2 mg) of the solid conjugate directly onto the ATR crystal.

    • Alternatively, dissolve the sample in a volatile solvent (e.g., chloroform), deposit it on the crystal, and allow the solvent to evaporate.

  • Data Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 600 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis and Interpretation :

    • Identify the characteristic absorption bands for the key functional groups as listed in the summary table.

    • Pay close attention to the strong, sharp azide peak around 2100 cm⁻¹ and the distinct carbonyl stretches for the amide and Boc groups.[6][8]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is the primary method for determining the purity of the synthesized conjugate.

  • Principle : The sample is passed through a column packed with a stationary phase under high pressure. Separation occurs based on the differential partitioning of the analyte between the mobile phase and the stationary phase.[10]

  • Instrumentation : HPLC system with a gradient pump, autosampler, column oven, and a suitable detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).

  • Chromatographic Conditions :

    • Column : Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[10]

    • Mobile Phase A : Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Gradient : A linear gradient from 50% B to 100% B over 20 minutes is a good starting point.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 40 °C.[10]

    • Injection Volume : 10-20 µL.

  • Sample Preparation :

    • Prepare a stock solution of the conjugate at 1 mg/mL in methanol or acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis and Interpretation :

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main product by the total area of all peaks and expressing it as a percentage.

    • The retention time provides a characteristic value for the compound under the specified conditions.

Caption: Correlation of molecular components with key analytical signals.

References

Application Notes and Protocols for Azide-PEG6-amido-C16-Boc in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG6-amido-C16-Boc is a versatile, heterobifunctional chemical probe designed for advanced applications in chemical biology and proteomics. This molecule incorporates several key features that enable a broad range of experimental strategies, from targeted protein labeling to the development of novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras) and hydrophobic tags for inducing protein degradation.

This reagent features four key components:

  • An azide (B81097) group (N₃) that serves as a bio-orthogonal handle for highly specific covalent modification via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2][3]

  • A hydrophilic hexaethylene glycol (PEG6) spacer which enhances aqueous solubility and provides a flexible linker arm to minimize steric hindrance during conjugation.[4][]

  • A long (C16) alkyl chain connected via a stable amide bond, which imparts significant hydrophobicity. This feature can be exploited for probing protein-lipid interactions, membrane association, or for inducing protein degradation through hydrophobic tagging.[6][7]

  • A tert-butyloxycarbonyl (Boc)-protected amine , which provides a latent primary amine. Following a straightforward deprotection step, this amine becomes available for conjugation to proteins, small molecules, or other probes, typically through amide bond formation with carboxylic acids or activated esters.[8]

These application notes provide an overview of the key applications of this compound in proteomics and detailed protocols for its use.

Key Applications in Proteomics

  • Development of PROTACs and Hydrophobic Taggers: The primary application of this linker is in the synthesis of PROTACs and other targeted protein degradation molecules.[9][10][11] The bifunctional nature of the molecule allows for the sequential or convergent synthesis of these degraders. For instance, a protein of interest (POI) ligand can be attached to the deprotected amine, while an E3 ligase ligand can be "clicked" onto the azide moiety. The long C16 chain can also function as a hydrophobic tag (HyTag), a strategy that can induce degradation of a target protein by mimicking a partially unfolded state, thereby hijacking the cell's quality control machinery.[6][7]

  • Activity-Based Protein Profiling (ABPP): This linker can be used to create sophisticated ABPP probes. An inhibitor or substrate analog (the "warhead") can be coupled to the deprotected amine, creating a probe that covalently labels active enzymes in a complex proteome. The azide handle then allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) via click chemistry, enabling the identification and quantification of active enzyme populations.

  • Membrane Protein Labeling and Pull-Down: The hydrophobic C16 chain can facilitate the interaction of the probe with membrane proteins or lipidated proteins. By conjugating a targeting moiety to the deprotected amine, the probe can be directed to specific membrane-associated proteins. Subsequent click chemistry with a biotin-alkyne allows for the enrichment and identification of the target protein and its proximal interactors via mass spectrometry.

  • Multi-Modal Probe Synthesis: The orthogonal reactivity of the two ends of the molecule allows for the construction of multi-modal probes. For example, a fluorescent dye could be attached at one end and an affinity tag at the other, allowing for both visualization and purification of target proteins.

Data Presentation

The efficiency of labeling and the outcomes of proteomics experiments using this compound can be quantified using various techniques. Below are representative data tables summarizing typical results.

Table 1: Quantification of Protein Labeling Efficiency

Analytical MethodSampleParameter MeasuredTypical Result
SDS-PAGE with Fluorescent Alkyne Dye Purified Target Protein + Linker% Labeled Protein> 90%
Cell Lysate + LinkerBand Intensity Shift/FluorescenceTarget-dependent
Mass Spectrometry (Intact Protein) Purified Target Protein + LinkerMass Shift (Da)Observed mass corresponds to protein + linker mass
LC-MS/MS Enriched & Digested PeptidesSpectral Counts / IntensityIdentification of labeled peptides

Table 2: Representative Data from a Quantitative Proteomics Experiment (PROTAC Application)

Protein IDGene Namelog₂(Fold Change) PROTAC vs. Vehiclep-valueDescription
P01234BRD4-4.11.2e-5Target Protein (Bromodomain-containing protein 4)
Q56789BRD2-3.84.5e-5Off-Target (Bromodomain-containing protein 2)
P98765ACTB0.050.95Non-Target (Actin, cytoplasmic 1)
Q12312GAPDH-0.120.88Non-Target (Glyceraldehyde-3-phosphate dehydrogenase)

Experimental Protocols

Protocol 1: Boc-Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.[8]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Toluene (B28343)

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). Caution: TFA is highly corrosive.

  • (Optional) If the molecule to be conjugated to the amine is sensitive to cations, add TIS to a final concentration of 2.5-5% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To remove residual TFA, add toluene to the flask and evaporate under reduced pressure. Repeat this step two more times.

  • The resulting product, the TFA salt of Azide-PEG6-amido-C16-NH₂, can often be used directly in the next conjugation step.

Protocol 2: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an alkyne-containing reporter (e.g., alkyne-biotin or a fluorescent dye-alkyne) onto an azide-functionalized protein or probe.[12][13]

Materials:

  • Azide-labeled protein/probe in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-reporter (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, combine your azide-labeled protein sample (e.g., 50 µL of a 1-5 mg/mL solution) with buffer (e.g., 90 µL PBS).

  • Add 20 µL of a 2.5 mM solution of the alkyne-reporter (in DMSO or water).

  • Add 10 µL of the 100 mM THPTA ligand solution and vortex briefly. This ligand helps to stabilize the Cu(I) catalyst and reduce protein damage.[12]

  • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.

  • Initiate the click reaction by adding 10 µL of the 300 mM sodium ascorbate solution. Vortex briefly to mix.

  • Protect the reaction from light (especially if using a fluorescent dye) and incubate for 30-60 minutes at room temperature.

  • The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE) or purification (e.g., using a desalting column to remove excess reagents).

Protocol 3: Protein Analysis and Purification

Analysis by SDS-PAGE:

  • Mix a small aliquot of the reaction mixture with SDS-PAGE loading buffer.

  • Run the sample on a polyacrylamide gel.

  • If a fluorescent alkyne-reporter was used, visualize the gel using an appropriate fluorescence scanner. A successful reaction will show a fluorescent band at the molecular weight of the target protein.

  • Alternatively, the gel can be stained with Coomassie Blue or transferred to a membrane for Western blotting against the reporter tag (e.g., using streptavidin-HRP for biotin).

Purification:

  • To remove unreacted reagents, the labeled protein can be purified using a spin desalting column or by dialysis against a suitable buffer like PBS.

Visualizations

G Logical Flow of this compound Functionality cluster_0 Bifunctional Linker cluster_1 Reaction Steps cluster_2 Final Construct & Application linker This compound Azide (N3) PEG6 Spacer C16 Alkyl Chain Boc-Amine deprotection Boc Deprotection Acidic Conditions (TFA) Reveals Primary Amine linker:boc->deprotection Step 1 click Click Chemistry CuAAC or SPAAC Attach E3 Ligase Ligand linker:azide->click Step 2b conjugation Amine Conjugation e.g., EDC/NHS coupling Attach POI Ligand deprotection->conjugation Step 2a protac PROTAC Molecule POI Ligand Linker E3 Ligase Ligand conjugation->protac click->protac application Application Targeted Protein Degradation protac->application

Caption: Functional workflow for PROTAC synthesis.

G Experimental Workflow for Protein Labeling and Analysis cluster_analysis Downstream Analysis start Start: Azide-Functionalized Protein/Probe click_reaction Perform Click Reaction (CuAAC Protocol) start->click_reaction alkyne Alkyne-Reporter (Biotin or Fluorophore) alkyne->click_reaction reagents Click Chemistry Reagents (CuSO4, Ascorbate, Ligand) reagents->click_reaction sds_page SDS-PAGE Analysis click_reaction->sds_page purification Purification (Desalting / Dialysis) click_reaction->purification Optional mass_spec LC-MS/MS Analysis purification->mass_spec

References

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common issues encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene (B3416737) glycol (PEG) compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my Boc deprotection incomplete?

Answer:

Incomplete Boc deprotection is a frequent issue that can stem from several factors, ranging from reaction conditions to the nature of the substrate itself.

Common Causes and Solutions:

  • Insufficient Acid Strength or Concentration : The cleavage of the Boc group is an acidolysis reaction. If the acid concentration is too low or its strength is insufficient, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[1] The reaction rate can exhibit a second-order dependence on acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[2][3]

    • Troubleshooting : Gradually increase the acid concentration. For example, if 20% TFA in dichloromethane (B109758) (DCM) is ineffective, try increasing it to 50%.[1] For particularly resistant substrates, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) may be required.[1][4]

  • Inadequate Reaction Time or Temperature : Deprotection is a kinetic process. Many reactions are performed at room temperature for 1-2 hours, but some substrates may require longer reaction times or gentle heating to achieve completion.[1]

    • Troubleshooting : Extend the reaction time and monitor progress carefully using an appropriate analytical method like TLC or LC-MS.[1]

  • Steric Hindrance : The bulky nature of the PEG chain, especially for high molecular weight polymers, can physically block the acid from reaching the Boc-protected amine.[1] Similarly, steric hindrance from bulky amino acid side chains (like valine or leucine) near the Boc group can slow the reaction rate.[2][5]

    • Troubleshooting : This may require a combination of longer reaction times and higher acid concentrations.

  • Poor Solubility or Solvent Choice : The solvent must fully solvate both the PEGylated compound and the acid. Dichloromethane (DCM) is a very common and effective solvent for TFA-mediated deprotections.[1]

    • Troubleshooting : Ensure your PEGylated starting material is fully dissolved in the chosen solvent before adding the acid.

  • Reagent Quality : TFA is hygroscopic, and absorbed water can reduce its effective acidity, slowing the reaction.[3]

    • Troubleshooting : Use a fresh bottle of TFA or one that has been properly stored to minimize water absorption.

Question 2: I am observing degradation of my PEG chain or other functional groups. How can I prevent this?

Answer:

While the Boc group is designed to be acid-labile, other functional groups within your molecule or the PEG backbone itself can also be sensitive to strong acidic conditions.

Common Causes and Solutions:

  • Acid-Sensitive Functional Groups : Ester bonds are particularly susceptible to cleavage under the harsh acidic conditions required for Boc deprotection.[6][7] One researcher noted a 10-20% loss of ester bonds when using TFA in DCM.[6] Other acid-labile groups, such as acetals, can also be cleaved.

    • Troubleshooting :

      • Use Milder Conditions : Attempt the deprotection with a milder acid system. 4M HCl in dioxane or ethyl acetate (B1210297) can be effective and is often considered less harsh than TFA.[6][8]

      • Optimize Reaction Time : Minimize exposure to the acid. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged acid contact with sensitive groups.

      • Alternative Methods : For extremely sensitive substrates, consider non-acidic deprotection methods. Options include using trimethylsilyl (B98337) iodide (TMSI) under neutral conditions, zinc bromide (ZnBr2) in DCM, or thermal deprotection by heating in a high-boiling point solvent.[8][9]

  • PEG Backbone Degradation : Although generally stable, the ether bonds in the PEG backbone can be susceptible to degradation under very harsh, prolonged acidic treatment, though this is less common than cleavage of other functional groups.[10]

    • Troubleshooting : Avoid excessive heating and unnecessarily long reaction times. Stick to the mildest conditions that prove effective for Boc removal.

Question 3: What are common side products and how can I minimize them?

Answer:

The primary byproduct of Boc deprotection is the highly reactive tert-butyl cation (t-Bu⁺). This electrophile can react with nucleophilic sites on your molecule, leading to unwanted modifications.[2][11]

Common Side Reactions and Prevention:

  • t-Butylation : The tert-butyl cation can alkylate electron-rich aromatic rings or nucleophilic side chains, such as the sulfur atom in methionine.[2][11] This results in a byproduct with a mass increase of 56 Da.[8]

    • Solution - Use Scavengers : Scavengers are added to the reaction mixture to "trap" the tert-butyl cation before it can react with your compound.[8] Common scavengers include triisopropylsilane (B1312306) (TIS) or thioanisole, typically added at a concentration of 2.5-5% (v/v).[1][8]

  • Trifluoroacetylation : If TFA is used, the newly deprotected, nucleophilic amine can sometimes be acylated by a trifluoroacetyl group, forming a stable amide byproduct.[8]

    • Solution : This is less common but can be minimized by ensuring a clean and prompt workup to remove residual TFA. If it persists, using an alternative acid like HCl in dioxane will eliminate this specific side reaction.

Question 4: How do I effectively monitor the reaction and confirm completion?

Answer:

Proper reaction monitoring is crucial to avoid incomplete reactions or unnecessary degradation from prolonged acid exposure.

Recommended Analytical Methods:

  • Thin-Layer Chromatography (TLC) : A quick and simple method to visualize the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material.[1] Staining with ninhydrin (B49086) is very effective, as it produces a distinct color with the newly formed primary or secondary amine.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides a highly accurate assessment of the reaction, allowing for quantification of the starting material, product, and any side products formed.[1][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to confirm deprotection by monitoring the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1]

Question 5: What is the best way to work up the reaction and purify my deprotected compound?

Answer:

The workup procedure is designed to remove excess acid, scavengers, and byproducts to isolate the deprotected PEGylated amine, usually as a salt.

Common Workup and Purification Strategies:

  • Evaporation : For a volatile acid like TFA, the majority can be removed by rotary evaporation. To remove residual traces, co-evaporation with a solvent like toluene (B28343) is highly effective.[1]

  • Precipitation : The deprotected PEG compound, now often a TFA or HCl salt, can frequently be precipitated by adding the concentrated reaction mixture dropwise into a cold, non-polar solvent such as diethyl ether or methyl tert-butyl ether (MTBE).[1][2] This allows for easy collection of the product by filtration or centrifugation.

  • Aqueous Workup/Neutralization : If the final product is soluble in an organic solvent, the reaction mixture can be diluted and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1] The free amine can then be isolated from the organic layer. This should be done carefully to avoid hydrolysis of any base-labile groups.[1][13]

Quantitative Data Summary

The following tables provide a summary of common reaction conditions used for Boc deprotection, offering a starting point for optimization.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperatureNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2 hours0°C to Room TempMost common method; scavengers like TIS are recommended.[1]
Hydrochloric Acid (HCl)4 M1,4-Dioxane1-4 hours0°C to Room TempOften considered milder than TFA; good alternative for acid-sensitive substrates.[1][4]
Hydrochloric Acid (HCl)SaturatedEthyl Acetate2-6 hoursRoom TempAnother mild alternative to TFA.[6]

Table 2: Comparison of Deprotection Methods for Acid-Sensitive Esters

MethodConditionsDeprotection EfficiencyEster Bond LossReference
TFA in DCM1:1 TFA/DCM, 30 min100%10-20%[6]
HCl in EtOAcSaturated, 6 hours100%~0%[6]

Standard Experimental Protocol

Protocol: TFA-Mediated Boc Deprotection in DCM

This protocol describes a general procedure for the Boc deprotection of a PEGylated compound in the solution phase.

Materials:

  • Boc-protected PEGylated compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS, scavenger)

  • Toluene (for co-evaporation)

  • Cold diethyl ether or MTBE (for precipitation)

  • Round-bottom flask, stir bar, ice bath

Procedure:

  • Dissolution : Dissolve the Boc-protected PEG compound in DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask.[1]

  • Cooling : Cool the solution to 0°C using an ice bath.

  • Addition of Reagents : Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). Add the scavenger, TIS, to a final concentration of 2.5-5% (v/v).[1]

  • Reaction : Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.[1]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1]

  • Workup - Concentration : Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and TFA.[1]

  • Workup - TFA Removal : Add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step two more times to ensure the removal of residual TFA.[1]

  • Purification - Precipitation : Dissolve the oily residue in a minimal amount of DCM and add it dropwise to a flask containing cold diethyl ether (or MTBE) with vigorous stirring. A precipitate of the deprotected amine TFA salt should form.

  • Isolation : Collect the solid product by vacuum filtration, wash it with additional cold ether, and dry it under vacuum. The resulting TFA salt can often be used directly in subsequent steps or further purified.

Visual Guides

Experimental Workflow

The following diagram illustrates the standard workflow for a solution-phase Boc deprotection experiment.

Boc_Deprotection_Workflow start Start: Boc-Protected PEG Compound dissolve 1. Dissolve in DCM start->dissolve cool 2. Cool to 0°C dissolve->cool add_reagents 3. Add TFA & TIS cool->add_reagents react 4. Stir & Warm to RT (1-2 hours) add_reagents->react monitor 5. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Concentrate & Co-evaporate monitor->workup Complete precipitate 7. Precipitate in Cold Ether workup->precipitate isolate 8. Filter & Dry precipitate->isolate end_product Finish: Deprotected PEG-Amine Salt isolate->end_product

Standard workflow for Boc deprotection.
Troubleshooting Logic

This flowchart provides a decision-making guide for troubleshooting an incomplete deprotection reaction.

Troubleshooting_Flowchart start Problem: Incomplete Deprotection check_time Was reaction time sufficient (1-2h)? start->check_time extend_time Action: Extend reaction time & re-monitor check_time->extend_time No check_acid Is TFA concentration adequate (e.g., 50%)? check_time->check_acid Yes extend_time->start increase_acid Action: Increase TFA concentration check_acid->increase_acid No check_substrate Is the substrate sterically hindered? check_acid->check_substrate Yes increase_acid->start harsher_cond Action: Combine longer time & higher acid conc. check_substrate->harsher_cond Yes consider_alt Consider alternative: 4M HCl in Dioxane check_substrate->consider_alt No / Still fails harsher_cond->start

Troubleshooting flowchart for incomplete reactions.

References

Technical Support Center: Optimizing Solubility of Azide-PEG6-amido-C16-Boc Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively dissolving and handling Azide-PEG6-amido-C16-Boc and its subsequent reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of this compound that influence its solubility?

A1: this compound is an amphiphilic molecule, meaning it has both water-loving (hydrophilic) and water-fearing (hydrophobic) parts.

  • Hydrophilic Portion : The hexaethylene glycol (PEG6) chain is polar and interacts favorably with water and other polar solvents.[1][2]

  • Hydrophobic Portion : The C16 alkyl chain (a 16-carbon lipid tail) is nonpolar and is responsible for the molecule's low solubility in aqueous solutions.

  • Functional Groups : The terminal azide (B81097) (N3) group is relatively polar. The Boc-protected amine group has intermediate polarity. The amide linkage also contributes to the molecule's overall properties.

This dual nature dictates that the choice of solvent is critical for achieving complete dissolution. In aqueous media, these molecules tend to self-assemble into larger structures like micelles to minimize the unfavorable interaction of the hydrophobic tail with water.[3][4]

Q2: What are the generally recommended solvents for dissolving this compound?

A2: Due to its amphiphilic character, this compound and similar PEG-lipid conjugates are typically soluble in a range of polar organic solvents.[5] Recommended starting solvents include:

  • Dimethylsulfoxide (DMSO)[6][7]

  • Dimethylformamide (DMF)[6][7][8]

  • Dichloromethane (DCM) / Chloroform[6][9]

  • Ethanol[4][8]

  • Acetone[6][9]

For many applications, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF is a standard practice.[7][10]

Q3: How does the molecular weight of the PEG chain affect solubility?

A3: Generally, for PEGylated compounds, as the molecular weight of the PEG chain increases, the water solubility also increases.[11] Conversely, as the PEG molecular weight increases, solubility in some organic solvents may decrease.[8][12] The PEG6 chain in this specific molecule provides a moderate degree of hydrophilicity.

Q4: Will the reaction product of this compound (e.g., after a click chemistry reaction) have different solubility properties?

A4: Yes, almost certainly. The solubility of the final conjugate will depend on the properties of the molecule you have attached to the azide group.

  • Attaching a Hydrophobic Molecule : If you conjugate a poorly soluble drug or peptide, the overall solubility of the product in aqueous solutions may decrease.

  • Attaching a Hydrophilic Molecule : If you attach a polar molecule, the aqueous solubility may be enhanced.

You will likely need to re-optimize your dissolution protocol for the final product.

Troubleshooting Guide

Q5: My this compound product won't dissolve. What steps can I take?

A5: If you are experiencing poor solubility, follow these troubleshooting steps. The appropriate action depends on your chosen solvent and desired final concentration.

  • Increase Sonication Time : Place the sample in a bath sonicator for 10-15 minute intervals. This can help break up aggregates.

  • Gentle Warming : Gently warm the solution to 30-40°C. For some PEG-lipids, heating up to 50-60°C can aid dissolution.[4] However, be cautious, as prolonged heating in aqueous solutions could potentially lead to hydrolysis of labile functional groups.[13]

  • Change Solvents : If you are using a single solvent system, try a solvent mixture. For aqueous preparations, consider starting with a stock solution in DMSO or DMF and then diluting it into your aqueous buffer.

  • Reduce Concentration : The compound may be exceeding its solubility limit in the chosen solvent. Try preparing a more dilute solution.

G Troubleshooting Workflow for Solubility Issues cluster_start cluster_steps cluster_check cluster_end start Start: Product is Insoluble sonicate 1. Sonicate vial (10-15 min intervals) start->sonicate check1 Dissolved? sonicate->check1 warm 2. Warm gently (30-40°C) check2 Dissolved? warm->check2 change_solvent 3. Change solvent or create co-solvent system check3 Dissolved? change_solvent->check3 dilute 4. Reduce concentration check4 Dissolved? dilute->check4 check1->warm No end_success Success: Product Solubilized check1->end_success Yes check2->change_solvent No check2->end_success Yes check3->dilute No check3->end_success Yes check4->end_success Yes end_fail Consult further: - Consider alternative solvent - Characterize product purity check4->end_fail No

A workflow for troubleshooting solubility issues.

Q6: I've dissolved my product in an organic solvent, but it precipitates when I add it to an aqueous buffer. What should I do?

A6: This is a common issue for amphiphilic molecules. The organic solvent keeps both parts of the molecule happy, but in water, the hydrophobic tails cause aggregation and precipitation if the concentration is too high.

  • Dilute Slowly : Add the organic stock solution to the aqueous buffer very slowly, dropwise, while vortexing or stirring vigorously. This rapid mixing can promote the formation of stable micelles or nanoparticles instead of large precipitates.

  • Lower the Concentration : The final concentration in the aqueous buffer may be above the critical micelle concentration (CMC) but also above its kinetic solubility limit. Try preparing a more dilute final solution.

  • Use a Co-solvent : Maintain a small percentage of the organic solvent (e.g., 1-5% DMSO or ethanol) in the final aqueous solution, if your experiment allows. This can help maintain stability.

Q7: My aqueous solution of the compound is cloudy or opalescent. Is it dissolved?

A7: A cloudy, milky, or opalescent appearance in an aqueous solution typically indicates that the compound has not fully dissolved but has instead formed a suspension of larger aggregates or micelles.[3] While not a true solution of individual molecules (unimers), this dispersed state may be suitable for many applications, such as in the formation of liposomes or nanoparticles.[6][14] Dynamic Light Scattering (DLS) can be used to characterize the size of the particles in your suspension.

G Self-Assembly of Amphiphilic Molecules in Water cluster_molecule This compound cluster_micelle Micelle Formation in Aqueous Solution Head Azide-PEG6 (Hydrophilic Head) p1 Head->p1 Tail p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 label_tail C16-Boc (Hydrophobic Tail) n1 n1->center n2 n2->center n3 n3->center n4 n4->center n5 n5->center n6 n6->center n7 n7->center n8 n8->center label_env Aqueous Environment arrow

References

Technical Support Center: Prevention of Protein Aggregation After PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during and after the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be attributed to several factors, often acting in combination:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: The PEG polymer itself can sometimes interact with the protein surface, causing conformational changes that may lead to aggregation. The length and structure of the PEG chain can influence these interactions.[2]

  • Poor Reagent Quality: Impurities or the presence of diol in what is intended to be a monofunctional PEG reagent can result in unintended cross-linking.[1]

  • Local Unfolding: The chemical modification process itself can induce local unfolding of the protein structure, exposing aggregation-prone regions.

Q2: How can I optimize my PEGylation reaction to minimize aggregation?

Optimization of reaction conditions is a critical first step in preventing aggregation. A systematic screening of key parameters is highly recommended.

  • Protein Concentration: Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL) to find a balance between reaction efficiency and aggregation propensity.[1]

  • PEG:Protein Molar Ratio: Evaluate different molar excess ratios of PEG to protein (e.g., 1:1, 5:1, 10:1, 20:1). A high excess of PEG can sometimes lead to increased aggregation.[1]

  • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known pH of optimal stability (e.g., pH 6.0, 7.0, 7.4, 8.0).[1][3][4] The pH can influence the reactivity of specific amino acid side chains and the overall protein conformation.

  • Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature). Lowering the temperature can slow down the reaction rate and may reduce aggregation.[1]

  • Reaction Time: Monitor the reaction over time to determine the optimal incubation period that maximizes PEGylation while minimizing aggregation.

  • Mixing: Gentle and consistent mixing is crucial to ensure a homogenous reaction and prevent localized high concentrations of reagents.

Q3: What are stabilizing excipients and how can they prevent aggregation during PEGylation?

Stabilizing excipients are additives that can be included in the reaction buffer to help maintain protein stability and prevent aggregation.

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) act as protein stabilizers through a mechanism of preferential exclusion, which favors the native protein conformation.[1]

  • Amino Acids: Arginine and glycine (B1666218) are commonly used to suppress non-specific protein-protein interactions and reduce aggregation.[1]

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation by reducing surface tension.[1]

Q4: Can the rate of the PEGylation reaction influence aggregation?

Yes, controlling the reaction rate can be a key strategy to favor intramolecular modification over intermolecular cross-linking.

  • Lower Temperature: Performing the reaction at a lower temperature, such as 4°C, will slow down the reaction rate.[1]

  • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over a period of time to maintain a lower instantaneous concentration of the PEG reagent.[1]

Q5: Are there alternative PEGylation strategies to avoid aggregation?

If aggregation persists despite optimization, consider alternative PEGylation approaches:

  • Monofunctional PEG: Use monofunctional PEG reagents to avoid the risk of intermolecular cross-linking associated with bifunctional linkers.

  • Site-Specific PEGylation: This advanced strategy involves modifying a specific site on the protein that is known to be less prone to causing aggregation upon modification.[5][6][7][8] This can be achieved through genetic engineering to introduce a unique reactive handle (e.g., a cysteine residue) or by targeting specific amino acids with unique reactivity.[6][7]

  • PEGylation during Refolding: For proteins expressed as inclusion bodies, PEGylation can sometimes be performed simultaneously with the refolding process, which can help to prevent aggregation during refolding.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Visible precipitation or cloudiness during the reaction. High protein concentration, suboptimal buffer conditions (pH, ionic strength), or rapid addition of PEG reagent.1. Reduce the protein concentration. 2. Optimize the buffer pH and ionic strength. 3. Add the PEG reagent slowly and with gentle mixing. 4. Incorporate stabilizing excipients.
High molecular weight aggregates observed by SEC. Intermolecular cross-linking by bifunctional PEG, or non-specific protein-protein interactions.1. Switch to a monofunctional PEG reagent. 2. Optimize the PEG:protein molar ratio. 3. Add aggregation suppressors like arginine to the buffer. 4. Consider site-specific PEGylation.
Loss of protein activity after PEGylation. PEGylation at or near the active site, or conformational changes induced by PEGylation.1. Perform site-specific PEGylation away from the active site. 2. Use a smaller PEG chain. 3. Screen different PEGylation chemistries.
Inconsistent PEGylation results. Poor quality of PEG reagent, or variability in reaction conditions.1. Use high-quality, well-characterized PEG reagents. 2. Ensure precise control over all reaction parameters (temperature, pH, time). 3. Prepare fresh solutions for each experiment.

Data Presentation: Quantitative Parameters for Aggregation Prevention

Table 1: Recommended Starting Concentrations for Stabilizing Excipients

ExcipientStarting Concentration RangeMechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.[1]
Trehalose0.25 - 1 MPreferential exclusion, vitrification.
Sorbitol5-10% (w/v)Preferential exclusion.
Glycerol10-20% (v/v)Preferential exclusion, increases solvent viscosity.
Arginine50-100 mMSuppresses non-specific protein-protein interactions.[1]
Glycine100-250 mMIncreases protein solubility.
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents adsorption.[1]
Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents adsorption.

Table 2: Screening Matrix for PEGylation Reaction Optimization

ParameterCondition 1Condition 2Condition 3Condition 4
Protein Concentration 0.5 mg/mL1 mg/mL2 mg/mL5 mg/mL
PEG:Protein Molar Ratio 1:15:110:120:1
pH 6.07.07.48.0
Temperature 4°CRoom Temp.4°CRoom Temp.

Note: It is recommended to vary one parameter at a time while keeping others constant to systematically identify optimal conditions.[1]

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions

Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable storage buffer)

  • Activated PEG reagent stock solution (e.g., 100 mg/mL in reaction buffer)

  • A series of reaction buffers with varying pH values

  • 96-well microplate or microcentrifuge tubes

  • Thermomixer or incubator

Procedure:

  • Prepare a screening matrix: Design a set of small-scale reactions (50-100 µL) in a 96-well plate or microcentrifuge tubes, systematically varying one parameter at a time (see Table 2 for an example).

  • Set up reactions:

    • Pipette the appropriate volume of protein stock solution into each well/tube.

    • Add the corresponding reaction buffer to achieve the target pH and protein concentration.

    • Initiate the reaction by adding the activated PEG stock solution to achieve the desired PEG:protein molar ratio. Mix gently but thoroughly.

  • Incubation: Incubate the reactions at the designated temperatures for a set period (e.g., 2, 4, or overnight) with gentle mixing.[1]

  • Analysis: After incubation, analyze the extent of aggregation in each reaction using one or more of the analytical methods described below (e.g., turbidity measurement, SDS-PAGE, or a quick visual inspection after centrifugation).

Protocol 2: Detection and Quantification of Aggregates by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify soluble aggregates from the monomeric PEGylated protein.

Materials:

  • HPLC system with a UV detector

  • Size exclusion column suitable for the molecular weight range of the protein and its potential aggregates (e.g., Zenix SEC-150, Superdex 200).[9][10]

  • Mobile phase: A buffer that is compatible with the protein and the column, and minimizes non-specific interactions (e.g., 150 mM sodium phosphate, pH 7.0).[10]

  • PEGylated protein sample

  • Molecular weight standards

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 214 nm or 280 nm).[10]

  • Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.

  • Injection: Inject a defined volume of the filtered sample (e.g., 20 µL) onto the column.[10]

  • Data Acquisition: Record the chromatogram. Aggregates, having a larger hydrodynamic radius, will elute earlier than the monomeric PEGylated protein.

  • Analysis: Integrate the peak areas of the aggregate and monomer peaks. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Protocol 3: Monitoring Aggregation by Turbidity Measurement

Objective: To rapidly assess the formation of insoluble aggregates by measuring light scattering.

Materials:

  • UV-Vis spectrophotometer or a microplate reader with absorbance measurement capabilities.

  • Cuvettes or a clear-bottomed microplate.

  • PEGylation reaction samples.

Procedure:

  • Set the wavelength: Set the spectrophotometer or plate reader to a wavelength in the visible range, typically between 340 nm and 600 nm, where proteins do not have significant absorbance.[11][12]

  • Blank the instrument: Use the reaction buffer without the protein as a blank to zero the absorbance.

  • Measure samples: Measure the absorbance of each PEGylation reaction sample.

  • Interpretation: An increase in absorbance (optical density) compared to a non-aggregated control is indicative of the formation of insoluble aggregates that scatter light.[13] This method is useful for high-throughput screening of different reaction conditions.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_optimization Reaction Condition Optimization cluster_excipients Formulation Strategy cluster_alternatives Advanced Strategies cluster_solution Solution Problem Protein Aggregation Observed (Precipitation, HMW species in SEC) Concentration Optimize Protein & PEG Concentrations Problem->Concentration Initial Step pH_Buffer Screen pH and Buffer Composition Concentration->pH_Buffer Temperature Test Different Reaction Temperatures pH_Buffer->Temperature Rate Control Reaction Rate (e.g., Stepwise Addition) Temperature->Rate Excipients Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) Rate->Excipients If aggregation persists Solution Aggregation Minimized, Yield Optimized Rate->Solution Mono_PEG Use Monofunctional PEG Reagents Excipients->Mono_PEG If aggregation persists Site_Specific Employ Site-Specific PEGylation Mono_PEG->Site_Specific Site_Specific->Solution Aggregation_Causes_Prevention cluster_causes Causes of Aggregation cluster_prevention Prevention Strategies Crosslinking Intermolecular Cross-linking Alternative_Chem Alternative PEGylation Chemistry Crosslinking->Alternative_Chem Mitigated by High_Conc High Protein Concentration Optimization Optimize Reaction Conditions High_Conc->Optimization Addressed by Suboptimal_Cond Suboptimal Reaction Conditions (pH, Temp) Suboptimal_Cond->Optimization Corrected by PEG_Interaction Adverse PEG-Protein Interactions Excipients Use Stabilizing Excipients PEG_Interaction->Excipients Stabilized by Rate_Control Control Reaction Rate Optimization->Rate_Control Alternative_Chem->Rate_Control

References

Avoiding side reactions in copper-catalyzed click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry reactions, with a focus on avoiding common side reactions that can impact yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in copper-catalyzed click chemistry?

The two most prevalent side reactions in CuAAC are the oxidation of the catalytically active copper(I) to inactive copper(II) and the homocoupling of terminal alkynes, known as Glaser coupling. Both side reactions can significantly lower the yield of the desired triazole product.

Q2: What causes the oxidation of the Cu(I) catalyst?

The Cu(I) catalyst is thermodynamically unstable and readily oxidized to the inactive Cu(II) state in the presence of dissolved oxygen.[1] This oxidation halts the catalytic cycle of the click reaction, leading to poor or no product formation.

Q3: How can I prevent the oxidation of the Cu(I) catalyst?

Preventing oxidation of the Cu(I) catalyst is crucial for a successful reaction. Key strategies include:

  • Deoxygenation: Thoroughly degassing solvents and reaction mixtures by sparging with an inert gas like argon or nitrogen can minimize dissolved oxygen.

  • Use of Reducing Agents: The in situ generation of Cu(I) from a more stable Cu(II) salt (e.g., CuSO₄) using a reducing agent is a common and effective method.[2][3] Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose.[4]

  • Utilizing Ligands: Chelating ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state, protecting it from oxidation and disproportionation.[2][5]

Q4: What is Glaser coupling and how can it be avoided?

Glaser coupling is the oxidative homocoupling of terminal alkynes to form diynes, a reaction also catalyzed by copper.[6][7] This side reaction consumes the alkyne starting material, reducing the yield of the desired click product. Strategies to minimize Glaser coupling include:

  • Maintaining a Reducing Environment: The presence of an excess of a reducing agent, such as sodium ascorbate, helps to keep the copper in the Cu(I) state, which disfavors the oxidative homocoupling pathway.[8][9]

  • Ligand Selection: The use of appropriate ligands can modulate the reactivity of the copper catalyst and suppress Glaser coupling.

  • Controlling Oxygen Exposure: As with preventing catalyst oxidation, minimizing the presence of oxygen in the reaction mixture is critical to suppress this oxidative side reaction.

Q5: Can the buffer components interfere with my click reaction?

Yes, certain buffer components can negatively impact the reaction. Buffers containing high concentrations of chelating agents (e.g., EDTA), strong bases, or thiols can interfere with the copper catalyst.[10] It is also advisable to avoid Tris buffers, as the tris(hydroxymethyl)aminomethane molecule can act as a competitive and inhibitory ligand for copper.[4] Compatible buffers generally include phosphate, carbonate, or HEPES in the pH range of 6.5–8.0.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Copper Catalyst: Oxidation of Cu(I) to Cu(II) by dissolved oxygen.- Ensure thorough deoxygenation of all solutions.[10]- Use a freshly prepared solution of a reducing agent like sodium ascorbate in 3- to 10-fold excess.[11]- Employ a stabilizing ligand such as THPTA or TBTA.[2][5]
Alkyne Homocoupling (Glaser Coupling): Consumption of alkyne starting material.- Maintain a reducing environment with an excess of sodium ascorbate.[8][9]- Minimize oxygen exposure by working under an inert atmosphere.
Inaccessible Reactive Groups: Steric hindrance preventing the azide (B81097) and alkyne from reacting.- Consider adding denaturants like DMSO to unfold biomolecules.[10]- Increase the reaction temperature to improve accessibility.[10]
Buffer Interference: Components in the buffer are inhibiting the catalyst.- Avoid buffers with high concentrations of chelators, strong bases, or thiols.[10]- Switch to a non-interfering buffer like phosphate, carbonate, or HEPES.[4]
Formation of Insoluble Precipitate Poor Ligand Solubility: The chosen ligand is not soluble in the reaction solvent.- For aqueous reactions, use a water-soluble ligand like THPTA.[2]
Biomolecule Aggregation: The reaction conditions are causing the protein or other biomolecule to precipitate.- Adjust the pH, ionic strength, or temperature of the reaction.[10]- Add aminoguanidine (B1677879) to scavenge reactive byproducts of ascorbate oxidation that can cause crosslinking.[4]
Reaction Starts but Does Not Go to Completion Depletion of Reducing Agent: The reducing agent is consumed by reacting with dissolved oxygen over time.- Cap the reaction vessel to minimize further oxygen ingress.[12]- Consider a second addition of the reducing agent.
Catalyst Sequestration: Biomolecules or other components are binding to the copper, making it unavailable for catalysis.- Increase the concentration of both the copper and the ligand.[12]

Quantitative Data Summary

The following tables provide recommended concentration ranges for key components in a typical CuAAC reaction, derived from various protocols. Optimization may be required for specific substrates and applications.

Table 1: Recommended Reagent Concentrations for Bioconjugation

ReagentConcentration RangeNotes
Copper(II) Sulfate (B86663) (CuSO₄)50 µM - 200 µMHigher concentrations may be needed for challenging reactions.[4][13]
Ligand (e.g., THPTA)250 µM - 1 mMA 5-fold excess relative to copper is often recommended.[3][4]
Sodium Ascorbate2.5 mM - 5 mMA sufficient excess is required to counteract dissolved oxygen.[4]
Alkyne-modified Biomolecule10 µM - 100 µMDependent on the specific application.
Azide Reagent2- to 10-fold excessAn excess relative to the alkyne is generally used.

Table 2: Stock Solution Concentrations for Protocol Planning

ReagentStock ConcentrationSolvent
Copper(II) Sulfate (CuSO₄)20 mMWater
THPTA Ligand50 mM - 100 mMWater[2][14]
Sodium Ascorbate100 mM - 300 mMWater (prepare fresh)[2][14]
Azide/Alkyne Reagent2.5 mM - 10 mMDMSO or Water[2][15]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation in Aqueous Buffer

This protocol is a starting point for the conjugation of an alkyne-modified biomolecule with an azide-containing molecule.

Materials:

  • Alkyne-modified biomolecule

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • THPTA ligand stock solution (100 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

    • Phosphate buffer

    • Alkyne-modified biomolecule to a final concentration of 50 µM.

    • Azide-containing molecule to a final concentration of 250 µM (5-fold excess).

  • In a separate tube, premix the CuSO₄ and THPTA ligand. For a final reaction volume of 500 µL, add 2.5 µL of 20 mM CuSO₄ (final concentration 100 µM) and 5 µL of 100 mM THPTA (final concentration 1 mM). Let this mixture sit for 1-2 minutes.

  • Add the copper/ligand premix to the reaction tube containing the alkyne and azide.

  • Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate (final concentration 5 mM).

  • Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • The reaction can be stopped by adding an excess of EDTA relative to the copper concentration.

  • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.[10]

Protocol 2: Labeling of Cell Lysates

This protocol provides a general guideline for labeling proteins in a cell lysate.

Materials:

  • Protein lysate (1-5 mg/mL)

  • Azide or alkyne detection reagent (2.5 mM stock in DMSO or water)

  • THPTA ligand stock solution (100 mM in water)

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • Sodium ascorbate stock solution (300 mM in water, freshly prepared)

  • PBS buffer (pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • In a 1.5 mL microcentrifuge tube, combine the following:

    • 50 µL of protein lysate

    • 90 µL of PBS buffer

    • 20 µL of 2.5 mM azide or alkyne detection reagent.[2]

  • Add 10 µL of 100 mM THPTA solution and vortex briefly.[2]

  • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.[2]

  • Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex briefly.[2]

  • Protect the reaction from light and incubate for 30 minutes at room temperature.[2]

  • The labeled proteins are now ready for downstream processing and analysis.

Visualizations

CuAAC_Catalytic_Cycle cluster_0 Cu(I) Catalytic Cycle cluster_1 Redox Maintenance Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + Alkyne Alkyne Alkyne Cu-Triazolide Cu-Triazolide Cu-Acetylide->Cu-Triazolide + Azide Azide Azide Cu-Triazolide->Cu(I) Regeneration Triazole_Product 1,2,3-Triazole Cu-Triazolide->Triazole_Product Protonolysis Cu(II) Cu(II) Cu(I)_active Cu(I) Cu(II)->Cu(I)_active Reduction Sodium_Ascorbate Sodium Ascorbate Sodium_Ascorbate->Cu(II)

Caption: Catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Glaser_Coupling_Side_Reaction 2_Alkyne 2 x Terminal Alkyne Cu_I_Acetylide Copper(I) Acetylide 2_Alkyne->Cu_I_Acetylide + Cu(I) Oxidative_Coupling Oxidative Coupling Cu_I_Acetylide->Oxidative_Coupling Diyne_Product 1,3-Diyne (Side Product) Oxidative_Coupling->Diyne_Product Cu_II Cu(II) Oxidative_Coupling->Cu_II Oxygen Oxygen Oxygen->Oxidative_Coupling Oxidant

Caption: Mechanism of the Glaser coupling side reaction.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Check_Reagents Are starting materials pure and accessible? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Degas solvents Add fresh reducing agent Use stabilizing ligand Check_Catalyst->Solution_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Purify starting materials Add denaturants (e.g., DMSO) Check_Reagents->Solution_Reagents No Solution_Conditions Change buffer Optimize temperature Check_Conditions->Solution_Conditions No Success Successful Reaction Check_Conditions->Success Yes Solution_Catalyst->Success Solution_Reagents->Success Solution_Conditions->Success

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

References

Purification strategies for Azide-PEG6-amido-C16-Boc reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of Azide-PEG6-amido-C16-Boc reaction mixtures. The strategies outlined address common challenges encountered by researchers, such as the separation of structurally similar impurities and the unique chromatographic behavior of PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an this compound synthesis reaction?

The primary impurities arise from unreacted starting materials and reaction byproducts. These typically include:

  • Unreacted Starting Materials: The parent carboxylic acid (C16 acid) and the Azide-PEG6-amine.

  • Coupling Reagent Byproducts: If using carbodiimide (B86325) activators like DCC or EDC for the amidation step, byproducts such as dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea will be present.[1]

  • Excess Boc-Anhydride (Boc₂O): If the amine was Boc-protected in a preceding step, residual Boc₂O may be present.[2]

  • Side-Reaction Products: Depending on the coupling conditions, side reactions can occur. For instance, phosphonium (B103445) and aminium coupling reagents can present their own set of byproducts.[1]

Q2: How can I monitor the reaction progress and visualize the product on a Thin Layer Chromatography (TLC) plate?

Standard UV visualization may not be effective for this molecule if the chromophores are weak. The azide (B81097) group, however, allows for a specific staining protocol.[3] The recommended method involves a two-step process:

  • Reduction of the Azide: The TLC plate is dipped in a solution of triphenylphosphine (B44618) (PPh₃), which reduces the azide group to an amine.[4]

  • Staining: The plate is then treated with a ninhydrin (B49086) solution, which reacts with the newly formed amine to produce a distinctly colored spot.[4]

PEGylated compounds are known to streak on silica (B1680970) TLC plates.[5] Using solvent systems like Dichloromethane/Methanol or Chloroform/Methanol can help produce tighter spots.[5]

Q3: What is the best initial purification strategy after the reaction is complete?

A liquid-liquid extraction is the most effective initial cleanup step.[6]

  • Quench the reaction appropriately.

  • Dilute the reaction mixture with water.

  • Extract the aqueous phase multiple times with a suitable organic solvent such as Dichloromethane (DCM), Chloroform, or Ethyl Acetate.[6]

  • Combine the organic layers and wash them repeatedly with water or brine. This helps to remove water-soluble impurities, including unreacted PEG starting materials and salts.[6][7]

Troubleshooting Guides

Problem 1: My compound is streaking badly during column chromatography and I'm getting poor separation.

  • Possible Cause 1: The inherent nature of PEGylated molecules on silica gel. PEG chains can interact with the silica in a non-ideal manner, leading to broad peaks and streaking.[5]

  • Solution 1: Modify your solvent system. While DCM/Methanol is a common choice, separation can be poor. A slow gradient using a mixed solvent system, such as 1-10% of a 1:1 Ethanol/Isopropanol solution in Chloroform, has been reported to provide significantly better resolution for PEG-containing compounds.[5]

  • Possible Cause 2: The compound is unstable on silica gel, leading to degradation during purification.[8]

  • Solution 2: Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it in a second dimension (2D TLC). If degradation is observed, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel.[8]

Problem 2: My final product yield is very low after purification.

  • Possible Cause 1: The product is partially soluble in the aqueous phase and is being lost during the extraction workup. The PEG chain imparts some water solubility.

  • Solution 1: After the initial organic extractions, "back-extract" the aqueous phase with a more polar solvent like Chloroform to recover any dissolved product. Salting out the aqueous layer by saturating it with NaCl can also decrease the solubility of your organic product, driving it into the organic layer.[7]

  • Possible Cause 2: Irreversible adsorption or decomposition on the chromatography column.[8]

  • Solution 2: If you suspect decomposition, refer to the solutions for Problem 1. If you suspect irreversible binding, try flushing the column with a very strong solvent system (e.g., 20-30% Methanol in DCM with 1% acetic acid or ammonia, depending on your product's nature) to recover the material. For future purifications, consider a different stationary phase or Reverse Phase Chromatography.

Problem 3: My purified product still contains starting materials or other impurities.

  • Possible Cause 1: The chosen purification method lacks the necessary resolution.

  • Solution 1: If silica gel chromatography is insufficient, High-Performance Liquid Chromatography (HPLC) is a powerful alternative. Reverse Phase HPLC (RP-HPLC) is widely used for purifying PEGylated molecules and separates based on hydrophobicity, which can effectively resolve the target molecule from its less hydrophobic or more hydrophobic precursors.[][10]

  • Possible Cause 2: An impurity is co-eluting with your product.

  • Solution 2: Re-evaluate your TLC solvent system to find conditions that show baseline separation between your product and the impurity. This new solvent system can then be adapted for column chromatography. If co-elution persists, a secondary purification step using a different technique (e.g., preparative HPLC or precipitation) may be necessary.[11]

Data Presentation

Purification StepTarget MoleculePurity Achieved
Step 1: Liquid-Liquid ExtractionUnreacted Protein (Cyt-c)96.5%
Step 2: Second ExtractionMono-PEGylated Protein (Cyt-c-PEG-4)85.8%
Step 3: Third ExtractionMulti-PEGylated Protein (Cyt-c-PEG-8)99.0%

Table 1: Representative purification efficiencies for a multistep separation of PEGylated species. Data is adapted from a study on cytochrome c PEGylation and serves as an example of achievable purity.[12]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction Workup

  • Quench Reaction: Once the reaction is complete, cool the mixture to room temperature. If acidic or basic catalysts were used, neutralize the mixture carefully.

  • Dilute with Water: Transfer the reaction mixture to a separatory funnel and dilute with deionized water (approx. 5-10 times the reaction volume).

  • First Extraction: Add an equal volume of Dichloromethane (DCM) or Chloroform, shake vigorously, and allow the layers to separate. Drain the lower organic layer.[6]

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh DCM.

  • Combine and Wash: Combine all organic extracts. Wash the combined organic layer sequentially with 1 M HCl (if unreacted amine is an issue), saturated NaHCO₃ solution (if unreacted acid is an issue), and finally with saturated brine.[7]

  • Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7]

Protocol 2: Flash Column Chromatography on Silica Gel

  • Select Eluent: Identify a suitable solvent system using TLC. Aim for a system that gives your product an Rf value of ~0.2-0.3 and separates it well from impurities.[5] A gradient of Methanol in DCM (e.g., 0% to 10%) is a common starting point.

  • Pack Column: Pack a glass column with silica gel slurried in the initial, nonpolar eluent.

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent or DCM. For less soluble products, a "dry loading" technique is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elute: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent according to your predetermined gradient.

  • Analyze Fractions: Monitor the collected fractions by TLC (using the azide stain described in the FAQs) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: TLC Visualization of Azide-Containing Compounds[3][4]

  • Develop TLC: Run your TLC plate in the chosen eluent and dry it thoroughly with a heat gun or in an oven for 5 minutes at 80°C.

  • Reduction Step: Dip the dried plate into a 10% solution of triphenylphosphine (PPh₃) in DCM for 30 seconds. Remove and dry the plate again (80°C for 5 min).

  • Staining Step: Dip the plate into a 0.3% solution of ninhydrin in n-butanol/acetic acid (100:3 v/v) for 30 seconds.

  • Develop Color: Remove excess reagent with a paper towel and develop the colored spots by heating the plate at 80°C for 5 minutes or with a heat gun until spots appear. The azide-containing compound will appear as a colored spot (typically purple or yellow).

Visualizations

G cluster_workflow General Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (Liquid-Liquid Extraction) Crude->Workup Concentrate1 Concentrate Organic Phase Workup->Concentrate1 Column Column Chromatography (e.g., Silica Gel) Concentrate1->Column Analyze Analyze Fractions (TLC) Column->Analyze Pool Pool Pure Fractions Analyze->Pool Final Final Product (this compound) Pool->Final

General workflow for purification.

G cluster_troubleshooting Troubleshooting: Low Purity After Column Start Low Purity Observed in Final Fractions Q1 Does TLC show streaking or overlapping spots? Start->Q1 Streaking YES: Streaking/ Poor Separation Q1->Streaking Yes NoStreaking NO: Distinct but close spots Q1->NoStreaking No Sol_Streaking1 Optimize mobile phase. Try EtOH/IPA in CHCl3 gradient. Streaking->Sol_Streaking1 Sol_Streaking2 Consider alternative methods: - Reverse Phase HPLC - Alumina Column Streaking->Sol_Streaking2 Sol_NoStreaking1 Run a shallower gradient during chromatography. NoStreaking->Sol_NoStreaking1 Sol_NoStreaking2 Re-purify combined fractions under new conditions. NoStreaking->Sol_NoStreaking2

Troubleshooting low purity after chromatography.

G cluster_impurities Relationship of Product to Common Impurities Product TARGET PRODUCT This compound Amidation Amide Coupling Reaction Product->Amidation SM1 Unreacted Azide-PEG6-NH-Boc SM2 Unreacted C16-Carboxylic Acid Reagent Coupling Reagent Byproducts (e.g., DCU) Amidation->SM1 Amidation->SM2 Amidation->Reagent

Source of common reaction impurities.

References

Technical Support Center: Conjugating Hydrophobic Linkers in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of conjugating hydrophobic linkers in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to conjugate hydrophobic linkers in aqueous media?

A1: The primary challenge stems from the inherent immiscibility of hydrophobic (water-fearing) compounds in aqueous (water-based) buffers. This leads to several common issues:

  • Poor Solubility: Hydrophobic linkers and payloads tend to have low solubility in aqueous solutions, making it difficult to achieve the necessary concentrations for efficient conjugation.[1][2]

  • Aggregation: Due to their tendency to avoid water, hydrophobic molecules often aggregate or precipitate out of solution. This aggregation can reduce the availability of the linker for conjugation and lead to issues in downstream purification and characterization of the conjugate.[1][3][4][][6]

  • Low Reaction Efficiency: The poor solubility and aggregation of hydrophobic linkers can lead to lower reaction rates and overall conjugation efficiency, resulting in low yields of the desired product.[1]

  • Impact on Biomolecules: The introduction of hydrophobic moieties can increase the overall hydrophobicity of the resulting bioconjugate (e.g., an antibody-drug conjugate), which can in turn induce aggregation of the biomolecule itself.[4][7]

Q2: What are the main strategies to overcome these challenges?

A2: Several strategies can be employed to improve the success of conjugating hydrophobic linkers in aqueous media:

  • Use of Co-solvents: Introducing a small amount of a water-miscible organic solvent can significantly improve the solubility of the hydrophobic linker.[1][8][9]

  • Modification of Linkers: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, into the linker design can enhance its water solubility and reduce aggregation.[1][][11][12]

  • Optimization of Reaction Conditions: Adjusting parameters like pH, temperature, and reactant concentrations can help to improve reaction kinetics and yields.[1]

  • Formulation Optimization: For the final conjugate, optimizing the buffer system, pH, and including stabilizers can enhance stability and prevent aggregation.[]

Troubleshooting Guides

Problem 1: My hydrophobic linker/payload will not dissolve in the aqueous reaction buffer.

This is one of the most common issues encountered during the conjugation of hydrophobic molecules.

Troubleshooting Workflow

G start Start: Linker/Payload Insoluble in Aqueous Buffer stock_solution Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, DMF) start->stock_solution add_dropwise Add the stock solution dropwise to the aqueous buffer with gentle stirring stock_solution->add_dropwise check_solubility Check for precipitation/ cloudiness add_dropwise->check_solubility soluble Soluble: Proceed with conjugation check_solubility->soluble No not_soluble Not Soluble: Troubleshoot further check_solubility->not_soluble Yes optimize_solvent Optimize co-solvent percentage (keep below 10-20% v/v) not_soluble->optimize_solvent consider_alternatives Consider alternative strategies: - Use a more hydrophilic linker - Modify the payload for better solubility not_soluble->consider_alternatives optimize_solvent->add_dropwise

Caption: Troubleshooting workflow for linker/payload solubility issues.

Detailed Steps:

  • Prepare a Concentrated Stock Solution: First, dissolve the hydrophobic linker or payload in a minimal amount of a dry, water-miscible organic co-solvent.[2]

  • Add to Aqueous Buffer: Add the concentrated stock solution dropwise to your aqueous reaction buffer, preferably while gently stirring or vortexing. This allows for rapid dispersion and minimizes localized high concentrations that can lead to precipitation.[2]

  • Optimize Co-solvent Concentration: The final concentration of the organic co-solvent in the reaction mixture should be kept as low as possible, ideally below 10-20% (v/v), to avoid denaturation of proteins like antibodies.[1] You may need to test a range of co-solvent concentrations to find the optimal balance between linker solubility and protein stability.

  • Consider Alternative Strategies: If solubility issues persist even with a co-solvent, it may be necessary to redesign the linker to be more hydrophilic or to modify the payload to improve its aqueous solubility.[1][]

Co-solventRecommended Starting ConcentrationNotes
Dimethyl sulfoxide (B87167) (DMSO)5-10% (v/v)A strong, hygroscopic solvent. Ensure it is anhydrous as water can hydrolyze some reactive groups.[2]
Dimethylformamide (DMF)5-10% (v/v)Can degrade over time to form dimethylamine, which can react with NHS esters. Use high-quality, amine-free DMF.[2]
N-methyl-2-pyrrolidone (NMP)5-10% (v/v)Another polar aprotic solvent that can be used as an alternative to DMSO and DMF.[13]
Ethanol5-20% (v/v)A polar protic solvent that can also be effective, but be cautious as it contains a hydroxyl group that could be a competing nucleophile in some reactions.[9]
Problem 2: I am observing low conjugation yield or efficiency.

Low yields can be a result of several factors, including poor linker solubility, incompatible buffer components, or suboptimal reaction conditions.

Detailed Steps:

  • Ensure Complete Dissolution of the Linker: Visually inspect the reaction mixture to ensure there is no precipitate. If the linker is not fully dissolved, it is not available to react.[1] Refer to the troubleshooting guide for solubility issues above.

  • Check Buffer Compatibility: Ensure your reaction buffer does not contain components that can compete with the desired reaction. For example, when using N-hydroxysuccinimide (NHS) esters that react with primary amines, avoid buffers containing Tris or glycine.[2][14]

  • Optimize Reaction pH: The pH of the reaction buffer is critical for many conjugation chemistries. For the common reaction between an NHS ester and a primary amine, the optimal pH is typically between 7.2 and 8.5.[2][15]

  • Adjust Molar Ratio of Reactants: Increasing the molar equivalents of the linker-payload relative to the biomolecule can help drive the reaction towards a higher degree of labeling.[1] However, be aware that excessive amounts of the linker can lead to non-specific modifications or aggregation.

  • Optimize Reaction Time and Temperature: Systematically vary the incubation time and temperature to find the optimal conditions for your specific reactants. Longer reaction times can sometimes increase conjugation but may also promote aggregation or degradation.[1]

Problem 3: The final conjugate is aggregating.

Aggregation of the final product is a common issue, especially when conjugating highly hydrophobic payloads.

Logical Relationship for Preventing Aggregation

G Aggregation Problem: Conjugate Aggregation Cause1 Increased Hydrophobicity of Conjugate Aggregation->Cause1 Cause2 Suboptimal Formulation Aggregation->Cause2 Cause3 High Drug-to-Antibody Ratio (DAR) Aggregation->Cause3 Solution1 Use Hydrophilic Linkers (e.g., PEG) Cause1->Solution1 Solution4 Shield Hydrophobic Regions Cause1->Solution4 Solution2 Optimize Buffer (pH, stabilizers) Cause2->Solution2 Solution3 Reduce DAR Cause3->Solution3

Caption: Strategies to mitigate conjugate aggregation.

Detailed Steps:

  • Incorporate Hydrophilic Linkers: The most effective way to combat aggregation is often to use a hydrophilic linker.[1][11] Linkers containing PEG or other hydrophilic moieties can create a hydration shell around the conjugate, improving its solubility and preventing aggregation.[11]

  • Control the Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater tendency to aggregate.[7][][12] If you are observing aggregation, consider reducing the DAR by adjusting the molar ratio of reactants during the conjugation reaction.

  • Optimize the Formulation: The final formulation of the conjugate is critical for its stability. Experiment with different buffer systems, pH values, and the addition of stabilizers like sucrose (B13894) or polysorbate to minimize aggregation.[][16]

  • Purification: Ensure that the purification process effectively removes any unreacted, aggregated linker-payload. Techniques like hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) can be used for this purpose.[11][17]

Experimental Protocols

General Protocol for NHS Ester-Based Conjugation in the Presence of a Co-solvent

This protocol provides a general framework for conjugating a hydrophobic, NHS ester-containing linker to a protein with primary amines (e.g., lysine (B10760008) residues) in an aqueous buffer system.

Materials:

  • Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Hydrophobic NHS ester linker/payload.

  • Anhydrous, water-miscible organic co-solvent (e.g., DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., SEC or dialysis cassettes).

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an appropriate buffer. If the buffer contains primary amines (like Tris or glycine), perform a buffer exchange into a suitable buffer like PBS.[14][18]

    • Adjust the protein concentration, typically to 1-5 mg/mL for efficient conjugation.[19]

  • Linker/Payload Stock Solution Preparation:

    • Weigh out the required amount of the hydrophobic NHS ester.

    • Dissolve it in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[2]

  • Conjugation Reaction:

    • While gently stirring, add the desired molar excess of the NHS ester stock solution dropwise to the protein solution.[2] The final DMSO concentration should ideally be below 10%.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2] The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[2] This will react with any remaining NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker/payload, byproducts, and quenching reagents.

    • Common methods include size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[11][14]

  • Characterization:

    • Characterize the final conjugate to determine the degree of labeling (e.g., DAR for ADCs), aggregation status (by SEC), and biological activity.[18]

References

Validation & Comparative

The Strategic Advantage of Boc Protection in Multistep Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the complex world of multistep organic synthesis, particularly in the development of pharmaceuticals and peptides, the use of protecting groups is a fundamental strategy to ensure high yields and purity.[1] Among the arsenal (B13267) of amine protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its unique characteristics and reliability. This guide provides an objective comparison of the Boc protection strategy with other common alternatives, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The core principle of a protecting group is to temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions, allowing for chemical transformations to occur at other parts of the molecule.[2] The choice of a protecting group is critical and is dictated by its stability under various reaction conditions and the ease of its selective removal. The Boc group, along with the 9-fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups, are the most widely used amine protecting groups, each with a distinct set of properties that make them suitable for different synthetic strategies.[3]

At a Glance: A Quantitative Comparison of Amine Protecting Groups

The selection of a protecting group strategy is often a trade-off between stability, ease of removal, and impact on the overall yield and purity of the final product. The following tables summarize the performance of Boc, Fmoc, and Cbz protecting groups based on available data.

Table 1: Comparative Stability of Amine Protecting Groups

Protecting GroupDeprotection ConditionStability to Acidic Conditions (e.g., TFA)Stability to Basic Conditions (e.g., Piperidine)Stability to Hydrogenolysis (e.g., H₂/Pd-C)
Boc Strong Acid (e.g., TFA, HCl)[3]Labile[3]Generally Stable[3]Stable[3]
Fmoc Base (e.g., 20% Piperidine (B6355638) in DMF)[3]Stable[4]Labile[3]Controversial, can be labile[4]
Cbz Hydrogenolysis (H₂/Pd-C), Strong Acids[3]Stable to mild acids, labile to strong acids[5]Stable[5]Labile[3]

Table 2: Illustrative Performance in Solid-Phase Peptide Synthesis (SPPS)

ParameterBoc StrategyFmoc StrategyKey Considerations
Crude Purity (%) Generally 70-85% for sensitive sequences[6]Generally >90%[6]Purity is sequence-dependent. Harsher final cleavage in Boc chemistry can generate more side products.[6]
Overall Yield (%) Typically 60-80%[6]Typically >85%[6]Yield is highly dependent on the efficiency of each step. In situ neutralization in Boc chemistry can improve yields for difficult sequences.[6]
Aggregation Repeated acid treatments can help disrupt aggregation in long or challenging sequences.[1]The hydrophobicity of the Fmoc group can sometimes favor inter/intra chain aggregation.[5]A significant factor in the synthesis of long and hydrophobic peptides.
Automation Less amenable to full automation due to the use of harsher reagents.Highly automation-friendly due to milder deprotection conditions.[1]A key factor for high-throughput synthesis.

The Boc Protection Strategy: Key Advantages

The Boc group's widespread use is attributed to several key advantages:

  • Acid Lability and Orthogonality: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), while remaining stable to basic and nucleophilic reagents.[] This acid lability forms the basis of its orthogonality with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, allowing for the selective deprotection of different functional groups within the same molecule.[8]

  • Reduced Side Reactions during Deprotection: The byproducts of Boc deprotection are typically isobutene and carbon dioxide, which are volatile and easily removed, simplifying the workup procedure.[]

  • Stability and Crystallinity: Boc-protected amino acids are generally stable for long-term storage and many are crystalline, which facilitates their handling and purification.[]

  • Effectiveness in Difficult Sequences: The repetitive acidic deprotection steps in Boc-based Solid-Phase Peptide Synthesis (SPPS) can help to solvate and disrupt the aggregation of growing peptide chains, which is a common challenge in the synthesis of long or hydrophobic peptides.[9]

Comparison with Other Amine Protecting Groups

Boc vs. Fmoc

The Fmoc group is the most common alternative to Boc in SPPS. The primary difference lies in their deprotection conditions: Boc is removed with acid, while Fmoc is removed with a base, typically piperidine.[3] The milder conditions of the Fmoc strategy have made it popular, especially for the synthesis of peptides containing acid-sensitive residues.[1] However, the basic conditions used for Fmoc removal can sometimes lead to side reactions like aspartimide formation.[4]

Boc vs. Cbz

The Cbz group is a classic protecting group, particularly in solution-phase synthesis.[3] It is typically removed by catalytic hydrogenolysis. While stable to a range of conditions, the requirement for a metal catalyst and a hydrogen source can be a limitation, especially for molecules containing other reducible functional groups. The orthogonality between the acid-labile Boc group and the hydrogenolysis-labile Cbz group is a powerful tool in complex synthesis.[10]

Experimental Protocols

Protocol 1: General Procedure for Boc-Protection of an Amine

Materials:

Procedure:

  • Dissolve the amine substrate in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amine, which can be purified by column chromatography if necessary.

Protocol 2: General Procedure for Boc-Deprotection of an Amine

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction at room temperature. Deprotection is typically complete within 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Comparative Boc vs. Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines a general workflow for the synthesis of a model peptide using both Boc and Fmoc strategies to allow for a comparative analysis of yield and purity.

Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield for Boc, Wang for Fmoc) in a suitable solvent (DCM for Boc, DMF for Fmoc) for at least 1 hour.

First Amino Acid Coupling:

  • Boc: Couple the first Boc-protected amino acid to the resin using a coupling agent like DCC/HOBt in DCM/DMF.

  • Fmoc: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU/DIEA in DMF.

Peptide Chain Elongation (one cycle):

  • Deprotection:

    • Boc: Treat the resin with 25-50% TFA in DCM for 30 minutes.

    • Fmoc: Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with the respective solvent.

  • Neutralization (Boc only): Neutralize the resin with 10% DIEA in DCM.

  • Coupling: Couple the next protected amino acid using an appropriate coupling agent.

  • Washing: Wash the resin to remove excess reagents.

  • Repeat the cycle until the desired peptide sequence is assembled.

Cleavage and Deprotection:

  • Boc: Treat the resin with a strong acid like HF or TFMSA to cleave the peptide and remove side-chain protecting groups.

  • Fmoc: Treat the resin with a cleavage cocktail, typically containing TFA and scavengers, to cleave the peptide and remove side-chain protecting groups.

Analysis:

  • Analyze the crude peptide from both syntheses by HPLC to determine purity and by mass spectrometry to confirm the identity.

  • Quantify the yield of the desired peptide.

Visualizing the Strategy: Workflows and Relationships

G cluster_0 Orthogonal Protecting Group Strategy Boc Boc-Protected Amine Acid Strong Acid (e.g., TFA) Boc->Acid Deprotection Base Base (e.g., Piperidine) Boc->Base Stable H2_PdC H₂/Pd-C Boc->H2_PdC Stable Fmoc Fmoc-Protected Amine Fmoc->Acid Stable Fmoc->Base Deprotection Cbz Cbz-Protected Amine Cbz->Base Stable Cbz->H2_PdC Deprotection

Caption: Orthogonal relationship of Boc, Fmoc, and Cbz protecting groups.

G cluster_1 Boc Solid-Phase Peptide Synthesis (SPPS) Workflow start Start with Resin couple1 Couple Boc-AA-OH start->couple1 deprotect Deprotect with TFA couple1->deprotect neutralize Neutralize with Base deprotect->neutralize couple2 Couple next Boc-AA-OH neutralize->couple2 repeat Repeat Cycle couple2->repeat repeat->deprotect Next cycle cleave Cleave with HF/TFMSA repeat->cleave Final cycle end Purified Peptide cleave->end

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) experimental workflow.

Conclusion

The tert-butyloxycarbonyl (Boc) protection strategy remains a powerful and relevant tool in multistep organic synthesis. Its robustness, acid lability, and the volatile nature of its deprotection byproducts offer significant advantages, particularly in the synthesis of complex and aggregation-prone peptides. While the milder conditions of the Fmoc strategy have led to its widespread adoption, a thorough understanding of the distinct benefits of the Boc strategy allows researchers to select the most appropriate and effective approach for their specific synthetic challenges, ultimately leading to higher yields and purities of their target molecules.

References

A Comparative Guide to the Spectroscopic Analysis of Azide-PEG6-amido-C16-Boc and DSPE-PEG2000-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of bioconjugation, drug delivery, and proteomics, precise characterization of linker molecules is paramount. This guide provides a comparative analysis of two commonly utilized azide-functionalized polyethylene (B3416737) glycol (PEG) linkers: Azide-PEG6-amido-C16-Boc and DSPE-PEG2000-Azide. We present a detailed examination of their expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside standardized experimental protocols to aid in their characterization.

Performance Comparison: NMR and Mass Spectrometry Data

The following tables summarize the expected quantitative ¹H and ¹³C NMR data and mass spectrometry characteristics for this compound and DSPE-PEG2000-Azide. These values are based on typical chemical shifts of the constituent functional groups and analysis of similar compounds.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
Assignment This compound DSPE-PEG2000-Azide
DSPE - CH₃ (stearoyl chains) -~0.88 (t, 6H)
DSPE - (CH₂)n (stearoyl chains) -~1.25 (br s)
C16 alkyl - CH₃ ~0.88 (t, 3H)-
C16 alkyl - (CH₂)₁₃ ~1.26 (br s, 26H)-
-C(CH₃)₃ (Boc) ~1.44 (s, 9H)-
-CH₂-C=O (Amide) ~2.18 (t, 2H)-
-CH₂-N₃ ~3.39 (t, 2H)~3.39 (t, 2H)
-NH- (Amide) ~5.4 (br s, 1H)-
PEG Backbone (-O-CH₂-CH₂-O-) ~3.65 (s, 24H)~3.64 (br s)
DSPE - glycerol (B35011) & headgroup -~3.9-4.4 (m)
DSPE - CH₂-C=O -~2.28 (t, 4H)
DSPE - glycerol CH -~5.2 (m, 1H)
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
Assignment This compound DSPE-PEG2000-Azide
DSPE - CH₃ (stearoyl chains) -~14.1
C16 alkyl - CH₃ ~14.1-
Alkyl/Acyl -CH₂- chains ~22.7, 25.7, 29.1-29.7, 31.9, 36.5~22.7, 24.9, 29.1-29.7, 31.9, 34.1
-CH₂-N₃ ~50.7~50.7
PEG Backbone (-O-CH₂-CH₂-O-) ~70.0-71.0~70.6
-C(CH₃)₃ (Boc) ~28.4-
>C (Boc) ~79.1-
Amide -C=O ~173.2-
DSPE - glycerol & headgroup -~63.4, 64.3, 70.0
DSPE - C=O -~173.5
-C=O (Boc) ~156.1-
Table 3: Comparative Mass Spectrometry Data
Parameter This compound DSPE-PEG2000-Azide
Molecular Formula C₃₅H₆₈N₄O₉C₁₂₉H₂₅₇N₄O₅₂P (example for n≈45)
Molecular Weight (Avg.) ~701.0 g/mol ~2800 g/mol
Ionization Mode ESI+ESI+
Expected [M+H]⁺ ~702.0Polydisperse distribution centered around 2801
Expected [M+Na]⁺ ~724.0Polydisperse distribution centered around 2823
Key Fragmentation Ions Loss of Boc (-100), loss of N₂ (-28)PEG ladder series (loss of C₂H₄O, -44)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay (d1): 1.0 s

      • Acquisition Time: 4.0 s

      • Spectral Width: 20 ppm

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton-gated decoupling)

      • Number of Scans: 1024

      • Relaxation Delay (d1): 2.0 s

      • Acquisition Time: 1.2 s

      • Spectral Width: 240 ppm

  • Data Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C).

    • Phase and baseline correct the spectra.

    • Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a stock solution of the analyte in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 10-50 µg/mL in a 1:1 acetonitrile:water solution containing 0.1% formic acid.

  • Instrument Parameters (Q-TOF Mass Spectrometer):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow (N₂): 600 L/hr

    • Mass Range: 100-2000 m/z for this compound; 500-4000 m/z for DSPE-PEG2000-Azide.

  • Data Analysis:

    • Acquire the mass spectrum in full scan mode.

    • For PEGylated compounds, deconvolution of the multiply charged ion series may be necessary to determine the average molecular weight distribution.

    • Perform fragmentation analysis (MS/MS) on the parent ion to confirm the structure.

Visualizing the Analysis Workflow

The following diagrams illustrate the molecular structures and the general workflow for the spectroscopic analysis of these linkers.

cluster_0 This compound Structure cluster_1 DSPE-PEG2000-Azide Structure A N₃-CH₂CH₂-(OCH₂CH₂)₅-O-CH₂CH₂-NH-C(=O)-(CH₂)₁₄-C(=O)O-C(CH₃)₃ B CH₃(CH₂)₁₆C(=O)O-CH₂ CH₃(CH₂)₁₆C(=O)O-CH-CH₂-O-P(=O)(O⁻)-O-(CH₂CH₂O)n-CH₂CH₂-N₃

Figure 1. Chemical structures of the analyzed PEG linkers.

start Analyte Sample (this compound or DSPE-PEG2000-Azide) prep_nmr NMR Sample Preparation (Dissolve in CDCl₃) start->prep_nmr prep_ms MS Sample Preparation (Dilute in ACN/H₂O) start->prep_ms nmr_acq NMR Data Acquisition (¹H and ¹³C Spectra) prep_nmr->nmr_acq ms_acq MS Data Acquisition (ESI-MS and MS/MS) prep_ms->ms_acq nmr_proc NMR Data Processing (FT, Phasing, Referencing) nmr_acq->nmr_proc ms_proc MS Data Analysis (Deconvolution, Fragmentation Analysis) ms_acq->ms_proc nmr_report Structural Confirmation (Chemical Shifts, Integration) nmr_proc->nmr_report ms_report Molecular Weight and Formula Confirmation ms_proc->ms_report

Figure 2. General workflow for spectroscopic analysis.

This guide provides a foundational framework for the NMR and mass spectrometry analysis of this compound and DSPE-PEG2000-Azide. The provided data and protocols are intended to facilitate the efficient and accurate characterization of these important bioconjugation reagents. Researchers should note that actual spectral data may vary slightly based on instrumentation, sample purity, and experimental conditions.

A Comparative Guide to Assessing the Purity of PROTACs with PEG Linkers using HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of Proteolysis Targeting Chimeras (PROTACs) is a critical step in preclinical and clinical development. The presence of impurities can significantly impact the efficacy, safety, and interpretability of experimental results. This is particularly challenging for PROTACs containing polyethylene (B3416737) glycol (PEG) linkers, which are favored for their ability to improve solubility and pharmacokinetic properties but also introduce analytical complexities. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative and complementary analytical techniques for the purity assessment of these complex molecules, supported by experimental data and detailed protocols.

The Central Role of HPLC in PROTAC Purity Analysis

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), remains a cornerstone for the purity analysis of synthetic molecules like PROTACs. Its widespread availability, robustness, and high-throughput capabilities make it an indispensable tool in many laboratories. However, the unique structural features of PROTACs with PEG linkers present specific challenges.

The inherent heterogeneity of PEG linkers, which can vary in length, can lead to broad peaks and make the separation of closely related impurities difficult. Furthermore, the large size and complex nature of these molecules can result in on-column aggregation and poor peak shapes, complicating accurate quantification. A common issue is the co-elution of process-related impurities with the main product peak, potentially leading to an overestimation of purity.

Orthogonal Methods for a Comprehensive Purity Profile

To overcome the limitations of HPLC and gain a more accurate and complete understanding of a PROTAC's purity, orthogonal analytical methods are essential. These techniques utilize different separation and detection principles, providing a more robust overall assessment. Key alternative and complementary methods include Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

UPLC-MS: Combining High-Resolution Separation with Mass Identification

UPLC, with its use of sub-2 µm particles, offers significant improvements in resolution and speed over traditional HPLC. When coupled with a mass spectrometer, UPLC-MS becomes a powerful tool for both quantifying purity and identifying impurities. The mass detector provides an additional dimension of data, allowing for the confident identification of co-eluting species and the characterization of process-related impurities and degradants.

qNMR: An Absolute Method for Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself. By integrating the signals of the target molecule against a certified internal standard of known purity and concentration, a direct and highly accurate purity value can be obtained. This technique is particularly valuable for characterizing new chemical entities like PROTACs, where specific impurity standards may not be available. However, the complexity and large size of PROTACs can lead to signal overlap in the 1H NMR spectrum, which can sometimes complicate quantification.

Comparative Analysis: A Head-to-Head Look at Purity Assessment

To illustrate the strengths and weaknesses of each technique, the following table summarizes hypothetical purity data for a single batch of a PEGylated PROTAC as determined by RP-HPLC, UPLC-MS, and qNMR.

Analytical MethodPurity (%)Key Observations
RP-HPLC (UV detection at 254 nm) 98.5%A small shoulder on the main peak was observed, but not fully resolved.
UPLC-MS 97.2%The main peak was resolved into the product and a co-eluting impurity with a mass difference of 56 Da. Another minor impurity was also detected.
qNMR (¹H NMR) 97.5%Purity was determined against a certified internal standard. Signals corresponding to a process-related impurity were identified and quantified.

This data is illustrative and intended to highlight the potential differences between the methods.

The hypothetical data demonstrates that while RP-HPLC provides a high purity value, it may be an overestimation due to its inability to resolve a co-eluting impurity. UPLC-MS, with its superior resolution and mass detection, provides a more accurate purity value and identifies the co-eluting species. The qNMR result corroborates the UPLC-MS finding, offering an independent and absolute measure of purity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for each of the discussed techniques.

Protocol 1: RP-HPLC Purity Analysis of a PEGylated PROTAC

Objective: To determine the purity of a PEGylated PROTAC using RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and UV detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent of the main peak relative to the total area of all peaks.

Protocol 2: UPLC-MS Impurity Profiling of a PEGylated PROTAC

Objective: To determine the purity and identify impurities of a PEGylated PROTAC using UPLC-MS.

Instrumentation:

  • UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Column: C18 column suitable for UPLC (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 35-95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45 °C

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: m/z 100-2000

    • Data Acquisition: Full scan mode

Data Analysis:

  • Extract the total ion chromatogram (TIC).

  • Integrate all peaks and calculate the area percent purity.

  • Analyze the mass spectra of the main peak and any impurity peaks to determine their molecular weights and identify them.

Protocol 3: qNMR Purity Determination of a PEGylated PROTAC

Objective: To determine the absolute purity of a PEGylated PROTAC using qNMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the PROTAC sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

NMR Acquisition:

  • Nucleus: ¹H

  • Pulse Program: A standard quantitative pulse program with a long relaxation delay (e.g., 5 x T₁) to ensure full relaxation of all signals.

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

Data Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Select well-resolved, non-overlapping signals for both the PROTAC and the internal standard.

  • Integrate the selected signals.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the Workflow and Logic

To better illustrate the relationships between these analytical techniques and the workflow for a comprehensive purity assessment, the following diagrams are provided.

experimental_workflow Experimental Workflow for PROTAC Purity Assessment cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_uplcms UPLC-MS Analysis cluster_qnmr qNMR Analysis cluster_conclusion Final Purity Assessment Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC_Injection RP-HPLC Injection Dissolution->HPLC_Injection UPLCMS_Injection UPLC-MS Injection Dissolution->UPLCMS_Injection qNMR_Prep Sample Prep with Internal Standard Dissolution->qNMR_Prep HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Data Chromatogram (Purity %) UV_Detection->HPLC_Data Final_Purity Comprehensive Purity Report HPLC_Data->Final_Purity UPLC_Separation High-Resolution Separation UPLCMS_Injection->UPLC_Separation MS_Detection Mass Spectrometry Detection UPLC_Separation->MS_Detection UPLCMS_Data TIC & Mass Spectra (Purity % & Impurity ID) MS_Detection->UPLCMS_Data UPLCMS_Data->Final_Purity NMR_Acquisition NMR Data Acquisition qNMR_Prep->NMR_Acquisition NMR_Processing Data Processing & Integration NMR_Acquisition->NMR_Processing qNMR_Data ¹H NMR Spectrum (Absolute Purity %) NMR_Processing->qNMR_Data qNMR_Data->Final_Purity

Caption: A typical workflow for the comprehensive purity assessment of a PEGylated PROTAC.

logical_relationship Logical Relationship of Analytical Techniques cluster_techniques Analytical Approaches Purity_Question What is the true purity of the PEGylated PROTAC? HPLC HPLC (Relative Purity) Purity_Question->HPLC UPLCMS UPLC-MS (Relative Purity + Impurity ID) Purity_Question->UPLCMS qNMR qNMR (Absolute Purity) Purity_Question->qNMR HPLC->UPLCMS Provides higher resolution & mass confirmation Conclusion A comprehensive and reliable purity assessment is achieved through the use of orthogonal methods. HPLC->Conclusion UPLCMS->qNMR Provides absolute quantification UPLCMS->Conclusion qNMR->HPLC Confirms identity of main component & impurities qNMR->Conclusion

Caption: The logical relationship and complementary nature of HPLC, UPLC-MS, and qNMR.

Conclusion: An Integrated Approach for Confident Purity Assessment

While HPLC is a valuable and widely used tool for the purity assessment of PROTACs with PEG linkers, relying on it as a standalone method can be misleading. The inherent challenges of analyzing these large and complex molecules necessitate an orthogonal approach. The combination of high-resolution UPLC-MS for impurity identification and the absolute quantification provided by qNMR, alongside traditional RP-HPLC, offers a comprehensive and robust strategy. By integrating these techniques, researchers and drug developers can have greater confidence in the purity of their PROTACs, leading to more reliable and reproducible data and ultimately, safer and more effective therapeutics.

The Crucial Crossroads: How PROTAC Linker Length and Composition Dictate Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, thereby triggering the cell's natural protein disposal machinery. While the warhead (targeting the POI) and the E3 ligase ligand are critical components, the linker connecting them is far from a passive spacer. Emerging evidence robustly demonstrates that the linker's length and chemical composition are pivotal determinants of a PROTAC's biological activity, influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of how linker modifications impact PROTAC performance, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: A Linker-Dependent Dance

A PROTAC's function is contingent upon its ability to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[1][2] The linker plays a crucial role in this process by governing the spatial arrangement of the two proteins. An optimal linker allows for favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unproductive ternary complex conformations, or instability, all of which can significantly diminish degradation efficiency.[3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Proteasome Proteasome POI->Proteasome Targeted for Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI

Caption: The PROTAC-mediated protein degradation pathway.

The Impact of Linker Length: A Balancing Act

The length of the linker is a critical parameter that must be empirically optimized for each PROTAC system. A linker that is too short can lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a highly flexible molecule that struggles to adopt the specific conformation required for productive ubiquitination. The optimal linker length is therefore a delicate balance that maximizes the stability of the ternary complex and correctly orients the target protein's lysine (B10760008) residues for ubiquitination.

Quantitative Comparison of Linker Length Effects

The following tables summarize experimental data from various studies, illustrating the impact of linker length on the degradation efficiency of PROTACs targeting different proteins.

Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [3]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [4][5]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation in Ramos Cells [1]

Linker CompositionDC50 (nM)
Longer Linkers1-40

The Influence of Linker Composition: Beyond the Spacer

The chemical makeup of the linker also profoundly influences a PROTAC's biological activity. The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains, valued for their synthetic tractability and the ease with which their length can be modified. However, more rigid linkers incorporating cyclic structures like piperazine, piperidine, or aromatic rings are gaining prominence.

  • Flexible Linkers (PEG and Alkyl Chains): These linkers provide a high degree of conformational freedom, which can be advantageous in the initial stages of PROTAC design to identify a productive binding orientation. PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule.[3] However, their high flexibility can also lead to an entropic penalty upon ternary complex formation. Alkyl chains are generally more hydrophobic, which can impact solubility.[6]

  • Rigid Linkers: By reducing the conformational flexibility, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[3] This rigidity can also enhance the metabolic stability of the PROTAC. However, a rigid linker that is not optimally designed can prevent the necessary conformational adjustments required for efficient ternary complex formation.

Quantitative Comparison of Linker Composition Effects

Table 4: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [3]

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted Phenyl)PROTACs 55-57No activity

Table 5: Impact of Linker Composition on CRBN Degradation in HEK293T cells [1]

Linker CompositionCRBN Degradation in HEK293T cells
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

Experimental Protocols for Evaluating PROTAC Efficacy

To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation.

Experimental_Workflow Start PROTAC Design and Synthesis Cell_Culture Cell Culture and Treatment Start->Cell_Culture Ternary_Complex Ternary Complex Formation Assays Cell_Culture->Ternary_Complex Degradation_Assay Protein Degradation Assays Cell_Culture->Degradation_Assay Viability_Assay Cell Viability Assays Cell_Culture->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Ternary_Complex->Data_Analysis Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis End Optimized PROTAC Data_Analysis->End

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Protein Degradation Assays

a) Western Blotting

This is the most common method to visualize and quantify the degradation of a target protein.

  • Objective: To determine the extent of target protein degradation (Dmax) and the concentration of PROTAC required for 50% degradation (DC50).

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and plot the results to determine DC50 and Dmax values.[3]

b) HiBiT Protein Degradation Assay

This is a sensitive, bioluminescence-based method for quantifying protein levels in real-time or in an endpoint format.

  • Objective: To quantitatively measure the kinetics and extent of endogenous protein degradation.

  • Methodology:

    • Cell Line Generation: Use CRISPR-Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous locus of the target protein in a cell line stably expressing the LgBiT subunit of NanoLuc luciferase.[7][8]

    • Cell Plating and Treatment: Plate the engineered cells in a white, opaque-walled multi-well plate. Treat the cells with the PROTAC at various concentrations.

    • Luminescence Detection: For endpoint assays, lyse the cells and add a detection reagent containing the LgBiT protein and substrate. For live-cell kinetic assays, add a cell-permeable substrate and measure luminescence at multiple time points.

    • Data Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged protein. Calculate the percentage of protein degradation relative to vehicle-treated cells to determine DC50 and Dmax.[7]

Ternary Complex Formation Assays

a) Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the formation of the ternary complex within a cellular context.

  • Objective: To confirm that the PROTAC induces an interaction between the target protein and the E3 ligase.

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

    • Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase, coupled to protein A/G beads.

    • Washing: Wash the beads several times to remove non-specifically bound proteins.

    • Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluates by Western blotting, probing for the presence of all three components of the ternary complex (target protein, E3 ligase, and the PROTAC, if a tagged version is available). An increased association between the target protein and the E3 ligase in the presence of the PROTAC confirms ternary complex formation.[9][10]

b) Surface Plasmon Resonance (SPR)

SPR is a biophysical technique that provides quantitative, real-time data on the formation and stability of the ternary complex.

  • Objective: To measure the binding affinities and kinetics of the binary and ternary complexes.

  • Methodology:

    • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

    • Binary Interaction Analysis: Inject a solution of the PROTAC over the chip surface to measure its binding affinity to the immobilized protein.

    • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the chip surface. An increase in the binding response compared to the binary interaction indicates the formation of the ternary complex.

    • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (KD) for the ternary complex. This data can also be used to determine the cooperativity of ternary complex formation.

Cell Viability Assays

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.

  • Objective: To determine the cytotoxic effects of the PROTAC and calculate its half-maximal inhibitory concentration (IC50).

  • Methodology:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[3]

Conclusion and Future Directions

The linker is a critical and highly tunable component of a PROTAC molecule. As this guide has illustrated, subtle changes in linker length and composition can have a profound impact on the biological activity of a PROTAC. The systematic evaluation of different linker designs, guided by the quantitative data from the experimental protocols outlined above, is paramount for the development of potent and selective protein degraders. While flexible linkers like PEG and alkyl chains have been widely used due to their synthetic accessibility, the exploration of more rigid and conformationally constrained linkers holds promise for improving PROTAC efficacy and drug-like properties. Future advancements in computational modeling and structural biology will undoubtedly further streamline the rational design of PROTAC linkers, reducing the reliance on extensive empirical screening and accelerating the development of this transformative therapeutic modality.

References

A Comparative Guide to Alkyl/Ether-Based Linkers and Other Linker Chemotypes in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a targeting moiety to a therapeutic payload is a critical determinant of the efficacy, safety, and pharmacokinetic profile of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The choice of linker chemistry dictates the stability of the conjugate in circulation, the mechanism and rate of payload release, and ultimately, the therapeutic index. This guide provides an objective comparison of alkyl/ether-based linkers, a predominantly non-cleavable linker class, with other major linker chemotypes, supported by experimental data.

Comparison of Linker Chemotypes in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker's primary role is to ensure stability in systemic circulation and allow for efficient payload release at the tumor site.[1] Linkers are broadly classified as non-cleavable and cleavable.

Non-Cleavable Linkers: Alkyl/ether-based linkers, such as those forming a stable thioether bond (e.g., SMCC), fall into this category.[2] They release the payload upon complete lysosomal degradation of the antibody, resulting in an amino acid-linker-payload complex.[3][4] This strategy generally leads to enhanced plasma stability and a lower risk of off-target toxicity.[2][5]

Cleavable Linkers: These linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell.[3] Common types include:

  • Enzyme-Cleavable (e.g., Peptide Linkers): Utilize proteases like cathepsin B, which are upregulated in tumor lysosomes, to cleave a specific peptide sequence (e.g., valine-citrulline).[6]

  • pH-Sensitive (e.g., Hydrazones): Exploit the acidic environment of endosomes and lysosomes to trigger hydrolysis.[6]

  • Redox-Sensitive (e.g., Disulfide Linkers): Leverage the higher concentration of reducing agents like glutathione (B108866) within cells compared to the bloodstream.[3]

Quantitative Comparison of ADC Linker Performance

The following tables summarize key performance data for different linker chemotypes based on preclinical studies.

Table 1: Comparative Plasma Stability of ADC Linkers

Linker ChemotypeExampleADC ConstructPlasma SourceStability Metric (Half-life, t½)Reference
Non-Cleavable (Thioether) SMCCTrastuzumab-DM1HumanHigh stability, minimal payload release[1]
Enzyme-Cleavable (Peptide) mc-vc-PABcAC10-MMAEHuman~230 hours (9.6 days)[7]
Trastuzumab-MMAEMouse~80 hours (3.3 days)[6]
pH-Sensitive (Hydrazone) HydrazoneNot SpecifiedHuman & Mouse~2 days[6]
Silyl ether-basedMMAE conjugateHuman>7 days[8]
Redox-Sensitive (Disulfide) SPPAnti-CD22-DM1RatFaster clearance than non-cleavable[9]

Table 2: Comparative In Vivo Efficacy of ADCs with Different Linkers

Linker TypeADC ExampleXenograft ModelDosingTumor Growth Inhibition (TGI)Reference
Non-Cleavable Trastuzumab-DM1 (T-DM1)NCI-N87 (gastric)10 mg/kg, single dose~80%[7]
Cleavable Trastuzumab-vc-MMAENCI-N87 (gastric)10 mg/kg, single dose>90% (with regression)[7]
Non-Cleavable Trastuzumab-DM1 (T-DM1)JIMT-1 (breast)15 mg/kg, single dose~50%[7]
Cleavable Trastuzumab-vc-MMAEJIMT-1 (breast)10 mg/kg, single dose~70%[7]

Comparison of Linker Chemotypes in PROTACs

In PROTACs, the linker's role is to connect a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating the formation of a productive ternary complex for target protein ubiquitination and subsequent degradation.[10] Alkyl and Polyethylene Glycol (PEG) chains are the most common flexible linkers used.[10]

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

Table 3: Impact of Linker Composition and Length on PROTAC Efficacy (TBK1 Degradation)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-[10]
Alkyl/Ether12 - 29Submicromolar-[8]
Alkyl/Ether21396[8]
Alkyl/Ether2929276[8]

Table 4: Impact of Linker Composition on PROTAC Efficacy (BTK Degradation)

Linker TypePROTACDC50 (nM)Dmax (%)Reference
PEG-basedPomalidomide-based BTK degrader1.8>95[11]
Alkyl-basedPomalidomide-based BTK degrader8.1>95[11]

Key Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC and the rate of payload deconjugation in plasma.

Methodology:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed human, mouse, or rat plasma. A control sample in a buffer like PBS is also prepared.

  • Time Points: Incubate the samples at 37°C. Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Analysis (LC-MS Method):

    • Sample Preparation: At each time point, capture the ADC from the plasma using an affinity method (e.g., protein A beads).[1]

    • Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR). A decrease in the average DAR over time indicates linker instability and payload deconjugation.[12]

  • Sample Analysis (ELISA Method):

    • Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of an ADC against cancer cell lines.

Methodology:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.[13]

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for a period of 48-144 hours, depending on the payload's mechanism of action.[13]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.[14][15]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the cell viability at different ADC concentrations and plot the data to determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).

In Vivo Tumor Growth Inhibition (TGI) Study

Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.

Methodology:

  • Xenograft Model: Implant human tumor cells subcutaneously into immunocompromised mice.[5]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[16]

  • ADC Administration: Administer the ADC, typically via intravenous injection, at one or more dose levels. A vehicle control group and potentially an unconjugated antibody control group are included.[3]

  • Tumor Volume Measurement: Measure tumor volumes with calipers two to three times a week.[3]

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume for each group over time. The percentage of Tumor Growth Inhibition (TGI) is calculated at the end of the study.

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Cleavable or Non-cleavable) Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

ADC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Stability Plasma Stability Assay Cytotoxicity Cytotoxicity Assay TGI Tumor Growth Inhibition Study Cytotoxicity->TGI PK Pharmacokinetics Candidate Lead Candidate TGI->Candidate Tox Toxicity Assessment Linker_Selection Linker Chemotype Selection ADC_PROTAC_Synthesis Conjugate Synthesis Linker_Selection->ADC_PROTAC_Synthesis ADC_PROTAC_Synthesis->Stability ADC_PROTAC_Synthesis->Cytotoxicity

Drug Conjugate Development Workflow

References

Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of success in bioconjugation. While Poly(ethylene glycol) (PEG) linkers, such as Azide-PEG6-amido-C16-Boc, have been a mainstay for improving the pharmacokinetic properties and solubility of bioconjugates, growing concerns over potential immunogenicity and non-biodegradability have fueled the search for superior alternatives. This guide provides an objective comparison of emerging linker technologies, supported by available experimental data, to empower informed decisions in the design of next-generation bioconjugates.

The Limitations of Traditional PEG Linkers

PEG has been instrumental in advancing biotherapeutics by enhancing solubility, stability, and circulation half-life.[1][2] Its flexible, hydrophilic nature can shield conjugated molecules from enzymatic degradation and reduce immune recognition.[1][2] However, the widespread use of PEG has unveiled certain drawbacks. A notable concern is the existence of pre-existing anti-PEG antibodies in a significant portion of the population, which can lead to accelerated clearance of PEGylated drugs and potential hypersensitivity reactions.[1] Furthermore, the non-biodegradable nature of PEG raises concerns about potential long-term accumulation and toxicity.[1][3] These limitations have prompted the exploration of alternative linkers that offer the benefits of PEG without its associated liabilities.

Emerging Alternatives to PEG Linkers

Several innovative classes of linkers have emerged as promising alternatives to PEG, offering advantages in biocompatibility, biodegradability, and functional diversity. This guide focuses on three prominent categories: polysarcosine, polypeptides, and biodegradable linkers, alongside advances in bioorthogonal chemistry that expand the conjugation toolkit.

Polysarcosine (PSar)

Polysarcosine is a polymer of N-methylated glycine, an endogenous amino acid. This close relationship to natural structures results in excellent biocompatibility and low immunogenicity.[1] PSar has demonstrated comparable or even superior performance to PEG in preclinical studies, particularly for high-drug-to-antibody ratio (DAR) antibody-drug conjugates (ADCs).[1]

Polypeptide Linkers

Polypeptide linkers, composed of natural amino acids, offer a high degree of customizability.[1] The sequence of amino acids can be tailored to control properties such as solubility, flexibility, and cleavage sensitivity.[1] For instance, sequences like (Gly-Ser)n are often employed to create flexible and hydrophilic spacers.[1] Being composed of natural building blocks, polypeptide linkers are biodegradable and generally exhibit low immunogenicity.[1]

Biodegradable Linkers

Biodegradable linkers are designed to break down under specific physiological conditions, offering controlled release of the conjugated payload.[4] These linkers often incorporate hydrolytically susceptible bonds, such as esters, that degrade into safe, biocompatible molecules.[4][5] This class of linkers is particularly valuable in drug delivery applications where targeted release at the site of action is desired.[6]

Advances in Bioorthogonal Chemistry

Beyond the linker backbone, the chemistry used for conjugation is equally critical. While the azide (B81097) in this compound is designed for "click chemistry," several alternative bioorthogonal reactions offer distinct advantages.[7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction avoids the cellular toxicity associated with the copper catalyst used in traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it ideal for applications in living systems.[8]

  • Inverse Electron-Demand Diels-Alder (IEDDA): This reaction between a tetrazine and a strained alkene boasts exceptionally fast reaction kinetics, enabling rapid labeling and conjugation.[7]

  • Other Chemistries: Other valuable bioconjugation reactions include Staudinger ligation (azide-phosphine), hydrazone/oxime formation (aldehyde/ketone-hydrazine/hydroxylamine), and thiol-maleimide addition.[9]

Comparative Performance of Linker Alternatives

The selection of a linker is highly dependent on the specific application. The following table summarizes key characteristics of the discussed linker types to aid in this decision-making process.

Linker TypeBiocompatibilityBiodegradabilityPotential ImmunogenicityKey AdvantagesCommon Applications
PEG GoodNo[1][3]Moderate (anti-PEG antibodies)[1]High water solubility, established technology[2]PEGylation of proteins and nanoparticles[10]
Polysarcosine Excellent[1]Yes[1]Low[1]Excellent biocompatibility, potential for high DAR conjugates[1]Antibody-Drug Conjugates (ADCs)[1]
Polypeptides Excellent[1]Yes[1]Low[1]Tunable properties, site-specific cleavage possible[1]ADCs, targeted drug delivery[1]
Biodegradable (Ester-based) ExcellentYes[4]LowControlled release of payload[4][6]Drug delivery systems[4]

Experimental Protocols

The following are generalized protocols for common bioconjugation reactions. Optimization for specific molecules and applications is recommended.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein to an azide-containing linker.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing linker

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing linker in the desired molar ratio.

  • Add the copper(II) sulfate and ligand solutions to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted components and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an azide-modified protein to a strained alkyne (e.g., DBCO)-containing molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained alkyne-containing molecule (e.g., DBCO-payload)

Procedure:

  • Combine the azide-modified protein and the strained alkyne-containing molecule in the desired molar ratio in a microcentrifuge tube.

  • Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE, HPLC).

  • Once the reaction is complete, purify the bioconjugate using a suitable method to remove any unreacted starting materials.

Protocol 3: N-hydroxysuccinimide (NHS) Ester Conjugation to Primary Amines

This protocol describes the labeling of a protein through its primary amines (e.g., lysine (B10760008) residues) with an NHS ester-functionalized linker.[9]

Materials:

  • Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester-functionalized linker dissolved in a compatible organic solvent (e.g., DMSO)

Procedure:

  • Add the NHS ester-linker solution to the protein solution at a desired molar excess. The final concentration of the organic solvent should typically be kept below 10%.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.

  • Purify the labeled protein from excess linker and byproducts using dialysis or size-exclusion chromatography.

Visualizing Linker Alternatives and Workflows

To better understand the landscape of linker alternatives and the general process of bioconjugation, the following diagrams are provided.

G cluster_PEG Traditional PEG Linkers cluster_Limitations Limitations of PEG cluster_Alternatives Alternative Linkers PEG This compound Immunogenicity Potential Immunogenicity PEG->Immunogenicity NonBiodegradable Non-Biodegradable PEG->NonBiodegradable Polysarcosine Polysarcosine Immunogenicity->Polysarcosine Address Polypeptides Polypeptides Immunogenicity->Polypeptides Address NonBiodegradable->Polypeptides Address Biodegradable Biodegradable Linkers NonBiodegradable->Biodegradable Address

Caption: Relationship between traditional PEG linkers, their limitations, and emerging alternatives.

G Start Define Bioconjugation Goal SelectBiomolecule Select Biomolecule & Payload Start->SelectBiomolecule SelectLinker Select Linker Chemistry & Backbone SelectBiomolecule->SelectLinker PerformConjugation Perform Conjugation Reaction SelectLinker->PerformConjugation Purification Purify Bioconjugate PerformConjugation->Purification Analysis Analyze & Characterize Final Product Purification->Analysis End Application Analysis->End

Caption: A generalized experimental workflow for a typical bioconjugation process.

Conclusion

The field of bioconjugation is rapidly evolving beyond its reliance on traditional PEG linkers. Alternatives such as polysarcosine, polypeptides, and biodegradable linkers offer compelling advantages in terms of biocompatibility, biodegradability, and reduced immunogenicity.[1] Coupled with an expanding toolbox of bioorthogonal chemistries, these next-generation linkers provide researchers with unprecedented control over the design and performance of bioconjugates. While direct, comprehensive comparative data is still emerging for some of these novel linkers, the available evidence strongly indicates their crucial role in the development of safer and more effective biotherapeutics. The careful selection of a linker, based on the specific requirements of the application, will continue to be a cornerstone of successful bioconjugate design.

References

Unraveling the Impact of PEG Linkers on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1] This guide provides a comprehensive comparison of the efficacy of PROTACs synthesized with different PEG linkers, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation protein degraders.

The length and composition of the PEG linker are not trivial aspects of PROTAC design; they profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker length is crucial for inducing productive ubiquitination and subsequent degradation of the target protein.[1] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination.[1][2]

Quantitative Comparison of PROTACs with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[2][3] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy.[3] The following table summarizes experimental data from various studies, highlighting the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigasePROTACPEG Linker Length (n)Linker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBNdBET1415< 500> 90[4]
BRD4CRBNPROTAC (60)1-2-> 5000-[4]
BRD4CRBNPROTAC (60)4-5-< 500-[4]
BTKCRBNPROTAC2---[4]
BTKCRBNPROTAC≥ 4---[4]
ERαVHLPROTAC-12-Less Effective[2]
ERαVHLPROTAC-16-More Effective[2][5][6]
PI3K/mTORVHLGP262--42.23-227.4 (PI3K), 45.4 (mTOR)-[7]

Note: The table compiles data from multiple sources and for different experimental systems. Direct comparison of absolute values should be made with caution. The trend of how linker length affects efficacy within a given system is the most critical takeaway.

The data clearly demonstrates that the optimal PEG linker length is target-dependent. For instance, in the case of BRD4 degradation, PROTACs with 0 or 4-5 PEG units showed significantly higher potency than those with 1-2 PEG units.[4] Conversely, for ERα degradation, a 16-atom linker was found to be more effective than a 12-atom linker.[2][5][6] These findings underscore the necessity of empirical optimization of the linker for each new PROTAC system.

Key Experimental Protocols

To rigorously evaluate the efficacy of PROTACs with different PEG linkers, standardized and well-controlled experiments are essential. The following sections provide detailed protocols for the key assays used in PROTAC development.

Western Blotting for Protein Degradation

Western blotting is a fundamental technique used to quantify the levels of a target protein within cells after treatment with a PROTAC.[8]

Materials:

  • Cultured cells expressing the target protein

  • PROTACs with different PEG linkers

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.[9] Treat the cells with a range of concentrations of each PROTAC for a predetermined time (e.g., 24 hours).[3] Include a vehicle-only control (e.g., 0.1% DMSO).[8]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer.[3][9] Scrape the cells and collect the lysate.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]

  • Sample Preparation: Normalize the protein concentration of all samples.[8] Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[8]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[8] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[8]

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8] After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system.[9]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]

Cell Viability Assays

Cell viability assays are crucial for assessing the cytotoxic effects of PROTACs. Common methods include MTT, CCK-8, and CellTiter-Glo® assays.[10]

Materials:

  • 96-well plates (opaque-walled for luminescent assays)

  • Cultured cells

  • PROTACs

  • Cell viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo®)

  • Microplate reader (absorbance or luminescence)

Procedure (General):

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the PROTACs for a specified duration (e.g., 48 or 72 hours).[10]

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for the recommended time to allow for colorimetric or luminescent signal development.[3]

  • Signal Measurement: Measure the absorbance or luminescence using a microplate reader.[3][11]

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[10]

Ubiquitination Assays

Ubiquitination assays directly measure the PROTAC-induced ubiquitination of the target protein, providing mechanistic insight into the degradation process.[12]

Materials:

  • Cultured cells

  • PROTACs

  • Lysis buffer

  • Antibody for the target protein for immunoprecipitation

  • Protein A/G beads

  • Antibody against ubiquitin for Western blotting

Procedure (Immunoprecipitation-Western Blot):

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate) for a specified time. Lyse the cells as described in the Western Blotting protocol.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C.

  • Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washes: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the protein complexes from the beads and analyze the samples by Western blotting using an antibody against ubiquitin. A ladder of high molecular weight bands will indicate polyubiquitination of the target protein.[12]

Visualizing PROTAC Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationships in PROTAC development.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein (e.g., BRD4) TargetProtein->TernaryComplex Degradation Degradation E3Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3Ligase->TernaryComplex Polyubiquitination Polyubiquitination TernaryComplex->Polyubiquitination Ub Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Marked for Degradation Proteasome->Degradation DownstreamEffects Downstream Effects (e.g., ↓ c-Myc) Degradation->DownstreamEffects

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Synthesis (Varying PEG Linkers) cell_culture Cell Culture & Seeding start->cell_culture treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->treatment protein_analysis Protein Level Analysis treatment->protein_analysis western_blot Western Blotting protein_analysis->western_blot Primary viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) protein_analysis->viability_assay Secondary ubiquitination_assay Ubiquitination Assay (IP-Western) protein_analysis->ubiquitination_assay Mechanistic data_analysis_wb Quantification of Bands (DC50 & Dmax) western_blot->data_analysis_wb conclusion Conclusion: Identify Optimal Linker data_analysis_wb->conclusion data_analysis_via IC50 Determination viability_assay->data_analysis_via data_analysis_via->conclusion data_analysis_ub Confirmation of Mechanism ubiquitination_assay->data_analysis_ub data_analysis_ub->conclusion

Caption: General experimental workflow for evaluating PROTAC efficacy.

Linker_Length_Logic linker PEG Linker Length too_short Too Short linker->too_short optimal Optimal linker->optimal too_long Too Long linker->too_long steric_hindrance Steric Hindrance too_short->steric_hindrance stable_complex Stable & Productive Ternary Complex optimal->stable_complex inefficient_ub Inefficient Ubiquitination too_long->inefficient_ub steric_hindrance->inefficient_ub efficient_ub Efficient Ubiquitination stable_complex->efficient_ub high_potency High Potency (Low DC50) & Efficacy (High Dmax) efficient_ub->high_potency

Caption: Relationship between PEG linker length and PROTAC activity.

References

Safety Operating Guide

Proper Disposal of Azide-PEG6-amido-C16-Boc: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Azide-PEG6-amido-C16-Boc is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, focusing on the deactivation of the energetic azide (B81097) group prior to final waste collection. Adherence to these protocols is essential to mitigate risks of toxicity and explosion.

Understanding the Hazards

This compound is a molecule containing an azide functional group. Organic azides are potentially explosive and can be sensitive to heat, shock, or friction.[1] A primary concern is their reaction with heavy metals (e.g., lead, copper, silver, mercury) to form highly unstable and shock-sensitive metal azides.[2] Therefore, it is imperative to avoid contact with metal spatulas, metal containers, and plumbing systems that may contain these metals.[2][3] Furthermore, azides are acutely toxic.[2] The PEG and Boc components of the molecule are generally considered to be of low hazard.

Waste Collection and Storage

Proper segregation and storage of this compound waste are the first steps in ensuring safe disposal.

  • Containers : All waste containing this compound, whether in solid or solution form, must be collected in clearly labeled, non-metallic containers.[2] Polypropylene or polyethylene (B3416737) containers are suitable choices.

  • Labeling : The waste container must be clearly labeled as "Azide Waste" and should detail the contents, including the specific compound name.

  • Segregation : Azide waste must be kept separate from other chemical waste streams, especially acidic wastes.[3] The co-mingling of azides with acids can generate highly toxic and explosive hydrazoic acid.[3]

  • Storage : Store the segregated azide waste in a cool, dry, and designated area away from heat sources and incompatible materials.

Deactivation of the Azide Group (Staudinger Reduction)

Prior to final disposal, it is highly recommended to deactivate the energetic azide group by converting it to a stable amine. The Staudinger reaction is a mild and effective method for this purpose.[4][5]

Experimental Protocol: Staudinger Reduction of this compound

This protocol is for the laboratory-scale deactivation of small quantities of this compound.

Materials:

Procedure:

  • In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of anhydrous THF.

  • With stirring, slowly add a slight molar excess (e.g., 1.1 equivalents) of triphenylphosphine to the solution. The reaction of azides with triphenylphosphine is typically rapid.[6]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide. The reaction leads to the formation of an iminophosphorane with the evolution of nitrogen gas.[4]

  • Once the reaction is complete (typically after a few hours), add water to the reaction mixture to hydrolyze the iminophosphorane to the corresponding amine and triphenylphosphine oxide.[4][5]

  • The resulting mixture, now containing the much less hazardous amine derivative, can be collected as general organic chemical waste.

Final Disposal

The deactivated waste stream, containing the amine derivative, triphenylphosphine oxide, and solvent, should be collected in a properly labeled hazardous waste container for disposal through your institution's Environmental Health & Safety (EHS) office. Do not pour the deactivated waste down the drain unless specifically permitted by your institution's EHS guidelines.

Contaminated labware (e.g., glassware, plasticware) should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste. Solid waste contaminated with this compound (e.g., gloves, weighing paper) should be collected in a designated, labeled waste bag.

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Container Non-metallic (e.g., Polypropylene, Polyethylene)To prevent the formation of explosive heavy metal azides.[2]
Waste Segregation Separate from acids and heavy metals.To avoid the generation of toxic and explosive hydrazoic acid and shock-sensitive metal azides.[3]
Deactivation Method Staudinger Reduction (with Triphenylphosphine)Mild and effective conversion of the hazardous azide to a stable amine.[4][5]
Final Disposal Route Institutional Hazardous Waste ProgramEnsures compliant and safe disposal of the deactivated chemical waste.

Disposal Workflow

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_deactivation Deactivation (Fume Hood) cluster_final_disposal Final Disposal cluster_key Key start This compound Waste Generated collect Collect in Labeled, Non-Metallic Container start->collect segregate Segregate from Acids & Heavy Metals collect->segregate dissolve Dissolve in Anhydrous THF segregate->dissolve add_pph3 Add Triphenylphosphine dissolve->add_pph3 react Stir at Room Temperature add_pph3->react hydrolyze Add Water to Hydrolyze react->hydrolyze collect_final Collect Deactivated Waste for EHS Pickup hydrolyze->collect_final dispose_solids Dispose of Contaminated Solids as Hazardous Waste hydrolyze->dispose_solids key Blue: Collection Green: Deactivation Red: Final Disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Azide-PEG6-amido-C16-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Azide-PEG6-amido-C16-Boc, a PROTAC linker molecule. Adherence to these procedures is vital to ensure a safe laboratory environment. This molecule possesses three key chemical features that dictate its handling requirements: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protected amine.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound stem from the azide functional group. Organic azides are potentially explosive and can be sensitive to heat, light, pressure, and shock.[1] The azide ion is also highly toxic, with a toxicity similar to cyanide.[1] While the high molecular weight of this compound may reduce its volatility and explosive risk, caution is still paramount.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect from splashes.[2][3]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves before use and change them frequently.[4][5]
Lab Coat or GownA disposable, polyethylene-coated polypropylene (B1209903) gown is preferred to prevent skin contact.[6][7]
Closed-Toe ShoesRequired to protect feet from spills.[2][5]
Respiratory Protection Fume HoodAll manipulations of the compound must be performed in a properly functioning chemical fume hood.[8]
RespiratorMay be required for handling large quantities or in case of a spill. Consult your institution's EHS for specific guidance.[2]

Operational Plan: Step-by-Step Handling Procedures

Pre-Experiment Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the supplier's SDS for this compound and the general handling procedures for azide-containing compounds.[4]

  • Designate a Work Area: All work with this compound must be conducted in a chemical fume hood.[8] The work surface should be lined with absorbent paper to contain any potential spills.[8]

  • Assemble PPE: Ensure all required PPE is readily available and in good condition.[4][6]

  • Prepare for Spills: Have a spill kit readily accessible. For azide compounds, this should include absorbent material and a means to collect the waste.[8]

Handling the Compound:

  • Weighing: Use non-metallic spatulas (e.g., plastic or ceramic) to handle the solid compound to avoid the formation of shock-sensitive metal azides.[8][9]

  • Dissolving: When dissolving the compound, add the solvent slowly to the solid. Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can react with azides to form explosive compounds.[1][9]

  • Reactions:

    • Keep reaction volumes as small as possible.[8]

    • Avoid heating the compound to high temperatures (>275 °C can cause sodium azide to decompose explosively).[4]

    • Do not use glassware with ground glass joints if there is a risk of the azide compound becoming trapped and detonating due to friction.[8]

    • If conducting reactions that involve deprotection of the Boc group, be aware that this is often done under acidic conditions (e.g., with trifluoroacetic acid - TFA).[10][11] Ensure proper ventilation as CO2 gas is evolved.[11]

  • Post-Reaction Work-up: Quench any unreacted azide if possible. Organic azides can sometimes be converted to more stable amines before disposal.[9]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from light.[4][9]

  • Keep it segregated from incompatible materials such as acids, heavy metals, and their salts.[9]

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing systems.[12]

  • Waste Collection:

    • All solid and liquid waste containing this compound must be collected in a designated, clearly labeled, non-metallic hazardous waste container.[8][12] Polyethylene or polypropylene containers are suitable.[12]

    • Never dispose of azide-containing waste down the drain.[4][12]

    • Keep azide waste separate from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[9]

  • Container Management:

    • Ensure the waste container is properly sealed and stored in a designated satellite accumulation area.[8]

  • Decontamination:

    • Rinse all contaminated glassware and equipment with an appropriate solvent, and collect the rinsate as hazardous waste.[4]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal review_sds Review SDS don_ppe Don PPE review_sds->don_ppe weigh Weigh with Non-Metal Spatula don_ppe->weigh dissolve Dissolve (Non-Halogenated Solvent) weigh->dissolve react Perform Reaction dissolve->react collect_waste Collect in Non-Metallic Container react->collect_waste label_waste Label Waste Container collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.